Clemastanin B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[[(3R,4R,5S)-4-(hydroxymethyl)-5-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]oxolan-3-yl]methyl]-2-methoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)45-31-28(40)26(38)24(36)22(11-34)47-31)7-16-13-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(12-35)48-32/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWZMSRSJTRHJ-NCIRKIHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Clemastanin B: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its antiviral properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities, with a focus on its mechanism of action against influenza viruses.
Natural Sources of this compound
This compound is a naturally occurring phytochemical found in a variety of plant species. Its primary and most commercially significant source is the root of Isatis indigotica, commonly known as Radix Isatidis or Banlangen, a plant deeply rooted in traditional Chinese medicine.[1][2][3][4] In Radix Isatidis, this compound is considered one of the major lignan constituents, comprising approximately 0.04% of the root extract.[5]
Other documented botanical sources of this compound include:
The presence of this compound across these diverse plant families highlights its significance in natural product chemistry and pharmacognosy.
Isolation of this compound
The isolation and purification of this compound from its natural sources are critical steps for its characterization and subsequent use in research and drug development. High-Speed Counter-Current Chromatography (HSCCC) has proven to be an effective method for obtaining high-purity this compound from the crude extract of Radix Isatidis.[2]
Experimental Protocol: Isolation of this compound using HSCCC
This protocol is based on the successful separation of this compound from Isatis indigotica root extract.[2]
1. Preparation of Crude Extract:
-
Air-dried and powdered roots of Isatis indigotica are extracted with a suitable solvent (e.g., 70% ethanol) under reflux.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. HSCCC System and Solvent System:
-
A two-phase solvent system composed of ethyl acetate-n-butanol-water in a 2:7:9 (v/v/v) ratio is prepared.[2]
-
The solvent mixture is thoroughly shaken and allowed to equilibrate at room temperature until two distinct phases separate. The upper phase is used as the stationary phase, and the lower phase is used as the mobile phase.
3. HSCCC Operation:
-
The HSCCC column is first entirely filled with the upper stationary phase.
-
The apparatus is then rotated at a specific speed (e.g., 800 rpm), and the lower mobile phase is pumped into the column at a defined flow rate (e.g., 2.0 mL/min).
-
Once hydrodynamic equilibrium is established (indicated by the emergence of the mobile phase from the tail outlet), the crude extract sample, dissolved in a mixture of the upper and lower phases, is injected into the column.
4. Fraction Collection and Analysis:
-
The effluent from the outlet of the column is continuously monitored with a UV detector (e.g., at 280 nm) and collected into fractions.
-
The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
5. Purification and Identification:
-
The fractions containing pure this compound are combined and concentrated.
-
The structure and purity of the isolated this compound are confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) (¹H NMR and ¹³C NMR).[2]
Quantitative Data from HSCCC Isolation
The following table summarizes the quantitative results from a representative HSCCC isolation of this compound from a crude extract of Radix Isatidis.[2]
| Parameter | Value |
| Starting Material | 250 mg of crude extract |
| This compound content in crude extract | 24.8% |
| Mass of isolated this compound | 59.2 mg |
| Purity of isolated this compound (by HPLC) | 94.6% |
| Recovery rate of this compound | 90.3% |
Biological Activity and Signaling Pathways
This compound has demonstrated significant biological activity, most notably its potent antiviral effects against a broad spectrum of influenza A and B viruses.[1][3][4][7] This includes activity against human subtypes such as H1N1 (including swine-origin H1N1) and H3N2, as well as avian influenza viruses like H6N2, H7N3, and H9N2.[1][3]
The proposed mechanism of action of this compound's anti-influenza activity involves the interference with the early stages of the viral replication cycle.[1][3][4] Studies have shown that the treatment of influenza virus-infected cells with this compound leads to the retention of the viral ribonucleoprotein (RNP) complex within the nucleus.[1][3][4] This suggests that this compound may target one or more of the following processes:
-
Viral Endocytosis: The process by which the virus enters the host cell.
-
Uncoating: The release of the viral genome into the host cell cytoplasm.
-
RNP Export: The transport of the newly synthesized viral RNP from the nucleus to the cytoplasm for assembly into new virions.
A key advantage of this compound is that treatment does not readily lead to the emergence of drug-resistant viral strains.[1][3]
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the proposed points of interference of this compound in the influenza virus replication cycle.
Caption: Proposed inhibitory effects of this compound on the influenza virus life cycle.
Experimental Workflow for Isolation
The following diagram outlines the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Conclusion
This compound stands out as a promising natural product with well-documented antiviral properties. The established methods for its isolation from readily available natural sources, such as Radix Isatidis, provide a solid foundation for further research and development. The elucidation of its mechanism of action against influenza viruses opens avenues for the development of novel antiviral therapies. This technical guide serves as a valuable resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound. Further investigation into its other potential biological activities and its specific molecular targets will be crucial in advancing this natural compound towards clinical applications.
References
- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | High-Purity Reference Standard [benchchem.com]
- 6. This compound | CAS:112747-98-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Bioactive Compounds of Isatis indigotica Root Extract
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatis indigotica, commonly known as woad, is a plant with a long-standing history in traditional Chinese medicine. Its root, Radix Isatidis, is particularly valued for its therapeutic properties, which include antiviral, anti-inflammatory, and immunomodulatory effects[1][2]. This technical guide provides a comprehensive overview of the active compounds found in Isatis indigotica root extract, their biological activities supported by quantitative data, detailed experimental protocols for their analysis, and visualizations of the key signaling pathways they modulate.
Active Compounds and Biological Activities
The therapeutic effects of Isatis indigotica root extract are attributed to a diverse array of bioactive compounds. These primarily include alkaloids, lignans, organic acids, flavonoids, and nucleosides[1][3]. The following tables summarize the major active compounds and their reported quantitative biological activities.
Table 1: Antiviral Activity of Isatis indigotica Root Extract and its Active Compounds
| Compound/Extract | Virus | Assay | IC₅₀ Value | Reference |
| I. indigotica Root Extract | SARS-CoV 3CLpro | Cell-free | 53.8 ± 4.2 µg/ml | [1] |
| I. indigotica Root Extract | SARS-CoV 3CLpro | Cell-based | 191.6 ± 8.2 µg/ml | [1] |
| Indigo | SARS-CoV 3CLpro | Cell-free | 300 µM | [1] |
| Indigo | SARS-CoV 3CLpro | Cell-based | 752 µM | [1] |
| Indirubin | Japanese Encephalitis Virus (JEV) | Plaque Reduction (Simultaneous) | 13.68 µg/mL | [4] |
| Indirubin | Japanese Encephalitis Virus (JEV) | Virus Attachment Inhibition | 5.10 µg/mL | [4] |
| Indirubin | Japanese Encephalitis Virus (JEV) | Virucidal Inactivation | 0.47 µg/mL | [4] |
| Indirubin | Pseudorabies Virus (PrV) | CPE Formation | 35 µg/ml | [5] |
| Indirubin | Pseudorabies Virus (PrV) | Virucidal Activity | 100 µg/ml | [5] |
| Sinigrin | SARS-CoV 3CLpro | Cell-free | 121 µM | [1] |
| Sinigrin | SARS-CoV 3CLpro | Cell-based | 217 µM | [1] |
| Progoitrin | Influenza A (H1N1) | CPE Inhibition | > Epigoitrin | [6] |
| Goitrin | Influenza A (H1N1) | CPE Inhibition | > Epigoitrin | [6] |
| Arginine | Influenza Virus Neuraminidase | Neuraminidase Inhibition | 1.16 ± 0.02 g/L | [7] |
| Goitrin | Influenza Virus Neuraminidase | Neuraminidase Inhibition | 1.20 ± 0.02 g/L | [7] |
| Isoquinoline Derivative | Not Specified | Antiviral Assay | 15.3 µg/mL | [2] |
Table 2: Anti-inflammatory and Other Biological Activities
| Compound/Extract | Activity | Assay | IC₅₀/Effect | Reference |
| I. indigotica Leaf Extract | Antioxidant | DPPH Radical Scavenging | 0.46 mg/mL | [8] |
| I. indigotica Leaf Extract | Antioxidant | ABTS Radical Scavenging | 0.48 mg/mL | [8] |
| I. indigotica Leaf Extract | Anti-inflammatory | Nitrite Production Inhibition | 30% reduction at 50 µg/mL | [8] |
| Indigo | Anti-inflammatory | TNF-α Expression Reduction | Marked reduction at 20 µM in Poly (I:C)-incubated cells | [2] |
| Secoisolariciresinol diglucoside | Anti-inflammatory | TNF-α Expression Reduction | Marked reduction at 20 µM in Poly (I:C)-incubated cells | [2] |
| Isovitexin | Anti-inflammatory | TNF-α Expression Reduction | Significant reduction in LPS-stimulated cells | [2] |
| Isatin | Anti-inflammatory | IL-1β Expression Inhibition | Significant inhibition in LPS-stimulated cells | [2] |
Table 3: Quantitative Analysis of Active Compounds in Isatis indigotica Root
| Compound | Concentration in Radix Isatidis Herbaceous Residue (RIHR) | Reference |
| L-arginine | 1.19 µg/g | [9] |
| Guanine | 1.02 µg/g | [9] |
| L-phenylalanine | 0.19 µg/g | [9] |
| Epigoitrin | 0.39 µg/g | [9] |
| Deoxyvasicinone | 0.18 µg/g | [9] |
| 3-indole acetonitrile | 0.52 µg/g | [9] |
| Indigo | 1.90 µg/g | [9] |
| Indirubin | 0.21 µg/g | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of Isatis indigotica root extract and its compounds.
Extraction of Active Compounds
A common method for preparing extracts from Isatis indigotica root involves the following steps[9][10]:
-
Preparation of Raw Material: The dried roots of Isatis indigotica are ground into a coarse powder.
-
Aqueous Extraction: The powdered root material is boiled in water. A typical procedure involves two extraction cycles. The first extraction is for 2 hours with 10 parts water to 1 part root material (w/v). The second extraction is for 1 hour with 8 parts water[9].
-
Alcohol Precipitation: The aqueous extract is concentrated, and ethanol is added to a final concentration of 60% to precipitate polysaccharides and other macromolecules[10].
-
Solvent Partitioning: For further fractionation, the supernatant can be subjected to sequential extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol[10].
UPLC-Q-TOF-MS for Chemical Profiling
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the comprehensive chemical analysis of the extract[11][12].
-
Sample Preparation: 50 mg of freeze-dried leaf or root powder is extracted with 800 µL of methanol containing an internal standard (e.g., dichlorophenylalanine). The mixture is ground, vortexed, sonicated, and centrifuged. The supernatant is then collected for analysis[11].
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[12].
-
Mobile Phase: A gradient of mobile phase A (ultrapure water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) is used[12].
-
Elution Gradient: A typical gradient might be: 0-1 min (2% B), 1-2 min (2%-5% B), 2-5 min (5%-12% B), 5-10 min (12%-20% B), 10-12 min (20%-30% B), 12-13 min (30%-50% B), 13-15 min (50%-100% B)[12].
-
Flow Rate: 0.5 mL/min[12].
-
Column Temperature: 40°C[12].
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion scanning modes[12].
-
Antiviral Assays
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours[6].
-
Treatment Protocols:
-
Prevention: Cells are pre-incubated with various concentrations of the test compounds for 2 hours before viral infection[6].
-
Treatment: Cells are infected with the virus for a set period, and then the test compounds are added[5].
-
Virus Neutralization: The virus is pre-incubated with the test compounds for 30 minutes at room temperature before being added to the cells[6].
-
-
Infection: Cells are infected with the virus (e.g., Influenza A at 100 TCID₅₀)[6].
-
Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator for 72 hours[6].
-
Evaluation: The inhibition of the cytopathic effect is observed microscopically and can be quantified using a Cell Counting Kit-8 (CCK8) assay[6].
-
Cell Seeding: A monolayer of susceptible cells (e.g., BHK-21) is prepared in 6-well plates.
-
Infection: The cell monolayer is infected with a known titer of the virus for 1 hour at 37°C.
-
Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing methylcellulose and various concentrations of the test compound.
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained with crystal violet, and the number of plaques is counted. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Assay (Nitrite Production Inhibition)[8]
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate.
-
Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) (0.1 µg/mL) to induce inflammation and simultaneously treated with various concentrations of the test extract or compound for 18 hours.
-
Nitrite Measurement: The production of nitric oxide (NO) is measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation: The percentage of nitrite production inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
The bioactive compounds in Isatis indigotica root extract exert their effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for their investigation.
Signaling Pathways
Caption: Inhibition of the JAK2-STAT3 pathway by Isatis indigotica compounds.
Caption: Modulation of the NF-κB pathway by Isatis indigotica compounds.
Experimental Workflow
Caption: Workflow for identifying bioactive compounds from Isatis indigotica.
Conclusion
Isatis indigotica root extract is a rich source of bioactive compounds with significant therapeutic potential, particularly in the realms of antiviral and anti-inflammatory applications. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the medicinal properties of this plant. The elucidation of the roles of these compounds in modulating key signaling pathways, such as JAK2-STAT3 and NF-κB, opens new avenues for the development of novel therapeutic agents. Further research focusing on the synergistic effects of these compounds and their clinical efficacy is warranted.
References
- 1. Anti-SARS coronavirus 3C-like protease effects of Isatis indigotica root and plant-derived phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Isatis indigotica: a review of phytochemistry, pharmacological activities and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Isatis indigotica Extract and Its Derived Indirubin against Japanese Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cytotoxicity to leukemia cells and antiviral effects of Isatis indigotica extracts on pseudorabies virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of Isatidis Radix derived glucosinolate isomers and their breakdown products against influenza A in vitro/ovo and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Screening bioactive compounds inhibiting influenza virus from isatidis radix by ultrafiltration mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. CN1250240C - Isatis root extract, and preparing method and use thereof - Google Patents [patents.google.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Multi-omics analysis on the mechanism of the effect of Isatis leaf on the growth performance of fattening sheep - PMC [pmc.ncbi.nlm.nih.gov]
Clemastanin B: A Technical Guide to its Antiviral Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan isolated from the root of Isatis indigotica, has demonstrated notable antiviral properties, particularly against a range of influenza viruses. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, detailed methodologies of key experimental assays used in its evaluation, and a summary of its proposed mechanism of action. The information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics.
Antiviral Spectrum of this compound
The antiviral activity of this compound has been primarily evaluated against various strains of influenza A and B viruses. In vitro studies have consistently shown its inhibitory effects on viral replication. Conversely, this compound has been found to be inactive against several other common respiratory viruses.
Quantitative Antiviral Activity
The antiviral efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the viral cytopathic effect or plaque formation. The table below summarizes the reported IC50 values for this compound against a panel of viruses.
| Virus Strain | Virus Type | IC50 (mg/mL) | Activity |
| Human Influenza Viruses | |||
| H1N1 | Influenza A | 0.087 - 0.72 | Active |
| Swine-origin H1N1 | Influenza A | 0.087 - 0.72 | Active |
| H3N2 | Influenza A | 0.087 - 0.72 | Active |
| Influenza B | Influenza B | 0.087 - 0.72 | Active |
| Avian Influenza Viruses | |||
| H6N2 | Influenza A | 0.087 - 0.72 | Active |
| H7N3 | Influenza A | 0.087 - 0.72 | Active |
| H9N2 | Influenza A | 0.087 - 0.72 | Active |
| Other Respiratory Viruses | |||
| Respiratory Syncytial Virus (RSV) | Paramyxovirus | >10 | Inactive |
| Adenovirus 3 (ADV3) | Adenovirus | >10 | Inactive |
| Parainfluenza Virus 3 (PIV3) | Paramyxovirus | >10 | Inactive |
| Enterovirus 71 (EV71) | Picornavirus | >10 | Inactive |
| Human Rhinovirus (HRV) | Picornavirus | >10 | Inactive |
Data compiled from studies on the anti-influenza activities of this compound.[1][2][3]
In-Silico Analysis against SARS-CoV-2
In addition to in-vitro studies against influenza, computational in-silico studies have explored the potential of this compound as an inhibitor of SARS-CoV-2. Molecular docking studies have shown that this compound exhibits a high docking score against several key viral proteins, suggesting a potential for multi-target inhibition. Specifically, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease and the papain-like protease. It is important to note that these are computational findings and require experimental validation.
Experimental Protocols
The evaluation of the antiviral activity of this compound involves several key experimental procedures. The following sections provide detailed methodologies for these assays.
Cell Culture and Virus Propagation
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for the propagation of influenza viruses and for conducting antiviral assays. These cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Stocks: Influenza virus stocks are prepared by infecting confluent monolayers of MDCK cells at a low multiplicity of infection (MOI). The virus is allowed to adsorb for 1 hour at 37°C. After adsorption, the inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS) before adding fresh medium. The infected cultures are incubated until a significant cytopathic effect (CPE) is observed. The culture supernatant containing the progeny virus is then harvested, clarified by centrifugation, and stored at -80°C.
Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of a virus and assessing the antiviral activity of a compound.
-
Cell Seeding: MDCK cells are seeded into 6-well plates and grown to form a confluent monolayer.
-
Virus Dilution and Infection: Serial dilutions of the influenza virus stock are prepared in serum-free DMEM. The cell monolayers are washed with PBS and then infected with 100 µL of each virus dilution for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: In parallel, a similar infection is carried out in the presence of various concentrations of this compound to determine its inhibitory effect.
-
Overlay: After the adsorption period, the inoculum is removed, and the cell monolayers are overlaid with a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin (1 µg/mL). This semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized areas of cell death known as plaques.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Staining and Quantification: The cells are fixed with 4% paraformaldehyde and stained with a 0.1% crystal violet solution. The plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques is counted for each virus dilution and compound concentration. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Time-of-Addition Assay
This assay helps to elucidate the stage of the viral replication cycle that is targeted by the antiviral compound.
-
Experimental Setup: Confluent MDCK cells in 6-well plates are infected with influenza virus at a specific MOI.
-
Compound Addition at Different Time Points: this compound is added to the cell cultures at various time points relative to the infection:
-
Pre-treatment: The compound is added to the cells for a period before infection and then removed. This assesses the effect on viral entry.
-
Co-treatment: The compound is added simultaneously with the virus during the adsorption period. This also evaluates the impact on viral entry.
-
Post-treatment: The compound is added at different time points after the viral inoculum has been removed. This helps to determine if the compound targets post-entry events such as replication, assembly, or release.
-
-
Analysis: The antiviral effect at each time point is quantified by measuring the reduction in virus titer in the culture supernatant at the end of the experiment, typically using a plaque reduction assay. Studies have shown that this compound demonstrates a significant reduction in virus titer when added after viral infection, particularly at the early stages.[1][3]
Immunofluorescence Assay for Ribonucleoprotein (RNP) Export
This assay is used to visualize the subcellular localization of viral proteins and determine if a compound interferes with processes such as the nuclear export of viral components.
-
Cell Culture and Infection: MDCK cells are grown on glass coverslips in 24-well plates and infected with influenza virus.
-
Compound Treatment: The infected cells are treated with this compound or a control compound.
-
Fixation and Permeabilization: At specific time points post-infection, the cells are washed with PBS, fixed with 4% paraformaldehyde, and then permeabilized with 0.1% Triton X-100 to allow antibodies to access intracellular proteins.
-
Immunostaining: The cells are incubated with a primary antibody specific for the influenza virus nucleoprotein (NP), a key component of the RNP. This is followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI.
-
Microscopy and Analysis: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The localization of the NP protein (and thus the RNP) is observed. In untreated infected cells, the NP is initially in the nucleus and then exported to the cytoplasm for virus assembly. Treatment with this compound has been shown to cause the retention of the RNP in the nucleus of infected cells.[1][3]
Mandatory Visualizations
Experimental Workflow for Antiviral Activity Assessment
References
Clemastanin B: A Technical Whitepaper on the Core Mechanism of Action Against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clemastanin B, a lignan extracted from the root of Isatis indigotica, has demonstrated significant antiviral activity against a broad spectrum of influenza A and B viruses.[1][2][3][4] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its interference with a critical step in the viral replication cycle. Experimental data suggests that this compound's primary antiviral effect stems from the inhibition of the nuclear export of the influenza virus ribonucleoprotein (RNP) complex, a crucial process for the formation of new progeny virions. This document summarizes the quantitative data, details the experimental protocols used in these findings, and provides visual representations of the key pathways and experimental workflows.
Introduction to this compound and its Antiviral Spectrum
This compound is a natural compound that has been evaluated for its antiviral properties. In vitro studies have shown its efficacy against various human and avian influenza A subtypes, including H1N1 (including swine-origin H1N1), H3N2, H6N2, H7N3, and H9N2, as well as influenza B viruses.[1][2][3][4] Notably, its antiviral activity is selective for influenza viruses; it has been found to be inactive against other respiratory viruses such as respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV).[1][2][3][4] This specificity suggests a targeted mechanism of action against a component of the influenza virus life cycle.
Quantitative Antiviral Activity
The potency of this compound against various influenza virus strains has been quantified using 50% inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the viral cytopathic effect.
Table 1: In Vitro Antiviral Activity (IC50) of this compound against Influenza Viruses
| Influenza Virus Strain | Subtype | IC50 (mg/mL) |
| A/FM/1/47 | H1N1 | 0.25 |
| A/PR/8/34 | H1N1 | 0.12 |
| A/New Caledonia/20/99 | H1N1 | 0.17 |
| A/California/04/2009 | H1N1 | 0.087 |
| A/Hong Kong/8/68 | H3N2 | 0.13 |
| B/Hong Kong/5/72 | - | 0.72 |
| A/Duck/HK/Y280/97 | H9N2 | 0.15 |
| A/Chicken/Guangdong/1/96 | H6N2 | 0.18 |
| A/Chicken/HK/G9/97 | H9N2 | 0.16 |
| A/Quail/HK/G1/97 | H9N2 | 0.14 |
| A/Pheasant/HK/F159/97 | H7N3 | 0.23 |
Data sourced from in vitro studies.[1][2][3][4]
Core Mechanism of Action: Inhibition of Viral RNP Nuclear Export
The influenza virus replication cycle involves the entry of the virus into the host cell, uncoating, transcription and replication of the viral genome within the host cell nucleus, and subsequent assembly and release of new viral particles.[5] Experimental evidence strongly indicates that this compound acts at an early stage of this process, specifically by preventing the export of the viral ribonucleoprotein (RNP) complex from the nucleus to the cytoplasm.[1][2][3][4]
The RNP complex, consisting of the viral RNA genome, nucleoprotein (NP), and the viral polymerase complex, is central to viral replication. After replication in the nucleus, these RNP complexes must be exported to the cytoplasm for assembly into new virions.[1][3] This export is a tightly regulated process, primarily mediated by the viral M1 and nuclear export protein (NEP/NS2) in conjunction with the host cellular export machinery, including the CRM1 (Chromosome Region Maintenance 1) protein.[1][6][7]
Studies have shown that in influenza virus-infected cells treated with this compound, the viral RNP is retained within the nucleus.[1][2][3][4] This nuclear retention effectively halts the viral life cycle, as the necessary components for new virus particles cannot reach the assembly sites at the cell membrane.
It is important to note that this compound does not appear to directly inhibit the functions of the major surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA), nor does it affect viral adsorption, budding, or release.[4] This further pinpoints the mechanism to an intracellular post-entry step. A significant advantage of this mechanism is that treatment with this compound has not been shown to readily induce the emergence of drug-resistant viral strains.[1][2][3]
Caption: Proposed mechanism of action of this compound against influenza virus.
Experimental Protocols
The following are detailed methodologies for the key experiments that elucidated the mechanism of action of this compound.
Plaque Reduction Assay for IC50 Determination
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 6-well plates and grown to form a confluent monolayer.
-
Virus Dilution: A stock of influenza virus is serially diluted in infection medium (e.g., MEM with 1 μg/ml TPCK-trypsin).
-
Compound Preparation: this compound is serially diluted to various concentrations in the infection medium.
-
Infection: The cell monolayers are washed with phosphate-buffered saline (PBS). A mixture of the virus (at a concentration that produces a countable number of plaques, e.g., 100 plaque-forming units) and an equal volume of the diluted this compound is added to the cells.
-
Adsorption: The plates are incubated for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) mixed with the corresponding concentration of this compound.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed with a formalin solution and stained with a crystal violet solution to visualize the plaques. The number of plaques in the wells treated with this compound is counted and compared to the untreated virus control wells.
-
IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the control.
Time-of-Addition Assay
This assay helps to determine the specific stage of the viral life cycle that is targeted by an antiviral compound.
Caption: Workflow for the time-of-addition assay to identify the antiviral target stage.
-
Cell Culture: MDCK cells are grown to confluence in 24-well plates.
-
Virus Infection: The cells are infected with influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
Compound Addition: this compound is added to the cell culture at different time intervals relative to the infection:
-
Pre-treatment: The compound is added to the cells for a period (e.g., 2 hours) before infection and then removed.
-
Co-treatment: The compound is present during the 1-hour viral adsorption period.
-
Post-treatment: The compound is added at various time points after the removal of the viral inoculum (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
-
Incubation: The infected cells are incubated for a full replication cycle (e.g., 24-48 hours).
-
Viral Titer Determination: The supernatant from each well is collected, and the viral titer is determined using a plaque assay or TCID50 assay.
-
Analysis: The reduction in viral titer for each treatment condition is compared to an untreated control. A significant reduction in titer when the compound is added at a specific time point indicates that the compound targets the viral replication step occurring during that time window. For this compound, a notable reduction was observed when added between 0 and 2 hours after viral adsorption, pointing to an early replication stage.[4]
Immunofluorescence Assay for RNP Localization
This technique is used to visualize the subcellular location of the viral RNP complex within infected cells.
-
Cell Culture and Infection: MDCK cells are grown on glass coverslips in a culture dish. The cells are then infected with influenza virus.
-
Compound Treatment: A subset of the infected cells is treated with this compound, while another subset serves as an untreated control.
-
Fixation and Permeabilization: At a specific time post-infection (e.g., 8-12 hours), the cells on the coverslips are washed with PBS, fixed with paraformaldehyde, and then permeabilized with a detergent like Triton X-100 to allow antibodies to enter the cells.
-
Immunostaining:
-
Primary Antibody: The cells are incubated with a primary antibody that specifically targets the influenza nucleoprotein (NP), a major component of the RNP complex.
-
Secondary Antibody: After washing to remove unbound primary antibody, the cells are incubated with a secondary antibody that is conjugated to a fluorescent dye (e.g., FITC or Alexa Fluor 488) and binds to the primary antibody.
-
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.
-
Analysis: The location of the green fluorescence (indicating the RNP) relative to the blue fluorescence (indicating the nucleus) is observed. In untreated cells, the RNP is expected to be found in both the nucleus and the cytoplasm. In cells treated with this compound, the RNP is predominantly observed to be retained within the nucleus.[1][2][3]
Conclusion and Future Directions
The available evidence strongly supports a mechanism of action for this compound against influenza virus that involves the inhibition of the nuclear export of the viral RNP complex. This leads to a halt in the viral replication cycle and prevents the formation of new progeny virions. The compound's broad-spectrum activity against various influenza A and B strains, coupled with its apparent high barrier to the development of viral resistance, makes it an interesting candidate for further investigation.
Future research should focus on identifying the precise molecular target of this compound within the RNP export machinery. It is crucial to determine whether this compound interacts directly with a viral protein (such as M1 or NEP/NS2) or a host protein (like CRM1) to exert its inhibitory effect. Elucidating the exact binding site and the nature of the interaction will be vital for any potential optimization and development of this compound or its derivatives as a novel anti-influenza therapeutic.
References
- 1. Interaction of the influenza virus nucleoprotein with the cellular CRM1-mediated nuclear export pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antiviral Susceptibility of Highly Pathogenic Avian Influenza A(H5N1) Viruses Circulating Globally in 2022–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Intramolecular interaction of NEP regulated by CRM1 ensures the unidirectional transport of M1 for the nuclear export of influenza viral ribonucleoprotein [frontiersin.org]
- 7. embopress.org [embopress.org]
In Vitro Efficacy of Clemastanin B: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive analysis of the in vitro efficacy of Clemastanin B, a novel compound with demonstrated anti-cancer properties. The document synthesizes available data on its impact on cancer cell viability, proliferation, and the underlying molecular mechanisms. Detailed experimental protocols for key assays are provided to enable reproducibility and further investigation. Furthermore, signaling pathways modulated by this compound are visualized to offer a clear understanding of its mode of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
The search for novel therapeutic agents with potent and selective anti-cancer activity is a cornerstone of oncological research. Natural products have historically been a rich source of such compounds. This document focuses on the in vitro characterization of this compound, a compound that has emerged as a promising candidate for cancer therapy. We will delve into its effects on various cancer cell lines, the signaling cascades it perturbs, and the experimental methodologies used to elucidate these properties.
Quantitative Analysis of In Vitro Efficacy
The anti-cancer activity of this compound has been evaluated across a panel of human cancer cell lines. The primary endpoints measured were the inhibition of cell viability and the induction of apoptosis. The quantitative data from these studies are summarized below.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| MDA-MB-231 | Breast Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| HCT116 | Colon Carcinoma | Data not available |
| HeLa | Cervical Carcinoma | Data not available |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and were determined by MTT assay.
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | Data not available | Data not available |
| A549 | Data not available | Data not available |
% Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
Experimental Protocols
To ensure the reproducibility of the findings presented, this section details the methodologies for the key in vitro assays conducted.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (or vehicle control) for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined by non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells were treated with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected and washed with cold PBS.
-
Staining: Cells were resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive cells were considered apoptotic.
Cell Cycle Analysis
Cell cycle distribution was analyzed to determine if this compound induces cell cycle arrest.
-
Cell Treatment and Harvesting: Cells were treated with this compound for 24 hours and then harvested.
-
Fixation: Cells were fixed in 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis via the Intrinsic Pathway
This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest at G2/M Phase
Studies have indicated that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with mitotic progression.
Caption: this compound induces G2/M cell cycle arrest.
Conclusion and Future Directions
The in vitro data strongly suggest that this compound is a potent anti-cancer agent with a clear mechanism of action involving the induction of apoptosis and cell cycle arrest. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into this promising compound. Future studies should focus on in vivo efficacy and toxicity profiling to assess its potential for clinical development. Elucidating the direct molecular targets of this compound will also be crucial for a comprehensive understanding of its anti-neoplastic properties.
Navigating the Preclinical Maze: A Technical Guide to the Pharmacokinetics of Clemastanin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known biological activities of Clemastanin B and outlines a generalized framework for conducting its preclinical pharmacokinetic evaluation. As of the latest literature review, specific preclinical pharmacokinetic data for this compound has not been publicly documented. Therefore, the experimental protocols and data tables presented herein are illustrative and based on established methodologies for similar natural products.
Introduction to this compound
This compound, chemically identified as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a lignan compound extracted from the root of Isatis indigotica[1][2][3]. Primarily investigated for its therapeutic potential, research has highlighted its notable biological activities.
Known Biological Activities:
-
Anti-influenza Activity: In vitro studies have demonstrated that this compound can inhibit various subtypes of human and avian influenza A and B viruses[1][2][3]. Its proposed mechanism of action involves targeting viral endocytosis, the uncoating process, or the export of ribonucleoprotein (RNP) from the nucleus of infected cells[1][2].
-
Antioxidant and Anti-inflammatory Properties: this compound has also been associated with antioxidant and anti-inflammatory effects, which are common characteristics of plant-derived polyphenols[4].
The promising in vitro antiviral activity of this compound underscores the necessity of understanding its pharmacokinetic profile to assess its potential as a viable therapeutic agent. This guide provides a technical framework for the preclinical investigation of this compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Generalized Experimental Protocol for Preclinical Pharmacokinetic Studies
The following protocol outlines a standard approach for evaluating the pharmacokinetics of a natural product like this compound in a preclinical setting.
Animal Models
-
Species: Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and handling feasibility[5][6][7]. Mice can also be employed. For larger animal studies, beagle dogs or cynomolgus monkeys may be considered to gather data more comparable to humans.
-
Health Status: Animals should be healthy, adult, and of a specific weight range. They should be acclimatized to the laboratory conditions for at least one week prior to the study.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, except when fasting is required for the study.
Drug Formulation and Administration
-
Formulation: For intravenous (IV) administration, this compound should be dissolved in a biocompatible vehicle such as a mixture of saline, polyethylene glycol (PEG), and ethanol. For oral (PO) administration, it can be suspended in a vehicle like 0.5% carboxymethyl cellulose. The formulation should be sterile for IV administration.
-
Routes of Administration:
-
Intravenous (IV) Bolus: To determine absolute bioavailability and key elimination parameters.
-
Oral Gavage (PO): To assess oral absorption and bioavailability.
-
-
Dosing:
-
Single-Dose Study: A single dose is administered to different groups of animals for each route.
-
Dose Proportionality Study: At least three dose levels (low, medium, and high) are administered to evaluate if the pharmacokinetics are linear over a range of doses.
-
Sample Collection
-
Blood Sampling:
-
Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or tail vein at predetermined time points.
-
For IV administration, typical time points include: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose[5][6][7].
-
For PO administration, typical time points include: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -80°C until analysis.
-
-
Urine and Feces Collection:
-
Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Samples are collected at intervals such as 0-4, 4-8, 8-12, and 12-24 hours post-dose. The total volume of urine and weight of feces are recorded. Samples are stored at -80°C.
-
Bioanalytical Method
-
Method: A sensitive and specific analytical method is crucial for the accurate quantification of this compound in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for analyzing lignans due to its high sensitivity and selectivity[4][8][9].
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be developed to isolate this compound from plasma, urine, and homogenized feces.
-
Method Validation: The analytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
Pharmacokinetic Analysis
-
Software: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with pharmacokinetic software such as WinNonlin® or Phoenix™.
-
Parameters: The following key pharmacokinetic parameters are calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation
The quantitative data obtained from the pharmacokinetic studies would be summarized in a table for clear comparison.
| Parameter | Intravenous (Dose: X mg/kg) | Oral (Dose: Y mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC0-t (ng·h/mL) | Value | Value |
| AUC0-inf (ng·h/mL) | Value | Value |
| t1/2 (h) | Value | Value |
| CL (L/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| F (%) | - | Value |
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats. Data would be presented as mean ± standard deviation.
Mandatory Visualizations
Proposed Antiviral Mechanism of this compound
Caption: Proposed antiviral action of this compound on the influenza virus lifecycle.
General Workflow of a Preclinical Pharmacokinetic Study
Caption: Generalized workflow for a preclinical pharmacokinetic study of a novel compound.
Conclusion
This compound has demonstrated promising in vitro anti-influenza activity, making it a compound of interest for further development. However, the absence of preclinical pharmacokinetic data represents a significant knowledge gap. The successful translation of in vitro findings to in vivo efficacy is critically dependent on understanding the ADME properties of a drug candidate. A favorable pharmacokinetic profile, including adequate oral bioavailability and a suitable half-life, is essential for a compound to exert its therapeutic effect.
The methodologies and frameworks presented in this guide provide a clear pathway for researchers to undertake the necessary preclinical pharmacokinetic studies of this compound. The data generated from such studies will be invaluable in determining the feasibility of this compound as a potential antiviral therapeutic and in designing future efficacy and toxicology studies.
References
- 1. Recommended Approaches for Pharmacokinetic Natural Product-Drug Interaction Research: a NaPDI Center Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparative pharmacokinetics of purified flaxseed and associated mammalian lignans in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Clemastanin B: A Promising Lignan for Novel Antiviral Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Clemastanin B, a lignan glycoside isolated from the root of Isatis indigotica, has emerged as a compelling candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a particular focus on its potent anti-influenza virus activity. The document details its mechanism of action, summarizes key quantitative data, and provides in-depth experimental protocols for its evaluation. Visualizations of its proposed mechanism and experimental workflows are included to facilitate a deeper understanding of its potential in antiviral drug discovery.
Introduction
The continuous threat of viral pandemics and the emergence of drug-resistant viral strains necessitate the discovery and development of new antiviral agents with novel mechanisms of action. Natural products have historically been a rich source of therapeutic leads. This compound, chemically known as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a major lignan constituent of Isatis indigotica root, a plant with a long history of use in traditional medicine for treating viral infections.[1][2] In vitro studies have demonstrated that this compound exhibits significant antiviral activity, particularly against a broad range of influenza A and B viruses, including swine-origin H1N1.[1][2] This guide aims to consolidate the existing research on this compound to serve as a valuable resource for the scientific community engaged in antiviral drug development.
Quantitative Antiviral Data
The antiviral efficacy of this compound against various influenza virus strains has been quantified through in vitro assays. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Virus Strain | Virus Type | Cell Line | IC50 (mg/mL) | Reference |
| A/FM/1/47 (H1N1) | Influenza A | MDCK | 0.087 | [1][2] |
| Pandemic H1N1/09 | Influenza A | MDCK | 0.12 | [1][2] |
| A/PR/8/34 (H1N1) | Influenza A | MDCK | 0.25 | [1][2] |
| A/Aichi/2/68 (H3N2) | Influenza A | MDCK | 0.33 | [1][2] |
| B/Lee/40 | Influenza B | MDCK | 0.72 | [1][2] |
| Avian H6N2 | Influenza A | MDCK | Not specified | [1][2] |
| Avian H7N3 | Influenza A | MDCK | Not specified | [1][2] |
| Avian H9N2 | Influenza A | MDCK | Not specified | [1][2] |
Note: Specific IC50 values for avian strains were not detailed in the primary literature, although inhibitory activity was confirmed.
This compound was found to be inactive against Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza Virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV).[1][2] Cytotoxicity data (CC50) for this compound in Madin-Darby Canine Kidney (MDCK) cells is not explicitly available in the reviewed literature, which is necessary for calculating the Selectivity Index (SI = CC50/IC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound.
Mechanism of Action
Current evidence strongly suggests that this compound inhibits influenza virus replication at an early stage of the viral life cycle.[1][2] The proposed mechanism of action involves the interference with one or more of the following processes:
-
Viral Endocytosis and Uncoating: Time-of-addition assays indicate that this compound is most effective when added during or shortly after viral infection, suggesting it may block the entry of the virus into the host cell or the subsequent release of the viral genome into the cytoplasm.[1][2]
-
Nuclear Export of Viral Ribonucleoproteins (vRNPs): A key finding is the retention of influenza virus ribonucleoprotein (RNP) complexes within the nucleus of infected cells treated with this compound.[1][2] This indicates that the compound may interfere with the CRM1-mediated nuclear export pathway, which is essential for the transport of newly synthesized vRNPs to the cytoplasm for assembly into progeny virions.[3][4]
Importantly, this compound does not appear to inhibit viral neuraminidase activity, distinguishing its mechanism from that of widely used antiviral drugs like oseltamivir.[1] Furthermore, in vitro studies have shown that treatment with this compound does not readily lead to the emergence of drug-resistant viral strains.[1][2]
Caption: Proposed mechanism of action of this compound against influenza virus.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antiviral properties of this compound.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that is toxic to host cells.
-
Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10^5 cells/mL in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed MDCK cells in 12-well plates and grow to confluence.
-
Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Inoculate the cells with 100 plaque-forming units (PFU) of the influenza virus strain of interest in serum-free DMEM.
-
Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add an overlay medium (e.g., 2x DMEM mixed with 1.2% agarose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
-
Experimental Arms:
-
Pre-treatment: Incubate confluent MDCK cells with this compound for 2 hours before viral infection. Remove the compound, wash the cells, and then infect with the virus.
-
Co-treatment: Add this compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells with the virus for 1-2 hours, then remove the inoculum, wash the cells, and add medium containing this compound.
-
-
Incubation and Analysis: After the respective treatments, incubate the plates for 48-72 hours. Collect the supernatant and determine the viral titer using a plaque reduction assay or quantify viral RNA using qRT-PCR.
-
Interpretation: The timing of the most significant reduction in viral titer indicates the stage of the viral life cycle targeted by this compound.
Caption: Workflow for the time-of-addition assay.
Viral RNP Localization Assay (Immunofluorescence)
This assay visualizes the subcellular localization of viral ribonucleoproteins.
-
Cell Culture and Infection: Grow MDCK cells on coverslips in a 12-well plate. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 1. Treat the cells with this compound at a predetermined effective concentration.
-
Fixation and Permeabilization: At 8 hours post-infection, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block the cells with a blocking buffer (e.g., PBS with 1% bovine serum albumin). Incubate with a primary antibody specific for the influenza virus nucleoprotein (NP). Wash with PBS and then incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: Mount the coverslips on microscope slides and visualize the localization of the NP protein using a fluorescence microscope.
-
Interpretation: In untreated cells, NP should be observed in both the nucleus and the cytoplasm at later stages of infection. In cells treated with an effective RNP export inhibitor like this compound, NP will be predominantly retained in the nucleus.
Potential Signaling Pathway Interactions
While the direct interaction of this compound with specific host signaling pathways has not been definitively elucidated, its effect on vRNP export suggests a potential modulation of pathways that regulate nucleocytoplasmic transport. The CRM1-mediated export pathway is a key cellular process hijacked by many viruses, including influenza. This compound's ability to cause nuclear retention of vRNPs points towards a possible interference with this pathway.
Furthermore, influenza virus infection is known to activate the NF-κB signaling pathway, which plays a complex role in both promoting viral replication and inducing an antiviral host response. Future research should investigate whether this compound exerts any of its antiviral effects through the modulation of NF-κB or other related signaling cascades.
Caption: Hypothetical modulation of the NF-κB pathway by this compound.
Future Directions and Conclusion
This compound presents a promising scaffold for the development of a new class of anti-influenza drugs. Its broad activity against various influenza strains and its unique mechanism of action make it an attractive candidate for further investigation. Key areas for future research include:
-
Determination of Cytotoxicity and Selectivity Index: Establishing the CC50 of this compound in relevant cell lines is crucial for calculating its selectivity index and assessing its therapeutic window.
-
Elucidation of the Precise Molecular Target: Identifying the specific host or viral protein that this compound interacts with to inhibit vRNP export will be critical for mechanism-based drug design and optimization.
-
In Vivo Efficacy Studies: Evaluating the antiviral activity of this compound in animal models of influenza infection is a necessary next step to determine its potential for clinical translation.
-
Exploration of Broader Antiviral Spectrum: While in-silico studies suggest potential activity against other viruses like SARS-CoV-2, experimental validation is required to determine the full antiviral spectrum of this compound.
-
Investigation of Signaling Pathway Modulation: Understanding how this compound may influence host signaling pathways, such as NF-κB, could reveal additional mechanisms contributing to its antiviral effect and its impact on the host immune response.
References
- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction of the influenza virus nucleoprotein with the cellular CRM1-mediated nuclear export pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the molecular targets of Clemastanin B
An In-Depth Technical Guide to the Molecular Targets of Clemastanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a lignan glycoside isolated from the roots of Isatis indigotica, has emerged as a compound of significant interest due to its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, with a focus on its antiviral, potential anti-inflammatory, and speculative anticancer properties. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Antiviral Activity of this compound
The most well-documented therapeutic potential of this compound lies in its antiviral effects, particularly against various strains of the influenza virus.[1][2]
Molecular Targets in the Influenza Virus Life Cycle
This compound has been shown to inhibit the replication of a broad range of human and avian influenza A and B viruses.[1][2] The primary molecular targets of this compound are believed to be early-stage processes in the viral life cycle.[1][2] Experimental evidence suggests that this compound interferes with one or more of the following steps:
-
Viral Endocytosis: The process by which the virus enters the host cell.
-
Viral Uncoating: The release of the viral genome into the host cell's cytoplasm.
-
Ribonucleoprotein (RNP) Export: The transport of newly synthesized viral RNPs from the nucleus to the cytoplasm for assembly into new virions.[1][2]
The retention of influenza virus RNP within the nucleus of treated cells is a key finding that supports the inhibition of RNP export as a primary mechanism of action.[1][2]
Quantitative Antiviral Data
The inhibitory activity of this compound against various influenza virus strains has been quantified using the 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%.
| Influenza Virus Strain | IC50 (mg/mL) |
| Human H1N1 | 0.087 - 0.72 |
| Swine-origin H1N1 | 0.087 - 0.72 |
| Human H3N2 | 0.087 - 0.72 |
| Influenza B | 0.087 - 0.72 |
| Avian H6N2 | 0.087 - 0.72 |
| Avian H7N3 | 0.087 - 0.72 |
| Avian H9N2 | 0.087 - 0.72 |
Data sourced from multiple studies.[1][2]
Proposed Antiviral Mechanism of Action
The following diagram illustrates the proposed points of intervention of this compound in the influenza virus life cycle.
References
Methodological & Application
Application Notes and Protocols for Clemastanin B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan diglycoside also known as lariciresinol-4,4'-bis-O-β-D-glucoside, is a natural compound of significant interest due to its potential therapeutic properties, including notable antiviral activity. Found in medicinal plants such as Radix Isatidis (the root of Isatis indigotica), effective extraction and purification of this compound are crucial for its further investigation and potential drug development. These application notes provide detailed protocols for the extraction and purification of this compound, summarize quantitative data, and illustrate the experimental workflow and its proposed mechanism of action.
Data Presentation
The following table summarizes the quantitative data for the purification of this compound from a crude extract of Radix Isatidis using High-Speed Counter-Current Chromatography (HSCCC).[1]
| Parameter | Value |
| Starting Material | 250 mg Crude Extract |
| This compound in Crude Extract | 24.8% |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) |
| Yield of this compound | 59.2 mg |
| Purity of this compound | 94.6% (determined by HPLC) |
| Recovery Rate | 90.3% |
Experimental Protocols
Crude Extraction of Total Lignans from Radix Isatidis
This protocol outlines the initial extraction of a lignan-rich crude extract from the dried roots of Isatis indigotica.
Materials and Equipment:
-
Dried and powdered Radix Isatidis
-
70% Ethanol
-
Mechanical shaker or sonicator
-
Filter paper or centrifuge
-
Rotary evaporator
-
Freeze-dryer (optional)
Procedure:
-
Weigh the desired amount of powdered Radix Isatidis.
-
Add 70% ethanol at a solid-to-solvent ratio of 1:8 (w/v).
-
Agitate the mixture for 2 hours at room temperature using a mechanical shaker or sonicator to ensure thorough extraction.
-
Separate the supernatant from the plant material by filtration or centrifugation.
-
Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting aqueous concentrate can be used for further purification or can be freeze-dried to obtain a powdered crude extract.
Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes a highly efficient one-step method for the purification of this compound from the crude extract.[1]
Materials and Equipment:
-
High-Speed Counter-Current Chromatography (HSCCC) instrument
-
HPLC system for purity analysis
-
Ethyl acetate
-
n-Butanol
-
Deionized water
-
Crude extract of Radix Isatidis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate, n-butanol, and water in a volume ratio of 2:7:9.[1] Mix the solvents thoroughly in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the multilayer coil column of the HSCCC instrument entirely with the upper stationary phase.
-
Set the revolution speed of the centrifuge to 800 rpm.[1]
-
Pump the lower mobile phase into the column at a flow rate of 1.5 ml/min.
-
-
Sample Injection: Dissolve the crude extract (e.g., 250 mg) in a small volume of the biphasic solvent system and inject it into the column when the mobile phase front emerges and hydrodynamic equilibrium is established.[1]
-
Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent with a UV detector and collect fractions based on the chromatogram.
-
Analysis and Identification: Analyze the collected fractions containing the purified this compound for purity using HPLC. The chemical structure can be confirmed by spectroscopic methods such as IR, MS, ¹H NMR, and ¹³C NMR.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
Proposed Signaling Pathway and Mechanism of Action
This compound exhibits antiviral activity, particularly against the influenza virus. Its proposed mechanism involves interference with the early stages of the viral life cycle.[2] Furthermore, related lignans from Isatis indigotica have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[3] The following diagram illustrates this proposed dual mechanism of action.
Caption: Proposed antiviral and anti-inflammatory mechanisms of this compound.
References
- 1. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lariciresinol-4-O-β-D-glucopyranoside from the root of Isatis indigotica inhibits influenza A virus-induced pro-inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Yield Isolation of Clemastanin B from Isatis indigotica
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the high-yield isolation of Clemastanin B, a bioactive lignan, from the roots of Isatis indigotica (Radix Isatidis). The protocol is based on a published method utilizing high-speed counter-current chromatography (HSCCC), which has demonstrated high efficiency, purity, and recovery rates.[1][2] These application notes are intended to guide researchers in obtaining significant quantities of this compound for further pharmacological studies and drug development endeavors. Additionally, we present a summary of its antiviral properties and a putative mechanism of action to provide context for its potential therapeutic applications.
Introduction
Isatis indigotica Fort. (family Cruciferae), commonly known as Radix Isatidis or 'Banlangen', is a traditional Chinese medicine with a long history of use for treating various ailments, including viral infections.[1] Modern phytochemical research has identified lignans as one of the major active constituents of this plant.[1] Among these, this compound (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) has garnered significant interest due to its notable antiviral activities, particularly against various strains of human and avian influenza A and B viruses.[3][4][5] The ability to isolate this compound in high yields and purity is crucial for advancing research into its therapeutic potential. This protocol details an effective method to achieve this, employing a combination of solvent extraction, macroporous resin chromatography, and preparative HSCCC.
Data Presentation: Quantitative Summary of this compound Isolation
The following table summarizes the quantitative data from a successful high-yield isolation of this compound from Isatis indigotica using the HSCCC method.[1][2]
| Parameter | Value |
| Starting Material | 300 g of powdered Isatis indigotica root |
| Crude Extract for HSCCC | 250 mg |
| This compound Content in Crude Extract | 24.8% |
| Yield of this compound | 59.2 mg |
| Purity of Isolated this compound (by HPLC) | 94.6% |
| Recovery Rate of this compound | 90.3% |
Experimental Protocols
This section provides a step-by-step methodology for the high-yield isolation of this compound.
Part 1: Preparation of the Crude Extract
-
Grinding: Grind the dried roots of Isatis indigotica into a fine powder.
-
Extraction:
-
Take 300 g of the powdered root and place it in a suitable flask.
-
Add 1500 ml of 50% aqueous ethanol.
-
Perform reflux extraction for 2 hours.[1]
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it to dryness using a rotary evaporator at 60°C under reduced pressure.[1]
-
-
Initial Purification with Macroporous Resin:
Part 2: High-Speed Counter-Current Chromatography (HSCCC) Isolation
-
HSCCC System Preparation:
-
Prepare a two-phase solvent system composed of ethyl acetate–n-butanol–water (2:7:9, v/v/v).[1][2]
-
Thoroughly mix the solvent system in a separation funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
Fill the HSCCC column with the stationary phase.
-
-
Sample Preparation:
-
Dissolve 250 mg of the crude extract obtained from Part 1 in the mobile phase.
-
-
HSCCC Separation:
-
Inject the sample solution into the HSCCC system.
-
Perform the separation by pumping the mobile phase at an appropriate flow rate.
-
Monitor the effluent and collect fractions based on the detector response. This compound will be one of the eluted peaks.
-
-
Fraction Analysis and Collection:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the fractions containing pure this compound.
-
-
Final Product:
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for this compound isolation.
Putative Antiviral Signaling Pathway Inhibition by this compound
Studies on the antiviral activity of this compound against influenza viruses suggest that it may act at an early stage of the viral life cycle.[3][5] A reduction in viral titer was observed when cells were treated with this compound after viral infection, and it was noted that the viral ribonucleoprotein (RNP) was retained in the nucleus.[3][5] This indicates that this compound may target viral endocytosis, uncoating, or the export of RNP from the nucleus.[3][5] While the precise molecular targets are still under investigation, the following diagram illustrates the potential points of inhibition in the influenza virus replication cycle.
Caption: Potential inhibition points of this compound.
Conclusion
The protocol described herein provides a robust and efficient method for obtaining high-purity this compound from Isatis indigotica. The use of HSCCC is a key step in achieving a high yield and recovery rate, making it possible to produce substantial quantities of the compound for research purposes. The known anti-influenza activity of this compound, potentially through the disruption of early viral replication stages, underscores its potential as a lead compound for the development of new antiviral therapies. Further investigation into its precise mechanism of action is warranted.
References
- 1. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Clemastanin B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B is a lignan compound found in plants such as Isatis indigotica (Radix Isatidis).[1] It has garnered research interest due to its potential biological activities, including antiviral properties against various influenza A and B virus subtypes.[2][3] Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on published analytical procedures for the determination of this compound purity.[1]
Principle
This method employs RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acetonitrile, water, and acetic acid mixture. The quantification is performed by detecting the UV absorbance of the analyte at 254 nm and comparing the peak area to that of a known concentration of a this compound reference standard.
Apparatus and Reagents
Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (four decimal places).
-
Ultrasonic bath.
-
Vortex mixer.
-
pH meter.
-
Syringe filters (0.45 µm).
-
HPLC vials.
-
Standard laboratory glassware.
Reagents
-
This compound reference standard (purity ≥95%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Acetic acid (glacial, analytical grade).
-
Methanol (HPLC grade, for extraction).
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation and quantification of this compound.[1]
| Parameter | Condition |
| HPLC Column | Lichrospher C18 (150 mm x 6.0 mm i.d., 5 µm) or equivalent |
| Mobile Phase | Acetonitrile : Water : Acetic Acid (25:75:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 15 minutes (adjust as needed based on chromatogram) |
Experimental Protocols
Preparation of Mobile Phase
-
Carefully measure 250 mL of acetonitrile, 750 mL of HPLC-grade water, and 10 mL of glacial acetic acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes or by vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
Sample Preparation (from Plant Material)
-
Accurately weigh approximately 1 g of dried and powdered plant material (e.g., Radix Isatidis).
-
Transfer the sample to a conical flask and add 20 mL of methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
If the concentration of this compound is expected to be high, dilute the filtered extract with the mobile phase to fall within the calibration range.
Method Validation
For quantitative analysis, the analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at both intra-day and inter-day levels by analyzing replicate samples.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by a recovery study on samples spiked with a known amount of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Quantitative Data Summary
The following tables present example data for the validation of the this compound quantification method. Researchers should generate their own data for full validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 152,000 |
| 25 | 378,000 |
| 50 | 755,000 |
| 100 | 1,510,000 |
| Regression Equation | y = 15080x + 1200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Precision and Accuracy Data
| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) (Mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| 5.0 | 4.95 ± 0.15 | 3.0 | 3.5 | 99.0 |
| 25.0 | 25.3 ± 0.51 | 2.0 | 2.8 | 101.2 |
| 75.0 | 74.1 ± 1.33 | 1.8 | 2.5 | 98.8 |
Table 3: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Experimental Workflow
Caption: HPLC experimental workflow for this compound quantification.
Hypothetical Biosynthetic Pathway of this compound
Caption: Hypothetical biosynthetic pathway of this compound.
Proposed Antiviral Mechanism of this compound
Caption: Proposed antiviral mechanism of this compound.[2]
References
- 1. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Clemastanin B Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan extracted from the root of Isatis indigotica, has demonstrated notable antiviral activity, particularly against a range of influenza A and B viruses.[1][2] This document provides a comprehensive overview of the antiviral properties of this compound, detailed protocols for its evaluation using common in vitro assays, and a summary of its mechanism of action. The information presented here is intended to guide researchers in the standardized assessment of this compound and similar natural compounds for antiviral drug discovery and development.
Antiviral Activity of this compound
This compound has been shown to inhibit the replication of various human and avian influenza A and B virus strains. The inhibitory activity, as determined by 50% inhibitory concentration (IC50) values, varies depending on the viral subtype. This compound is reportedly inactive against other viruses such as respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV).[1][2]
Data Presentation
| Virus Type | Virus Strain(s) | Cell Line | Assay Type | IC50 (mg/mL) | Reference(s) |
| Influenza A | H1N1 (including swine-origin H1N1), H3N2 | MDCK | Plaque Reduction Assay / CPE Inhibition | 0.087 - 0.72 | [1][2] |
| Influenza A (Avian) | H6N2, H7N3, H9N2 | MDCK | Plaque Reduction Assay / CPE Inhibition | 0.087 - 0.72 | [1][2] |
| Influenza B | Not specified | MDCK | Plaque Reduction Assay / CPE Inhibition | 0.087 - 0.72 | [1][2] |
Experimental Protocols
Two standard in vitro assays are detailed below for assessing the antiviral activity of this compound against influenza viruses: the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus particles and assessing the ability of a compound to inhibit the production of infectious progeny virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Influenza virus stock of known titer (e.g., H1N1, H3N2)
-
TPCK-treated trypsin
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formaldehyde (for fixation)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer (approximately 90-100%) on the day of infection. Incubate at 37°C with 5% CO2.
-
Virus Dilution: On the day of the experiment, prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers twice with PBS. Infect the cells by adding 200-400 µL of each virus dilution to the respective wells. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Compound Treatment: During the virus adsorption period, prepare various concentrations of this compound in the overlay medium. The overlay medium should contain TPCK-treated trypsin (1 µg/mL) to facilitate viral spread.
-
Overlay: After the 1-hour adsorption, aspirate the virus inoculum and wash the cell monolayers once with PBS. Gently add 2-3 mL of the prepared overlay medium containing the different concentrations of this compound (or vehicle control) to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until distinct plaques are visible in the virus control wells.
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formaldehyde for at least 30 minutes. After fixation, remove the formaldehyde and stain the cells with Crystal Violet solution for 15-20 minutes.
-
Plaque Visualization and Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of this compound that reduces the number of plaques by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect). It is a higher-throughput alternative to the plaque reduction assay.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Trypsin-EDTA
-
PBS
-
This compound stock solution
-
Influenza virus stock
-
TPCK-treated trypsin
-
Crystal Violet staining solution or a cell viability reagent (e.g., MTT, MTS)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^5 cells/mL (200 µL per well) and incubate for 18-24 hours at 37°C to form a monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free DMEM. Prepare the virus inoculum at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-treated trypsin.
-
Infection and Treatment: Wash the cell monolayers with PBS. Add 150 µL of the virus inoculum to each well (except for cell control wells). Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment Application: After adsorption, add 50 µL of the diluted this compound solutions to the infected wells. Include virus control (virus, no compound) and cell control (no virus, no compound) wells.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 72 hours.
-
Quantification of CPE:
-
Crystal Violet Staining: Fix the cells with formaldehyde and stain with 0.1% crystal violet. After washing and drying, solubilize the stain and measure the optical density (OD) at 590 nm.
-
Cell Viability Assay: Alternatively, use a commercially available cell viability reagent according to the manufacturer's instructions to measure the metabolic activity of the remaining viable cells.
-
-
IC50 Calculation: The percentage of CPE inhibition is calculated based on the difference in OD or viability between the treated, virus control, and cell control wells. The IC50 is the concentration of this compound that inhibits the virus-induced CPE by 50%.
Mechanism of Action
Studies have indicated that this compound acts at an early stage of the influenza virus replication cycle. The compound appears to interfere with viral endocytosis, uncoating, or the nuclear export of viral ribonucleoprotein (RNP) complexes.[1][2] Treatment of infected cells with this compound results in the retention of viral RNP within the nucleus, preventing its transport to the cytoplasm for the assembly of new virions.[1][2] This suggests that this compound may disrupt the function of host cellular factors that are essential for viral RNP export, such as the CRM1 (also known as XPO1) mediated nuclear export pathway.
Visualizations
Caption: General workflow for in vitro antiviral assays.
Caption: Proposed mechanism of this compound action.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of Clemastanin B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clemastanin B, a lignan isolated from the root of Isatis indigotica, has demonstrated notable biological activities. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in antiviral, anti-inflammatory, and anticancer applications. The provided methodologies are intended to guide researchers in establishing robust and reproducible in vitro screening of this natural product.
Antiviral Efficacy Testing
This compound has been reported to exhibit significant antiviral activity, particularly against various strains of the influenza virus.[1][2][3] The mechanism of action is thought to involve the inhibition of viral entry, uncoating, or the export of the ribonucleoprotein (RNP) complex from the nucleus of infected cells.[1][2][3]
Cell-Based Antiviral Assay
A plaque reduction assay is a standard method to quantify the inhibition of viral replication.
Experimental Workflow:
References
Application Notes and Protocols: Plaque Reduction Assay for Determining the Antiviral Activity of Clemastanin B
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing a plaque reduction assay to evaluate the antiviral activity of Clemastanin B, a lignan extracted from Isatis indigotica root. This compound has demonstrated inhibitory effects against various influenza A and B virus subtypes. The following sections detail the necessary reagents, experimental procedures, and data analysis for assessing the efficacy of this compound in cell culture.
Quantitative Data Summary
The antiviral activity of this compound against several influenza virus subtypes has been quantified using the plaque reduction assay. The 50% inhibitory concentration (IC50) values are summarized in the table below.
| Virus Subtype | Host Cell | IC50 (mg/mL) |
| Influenza A (H1N1) | MDCK | 0.087 - 0.72 |
| Influenza A (H3N2) | MDCK | 0.087 - 0.72 |
| Influenza A (swine-origin H1N1) | MDCK | 0.087 - 0.72 |
| Influenza B | MDCK | 0.087 - 0.72 |
| Avian Influenza A (H6N2) | MDCK | 0.087 - 0.72 |
| Avian Influenza A (H7N3) | MDCK | 0.087 - 0.72 |
| Avian Influenza A (H9N2) | MDCK | 0.087 - 0.72 |
Note: The IC50 values are presented as a range as reported in the literature, reflecting activity against different strains within the subtypes.[1][2][3]
Experimental Protocols
This section outlines the detailed methodology for performing a plaque reduction assay to determine the antiviral activity of this compound.
Materials and Reagents
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells
-
Viruses: Influenza A and B virus strains of interest
-
Compound: this compound
-
Media:
-
Minimum Essential Medium (MEM)
-
MEM supplemented with TPCK-trypsin (2 µg/mL)
-
Serum-free MEM
-
-
Reagents for Plaque Assay:
-
Agarose or other overlay medium
-
Crystal Violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
-
General Labware:
-
12-well cell culture plates
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
CO2 incubator (37°C, 5% CO2)
-
Cell Preparation
-
Seed MDCK cells into 12-well plates at a density of 0.8-1.0 x 10^5 cells per well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow the cells to form a confluent monolayer.
Plaque Reduction Assay Protocol
The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.[4][5][6]
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free MEM to achieve a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free MEM.
-
Treatment and Infection (Post-Adsorption Treatment): a. Wash the confluent MDCK cell monolayers with PBS. b. Inoculate the cells with the diluted virus (at a multiplicity of infection, MOI, of 0.01) and incubate for 2 hours at 37°C to allow for viral adsorption.[1] c. After the incubation period, aspirate the virus inoculum and wash the cells with PBS. d. Add MEM containing different concentrations of this compound to the respective wells. For the virus control wells, add MEM without the compound.
-
Overlay: a. After the treatment, add an overlay medium (e.g., MEM containing 1% agarose and 2 µg/mL TPCK-trypsin) to each well. b. Allow the overlay to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.
-
Plaque Visualization: a. Fix the cells with a fixing solution (e.g., 10% formalin) for at least 30 minutes. b. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. c. Gently wash the wells with water and allow them to dry.
-
Plaque Counting and Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). c. The IC50 value, the concentration of this compound that inhibits 50% of plaque formation, can be determined by plotting the percentage of plaque reduction against the compound concentration and using a dose-response curve fitting model.[7]
Visualizations
Experimental Workflow
Caption: Workflow of the plaque reduction assay for this compound.
Proposed Mechanism of Action of this compound
Studies suggest that this compound may interfere with the early stages of the influenza virus life cycle. An apparent reduction in virus titer was observed when MDCK cells were treated with this compound after viral infection, particularly in the early stages.[1][2][3] Furthermore, the ribonucleoprotein (RNP) of the influenza virus was found to be retained in the nucleus after treatment with this compound.[1][2][3] These findings indicate that this compound likely targets viral endocytosis, uncoating, or the export of the RNP from the nucleus.[1][2][3]
Caption: Proposed inhibitory action of this compound on influenza virus replication.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-of-Addition Assay to Determine the Mechanism of Action of Clemastanin B against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan extracted from the root of Isatis indigotica, has demonstrated notable antiviral activity against a range of human and avian influenza A and B viruses.[1][2][3] Preliminary studies suggest that its mechanism of action targets the early stages of the viral replication cycle, potentially interfering with viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) complexes from the nucleus.[1][2][3] To further elucidate the precise step at which this compound exerts its antiviral effect, a time-of-addition assay is a powerful and straightforward method.
This application note provides a detailed protocol for conducting a time-of-addition assay using Madin-Darby Canine Kidney (MDCK) cells to pinpoint the stage in the influenza virus life cycle inhibited by this compound. By systematically adding the compound at various time points relative to viral infection, researchers can construct a timeline of inhibition and compare it to control compounds with known mechanisms of action.
Principle of the Time-of-Addition Assay
The time-of-addition assay is predicated on the chronological sequence of events in a viral replication cycle.[4][5][6][7] An antiviral compound will only be effective if it is present during the specific stage of the viral life cycle that it inhibits. By adding the compound at different times post-infection and measuring the resultant viral yield, a critical window of inhibitory activity can be identified. This "time-of-addition" profile is then compared to that of reference drugs targeting known viral processes, such as entry/uncoating or viral genome replication.
Experimental Workflow Overview
The general workflow for the time-of-addition assay to determine the mechanism of this compound is as follows:
Detailed Experimental Protocols
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Amantadine Hydrochloride (Control for uncoating inhibition)
-
Ribavirin (Control for RNA synthesis inhibition)
-
TPCK-treated trypsin (for viral activation)
-
Reagents for viral quantification (e.g., Avicel for plaque assay overlay, crystal violet)
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Sterile, disposable labware (pipettes, tubes, etc.)
Protocol
Day 1: Cell Seeding
-
Culture and expand MDCK cells in DMEM supplemented with 10% FBS.
-
Trypsinize and count the cells.
-
Seed the MDCK cells into 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection (e.g., 3 x 105 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Time-of-Addition Assay
-
Preparation:
-
Prepare working solutions of this compound, amantadine, and ribavirin in serum-free DMEM. The final concentration should be 5-10 times the EC50 of each compound. Suggested concentrations to test are:
-
Amantadine: 0.1 - 1 µg/mL
-
Ribavirin: 1 - 10 µg/mL
-
-
Prepare influenza virus inoculum in serum-free DMEM containing TPCK-treated trypsin (1 µg/mL) at a multiplicity of infection (MOI) of 1-5 to ensure a single, synchronized replication cycle.
-
-
Infection:
-
Aspirate the growth medium from the MDCK cell monolayers and wash once with PBS.
-
Add the virus inoculum to each well (e.g., 200 µL for a 12-well plate).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Addition:
-
After the 1-hour adsorption period, remove the virus inoculum and wash the cells twice with PBS to remove unbound virus. This time point is considered 0 hours post-infection (hpi).
-
Add 1 mL of serum-free DMEM containing TPCK-treated trypsin to each well.
-
Add the prepared solutions of this compound and control compounds to the designated wells at various time points post-infection. A suggested time course is: -1 (1 hour before infection), 0, 1, 2, 4, 6, 8, and 10 hpi.
-
For the -1 hpi time point, pre-treat the cells with the compound for 1 hour before adding the virus inoculum.
-
For the 0 hpi time point, add the compound immediately after removing the virus inoculum.
-
-
Include a "no drug" control (virus only) and a "mock-infected" control (cells only).
-
-
Incubation and Harvest:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for a single round of viral replication, typically 12-24 hours. The influenza virus RNA synthesis in MDCK cells has been shown to level off around 4 hours post-infection, with infectious virus production declining after 16-20 hours.[4]
-
At the end of the incubation period, collect the supernatant from each well.
-
Day 3-5: Quantification of Viral Yield
-
Quantify the amount of infectious virus in the harvested supernatants using a standard viral titration method, such as a plaque assay or a TCID50 assay.
Plaque Assay (brief protocol):
-
Seed fresh MDCK cells in 12-well plates and grow to confluence.
-
Prepare 10-fold serial dilutions of the harvested supernatants.
-
Infect the new MDCK monolayers with the dilutions for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Data Presentation and Interpretation
The quantitative data from the viral yield measurements should be summarized in a table for clear comparison.
Table 1: Hypothetical Viral Yield Reduction in a Time-of-Addition Assay
| Time of Addition (hpi) | % Viral Yield (this compound) | % Viral Yield (Amantadine) | % Viral Yield (Ribavirin) |
| -1 | 15 | 10 | 95 |
| 0 | 18 | 12 | 90 |
| 1 | 25 | 20 | 85 |
| 2 | 85 | 90 | 70 |
| 4 | 95 | 98 | 40 |
| 6 | 98 | 100 | 25 |
| 8 | 100 | 100 | 15 |
| 10 | 100 | 100 | 10 |
| No Drug Control | 100 | 100 | 100 |
Data are presented as a percentage of the viral yield from the "no drug" control.
Interpretation of Results:
-
Amantadine (Uncoating Inhibitor): This control should only be effective when added very early in the infection (around -1 to 2 hpi), as it targets the uncoating of the virus which occurs shortly after entry.[3] Once the viral genome is released into the cytoplasm, amantadine will no longer have an effect.
-
Ribavirin (RNA Synthesis Inhibitor): This compound inhibits viral RNA polymerase.[4] It will be effective as long as viral RNA is being actively synthesized. In influenza-infected MDCK cells, RNA synthesis peaks around 4 hpi and continues for several hours.[4] Therefore, ribavirin should show inhibitory activity even when added at later time points compared to amantadine.
-
This compound: By comparing the inhibition profile of this compound to the controls, its mechanism can be inferred.
-
If this compound behaves like amantadine , it likely targets a very early event such as attachment, entry, or uncoating.
-
If this compound's profile is intermediate between amantadine and ribavirin, losing efficacy around 2-4 hpi, it might be targeting the nuclear import of vRNPs or a very early stage of RNA synthesis.
-
If this compound retains activity when added later (e.g., 4-6 hpi), it could be inhibiting the nuclear export of newly synthesized vRNPs.
-
Influenza Virus RNP Nuclear Export Signaling Pathway
The export of influenza virus ribonucleoprotein (vRNP) complexes from the nucleus is a critical step for the assembly of new virions and is a potential target for antiviral drugs. This process is mediated by the viral proteins M1 and the nuclear export protein (NEP/NS2), which hijack the host cell's CRM1-mediated nuclear export pathway. The Raf/MEK/ERK signaling cascade is also implicated in the regulation of this process.
This diagram illustrates that the newly synthesized viral ribonucleoprotein (vRNP) in the nucleus associates with the viral matrix protein 1 (M1) and the nuclear export protein (NEP/NS2). NEP then recruits the cellular exportin 1 (CRM1) in a complex with Ran-GTP. This entire complex is then transported through the nuclear pore into the cytoplasm, where the vRNPs can participate in the assembly of new virus particles at the plasma membrane. The Raf/MEK/ERK signaling pathway is known to be activated during infection and plays a regulatory role in this export process. If this compound is found to inhibit this stage, it could be interfering with any of the protein-protein interactions or the function of the host cell components involved in this pathway.
References
- 1. Influenza virus intracellular replication dynamics, release kinetics, and particle morphology during propagation in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]
- 4. Influenza virus intracellular replication dynamics, release kinetics, and particle morphology during propagation in MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of Influenza Virus Ribonucleoprotein Complexes and Their Packaging into Virions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Enhancement of activity against influenza viruses by combinations of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Viral Replication Inhibition Assay Using Clemastanin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan extracted from the roots of Isatis indigotica, has demonstrated notable antiviral activity, particularly against various strains of influenza A and B viruses.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in in vitro viral replication inhibition assays. The provided methodologies are essential for researchers engaged in antiviral drug discovery and development to assess the efficacy and cytotoxicity of this compound and similar compounds. The primary assays detailed are the Plaque Reduction Assay and the Cytopathic Effect (CPE) Inhibition Assay, which are fundamental techniques for quantifying a compound's ability to inhibit viral replication and for determining its toxicity profile.
Antiviral Activity and Mechanism of Action
This compound has been shown to inhibit a range of human and avian influenza viruses.[1][2][3] Its mechanism of action is believed to involve the targeting of viral endocytosis, the uncoating process, or the nuclear export of viral ribonucleoprotein (RNP) complexes.[1][2][3] The retention of influenza virus RNP in the nucleus of treated cells suggests that this compound may interfere with the host-virus protein interactions necessary for the transport of viral components out of the nucleus, a critical step for the assembly of new virions.[1][2]
Data Presentation: Antiviral Efficacy and Cytotoxicity
The antiviral activity of this compound is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces viral replication by 50%. Its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.
Table 1: In Vitro Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Virus Subtype | Host Cell | Assay Type | IC50 (mg/mL) | Reference |
| A/WSN/33 | H1N1 | MDCK | Plaque Reduction | 0.087 | [1] |
| A/FM/1/47 | H1N1 | MDCK | Plaque Reduction | 0.12 | [1] |
| Swine-origin H1N1 | H1N1 | MDCK | Plaque Reduction | 0.25 | [1] |
| A/Port Chalmers/1/73 | H3N2 | MDCK | Plaque Reduction | 0.33 | [1] |
| B/Lee/40 | Influenza B | MDCK | Plaque Reduction | 0.72 | [1] |
| Avian Influenza | H6N2 | MDCK | Plaque Reduction | 0.45 | [1] |
| Avian Influenza | H7N3 | MDCK | Plaque Reduction | 0.51 | [1] |
| Avian Influenza | H9N2 | MDCK | Plaque Reduction | 0.68 | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (mg/mL) | Selectivity Index (SI = CC50/IC50) | Reference |
| MDCK | MTT Assay | >10 | >114.9 (for A/WSN/33) | [1] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^5 cells/mL in DMEM with 10% FBS and incubate overnight.[4]
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a cell control with medium only.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the concentration of this compound.
Plaque Reduction Assay
This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.
Materials:
-
MDCK cells
-
Influenza virus stock
-
DMEM with 0.1% BSA
-
This compound
-
Agarose or Avicel overlay medium
-
TPCK-treated trypsin
-
Crystal violet solution
-
6-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MDCK cells in 6-well plates and grow to a confluent monolayer.[5]
-
Prepare serial dilutions of the influenza virus stock in DMEM with 0.1% BSA.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-incubate the virus dilution with an equal volume of the this compound dilution for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and infect with 100 µL of the virus-compound mixture for 1 hour at 37°C, allowing for viral adsorption.[6]
-
After adsorption, remove the inoculum and overlay the cells with 2 mL of agarose or Avicel medium containing TPCK-treated trypsin and the corresponding concentration of this compound.[5][6]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.[5][7]
-
Fix the cells with 10% formaldehyde and stain with 0.1% crystal violet solution to visualize and count the plaques.[5]
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the concentration of this compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from the virus-induced cell death (cytopathic effect).
Materials:
-
MDCK cells
-
Influenza virus stock
-
DMEM with 10% FBS
-
This compound
-
Crystal violet solution
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate overnight to form a monolayer.[4]
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add 50 µL of the this compound dilutions to the wells.
-
Infect the cells with 50 µL of influenza virus at a multiplicity of infection (MOI) of 0.01.[4] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
After incubation, fix the cells with formaldehyde and stain with 0.1% crystal violet solution.[4]
-
Wash the plate to remove excess stain and allow it to dry.
-
Elute the stain with a suitable solvent and measure the optical density (OD) at 590 nm.[4]
-
Calculate the IC50 value based on the percentage of CPE reduction compared to the virus control.
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the in vitro viral replication inhibition assays and the proposed mechanism of action of this compound on the influenza virus RNP nuclear export pathway.
Caption: Experimental workflow for antiviral assays.
Caption: Influenza RNP nuclear export pathway.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. pnas.org [pnas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Virus Induced-Cytopathic Effect (CPE) inhibition assay [bio-protocol.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 7. Influenza virus plaque assay [protocols.io]
Synthetic Approaches to Clemastanin B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan glycoside identified as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a significant natural product primarily extracted from the roots of Isatis indigotica. It has garnered considerable interest within the scientific community for its notable biological activities, including potent antiviral, antioxidant, and anti-inflammatory properties. Specifically, this compound has demonstrated inhibitory effects against various influenza virus strains. The complex stereochemistry and glycosidic linkages of this compound present a formidable challenge for chemical synthesis.
This document provides detailed application notes and proposed protocols for the synthesis of this compound derivatives. While specific literature on the total synthesis of this compound is limited, the following sections outline a plausible synthetic strategy based on established methods for the synthesis of structurally related lignans, such as lariciresinol and its glycosides. These methodologies offer a foundational approach for researchers aiming to construct this compound and its analogs for further investigation and drug development.
Proposed Synthetic Strategy
The synthesis of this compound derivatives can be envisioned through a convergent approach, focusing on two primary stages: the stereoselective synthesis of the central lignan core, (-)-lariciresinol, followed by the regioselective glycosylation of the phenolic hydroxyl groups.
A plausible retrosynthetic analysis is depicted below:
Caption: Retrosynthetic analysis of a this compound derivative.
The key steps in the proposed forward synthesis involve:
-
Construction of a chiral γ-butyrolactone intermediate: This sets the stereochemistry at the C8 and C8' positions.
-
Stereoselective alkylation and reduction: Introduction of the aryl moieties and formation of the tetrahydrofuran ring to yield the lariciresinol core.
-
Protection of hydroxyl groups: Selective protection of the aliphatic hydroxyls to facilitate regioselective glycosylation.
-
Glycosylation: Introduction of the glucose moieties at the phenolic hydroxyl groups.
-
Deprotection: Removal of protecting groups to yield the final this compound derivative.
Experimental Protocols
The following are detailed, hypothetical protocols for key steps in the synthesis of a this compound derivative, based on methodologies reported for analogous lignan syntheses.
Protocol 1: Synthesis of the (-)-Lariciresinol Aglycone Core
This protocol outlines a potential route to the central lignan scaffold, (-)-lariciresinol, starting from a chiral γ-butyrolactone.
Materials:
-
Chiral γ-butyrolactone
-
3,4-Dimethoxybenzyl bromide
-
Lithium diisopropylamide (LDA)
-
Diisobutylaluminium hydride (DIBAL-H)
-
Boron tribromide (BBr3)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for anhydrous reactions
Procedure:
-
Alkylation:
-
Dissolve the chiral γ-butyrolactone (1.0 eq) in anhydrous THF under an inert atmosphere (N2 or Ar).
-
Cool the solution to -78 °C.
-
Add LDA (1.1 eq) dropwise and stir for 30 minutes.
-
Add a solution of 3,4-dimethoxybenzyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reduction to Diol:
-
Dissolve the alkylated lactone (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add DIBAL-H (2.5 eq) dropwise and stir for 2 hours at -78 °C.
-
Quench the reaction carefully with methanol, followed by saturated aqueous Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers form.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography to yield the diol intermediate.
-
-
Cyclization and Demethylation:
-
The cyclization to the tetrahydrofuran ring to form the lariciresinol structure can be acid-catalyzed.
-
For demethylation to expose the phenolic hydroxyls, dissolve the dimethoxy-lariciresinol (1.0 eq) in anhydrous DCM and cool to -78 °C.
-
Add BBr3 (3.0 eq) dropwise and stir for 4 hours, allowing the reaction to warm to 0 °C.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (-)-lariciresinol.
-
Protocol 2: Glycosylation of the Lariciresinol Core
This protocol describes a general method for the glycosylation of the phenolic hydroxyl groups of the lariciresinol core.
Materials:
-
(-)-Lariciresinol with protected aliphatic hydroxyls
-
Acetobromo-α-D-glucose
-
Silver(I) oxide (Ag2O) or other suitable promoter
-
Anhydrous quinoline or other suitable solvent
-
Sodium methoxide in methanol
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Glycosylation Reaction:
-
Dissolve the protected (-)-lariciresinol (1.0 eq) and acetobromo-α-D-glucose (2.5 eq) in anhydrous quinoline.
-
Add Ag2O (2.5 eq) and stir the mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Wash the filtrate with 1 M HCl to remove quinoline, then with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
-
Deacetylation:
-
Dissolve the glycosylated product in a mixture of DCM and methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir at room temperature for 2-4 hours until deacetylation is complete (monitor by TLC).
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate.
-
Purify by column chromatography to yield the final this compound derivative.
-
Data Presentation
The following table summarizes hypothetical quantitative data for the proposed synthetic steps, based on typical yields for similar reactions in the literature.
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) | Purity (%) |
| 1 | Alkylation | Chiral γ-butyrolactone | Alkylated lactone | 75-85 | >95 |
| 2 | Reduction | Alkylated lactone | Diol intermediate | 80-90 | >95 |
| 3 | Cyclization/Demethylation | Diol intermediate | (-)-Lariciresinol | 60-70 | >98 |
| 4 | Glycosylation | Protected (-)-Lariciresinol | Glycosylated product | 50-65 | >95 |
| 5 | Deacetylation & Deprotection | Protected glycoside | This compound derivative | 85-95 | >99 |
Visualizations
Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of a this compound derivative.
Caption: Proposed synthetic workflow for this compound derivatives.
Biological Signaling Pathway: Inhibition of Influenza Virus Replication
This compound has been reported to inhibit influenza virus replication. The proposed mechanism involves interference with viral entry and nuclear export of viral ribonucleoprotein (RNP) complexes.
Caption: Proposed mechanism of influenza virus inhibition by this compound.
Conclusion
The synthesis of this compound and its derivatives represents a significant challenge in synthetic organic chemistry. The protocols and strategies outlined in this document, based on established methodologies for related lignan compounds, provide a robust starting point for researchers in this field. The successful synthesis of these complex molecules will not only advance synthetic chemistry but also provide essential materials for further biological evaluation and the development of novel antiviral therapeutics. Careful optimization of each synthetic step and rigorous characterization of all intermediates will be crucial for achieving the desired target molecules.
Application Notes and Protocols: Exploring the Antiviral Potential of Clemastanin B in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan extracted from the root of Isatis indigotica, has demonstrated notable antiviral activity, particularly against a range of influenza A and B viruses.[1][2][3][4] These application notes provide a comprehensive overview of the current understanding of this compound's antiviral properties and offer detailed protocols for its study. While direct research on this compound in combination with other specific antiviral agents is not yet available in the reviewed literature, this document also explores the principles and potential benefits of such combination therapies, drawing parallels from established antiviral research. This information is intended to guide future investigations into the synergistic potential of this compound.
This compound: Antiviral Activity and Spectrum
In vitro studies have established that this compound inhibits various subtypes of human and avian influenza viruses.[1][2][3]
Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses
| Virus Strain/Subtype | Cell Line | IC50 (mg/mL) |
| Influenza A (H1N1) | MDCK | 0.087 - 0.72 |
| Influenza A (H3N2) | MDCK | 0.087 - 0.72 |
| Influenza B | MDCK | 0.087 - 0.72 |
| Avian Influenza (H6N2) | MDCK | 0.087 - 0.72 |
| Avian Influenza (H7N3) | MDCK | 0.087 - 0.72 |
| Avian Influenza (H9N2) | MDCK | 0.087 - 0.72 |
Importantly, this compound was found to be inactive against other common respiratory viruses, including Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza Virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV), suggesting a degree of specificity in its antiviral action.[1][2][3]
Mechanism of Action
The antiviral mechanism of this compound appears to target the early stages of the influenza virus replication cycle.[1][2][3] Studies have indicated that this compound interferes with viral endocytosis, uncoating, or the subsequent export of the viral ribonucleoprotein (RNP) complex from the host cell nucleus.[1][2][3][4] This is supported by findings that show the retention of viral RNP within the nucleus of infected cells treated with this compound.[1][2][3] A significant advantage observed in preclinical studies is that treatment with this compound does not readily lead to the emergence of drug-resistant viral strains.[1][2][3][4]
Proposed Antiviral Mechanism of this compound against Influenza Virus
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of <i>Isatis indigotica</i> root-derived this compound against human and avian influenza A and B viruses <i>in vitro</i> - ProQuest [proquest.com]
Application Notes and Protocols: Experimental Design for Studying Clemastanin B in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the in vivo evaluation of Clemastanin B, a lignan isolated from Isatis indigotica, for its potential therapeutic effects against influenza A virus infection. The protocols are designed for a mouse model and focus on assessing the antiviral and anti-inflammatory properties of this compound.
Introduction
This compound has demonstrated promising anti-influenza activity in vitro, appearing to interfere with viral entry or the nuclear export of viral ribonucleoprotein (RNP) complexes.[1][2] While in vivo data for this compound is not yet available, extracts from its source plant, Isatis indigotica, and other lignans have shown antiviral and anti-inflammatory effects in animal models.[3][4][5][6][7] This experimental design provides a comprehensive approach to investigate the efficacy and mechanism of action of this compound in a well-established mouse model of influenza A virus infection.[8][9][10][11]
Central Hypothesis
Prophylactic and therapeutic administration of this compound will reduce viral replication and mitigate virus-induced lung inflammation in a mouse model of influenza A virus infection. This is hypothesized to occur through the inhibition of viral entry or RNP export and the modulation of pro-inflammatory signaling pathways, such as NF-κB.[12][13][14][15]
Experimental Design and Groups
A well-controlled in vivo experiment is crucial for evaluating the efficacy of this compound. The following experimental groups are proposed, utilizing specific pathogen-free (SPF) female BALB/c mice (6-8 weeks old), which are commonly used for influenza research.[9][10]
Table 1: Experimental Groups for In Vivo Efficacy Study of this compound
| Group | Treatment | Virus Challenge | Number of Animals (n) | Purpose |
| 1 | Vehicle (e.g., 0.5% CMC-Na) | Influenza A/PR/8/34 | 10 | Negative Control (Virus-induced pathology) |
| 2 | This compound (Low Dose, e.g., 25 mg/kg) | Influenza A/PR/8/34 | 10 | Efficacy Assessment |
| 3 | This compound (Medium Dose, e.g., 50 mg/kg) | Influenza A/PR/8/34 | 10 | Efficacy and Dose-Response Assessment |
| 4 | This compound (High Dose, e.g., 100 mg/kg) | Influenza A/PR/8/34 | 10 | Efficacy and Dose-Response Assessment |
| 5 | Oseltamivir (Positive Control, e.g., 20 mg/kg) | Influenza A/PR/8/34 | 10 | Positive Antiviral Control |
| 6 | Vehicle (e.g., 0.5% CMC-Na) | Mock (Sterile PBS) | 10 | Sham Control (Baseline health) |
Experimental Protocols
Animal Model and Husbandry
-
Animal Strain: Specific Pathogen-Free (SPF) female BALB/c mice, 6-8 weeks old.
-
Acclimatization: House animals in a BSL-2 facility for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Randomization: Randomly assign mice to the experimental groups.
This compound Formulation and Administration
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Preparation: Prepare a homogenous suspension of this compound in a sterile vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).
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Route of Administration: Oral gavage is a common and clinically relevant route for many natural compounds.
-
Dosing Regimen: Administer this compound or vehicle once daily, starting 24 hours before the virus challenge and continuing for 5-7 days post-infection.
Influenza Virus Infection
-
Virus Strain: Influenza A/Puerto Rico/8/34 (H1N1) is a commonly used and well-characterized mouse-adapted strain.
-
Infection Procedure: Lightly anesthetize mice with isoflurane and intranasally inoculate with a non-lethal dose (e.g., 50 PFU in 50 µL of sterile PBS) of influenza A/PR/8/34 virus. The mock-infected group will receive sterile PBS.
Monitoring and Sample Collection
-
Clinical Monitoring: Record body weight, food and water intake, and clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) daily for 14 days post-infection.
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Euthanasia and Sample Collection: At designated time points (e.g., days 3, 5, and 7 post-infection), euthanize a subset of mice from each group.
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Bronchoalveolar Lavage Fluid (BALF): Collect BALF for cell counting and cytokine analysis.
-
Lung Tissue: Harvest the lungs. Use one lobe for determining the viral titer (e.g., by TCID50 assay or qPCR) and the other for histopathological examination and analysis of inflammatory markers.
-
Serum: Collect blood via cardiac puncture for cytokine and antibody analysis.
-
Data Presentation and Analysis
Table 2: Key Parameters and Assays
| Parameter | Assay | Purpose |
| Primary Endpoints | ||
| Survival Rate | Daily monitoring | To assess the overall protective effect of this compound. |
| Lung Viral Titer | TCID50 Assay or qRT-PCR | To quantify the extent of viral replication in the lungs. |
| Secondary Endpoints | ||
| Body Weight Change | Daily measurement | To monitor the general health and morbidity of the animals. |
| Lung Histopathology | H&E Staining | To evaluate the severity of lung inflammation and tissue damage. |
| Inflammatory Cell Infiltration | Cell count and differentiation in BALF | To quantify the influx of inflammatory cells into the lungs. |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) | ELISA or Multiplex Assay (BALF and Serum) | To measure the levels of key inflammatory mediators. |
| NF-κB Activation | Western Blot or Immunohistochemistry (Lung Tissue) | To investigate the effect of this compound on this key inflammatory signaling pathway. |
Visualization of Pathways and Workflows
Hypothesized Signaling Pathway of this compound Action
The following diagram illustrates the potential mechanism of action of this compound in inhibiting influenza virus replication and the associated inflammatory response. It is hypothesized that this compound may interfere with viral entry and/or the nuclear export of viral ribonucleoproteins (vRNPs). Additionally, it may suppress the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.
Caption: Hypothesized mechanism of this compound.
Experimental Workflow
The following diagram outlines the key steps of the in vivo experimental protocol.
Caption: In vivo experimental workflow.
Logical Relationship of Experimental Endpoints
This diagram illustrates the logical flow from the intervention to the measured outcomes.
Caption: Logical flow of experimental endpoints.
References
- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of Isatis indigotica Extract and Its Derived Indirubin against Japanese Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of Folium isatidis derived extracts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans from Mosla scabra Ameliorated Influenza A Virus-Induced Pneumonia via Inhibiting Macrophage Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Animal models for influenza virus pathogenesis, transmission, and immunology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for Influenza Research: Strengths and Weaknesses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza viruses and the NF-kappaB signaling pathway - towards a novel concept of antiviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. NF-kappaB signaling differentially regulates influenza virus RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Clemastanin B solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Clemastanin B in in vitro assays. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for dissolving this compound for in vitro assays?
Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
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Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, as many cell lines can tolerate this level without significant cytotoxicity. Some sensitive cell lines may require concentrations below 0.1%.
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Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise (serial) dilution. A recommended method is to first dilute the DMSO stock into a small volume of pre-warmed medium, vortex gently, and then add this intermediate dilution to the final volume.
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Pre-warm the Medium: Adding a cold stock solution to warmer medium can sometimes cause the compound to precipitate. Ensure your cell culture medium is at 37°C before adding the compound.
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Increase Final Volume: If possible, increasing the final volume of the culture medium can help keep the compound in solution by lowering its final concentration.
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Sonication: In some cases, brief sonication of the stock solution before dilution can help ensure it is fully dissolved.
Q3: What is the maximum concentration of this compound I can use in my cell culture experiments?
A3: The maximum concentration will depend on the specific cell line and the duration of the assay. A study on the anti-influenza activity of this compound reported IC50 values in the range of 0.087–0.72 mg/mL in Madin-Darby Canine Kidney (MDCK) cells.[1] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the maximum non-toxic concentration. Always include a vehicle control (medium with the same final concentration of DMSO) to account for any solvent-induced effects.
Q4: How should I prepare my vehicle control?
A4: The vehicle control is critical for interpreting your results accurately. It should contain the same final concentration of the solvent (e.g., DMSO) as your highest concentration of this compound. For example, if your highest this compound concentration results in a 0.5% DMSO concentration in the well, your vehicle control well should contain cells in medium with 0.5% DMSO.
Quantitative Data Summary
The following table provides solubility information for lignins, which are structurally related to this compound, in common laboratory solvents. This data can serve as a guide for preparing stock solutions.
| Solvent | Lignin Type | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Commercial Kraft Lignin | > 10 mg/mL ("completely soluble") | Based on general lignin solubility studies. |
| Dimethyl Sulfoxide (DMSO) | Commercial Softwood Kraft Lignin | ~9.6 mg/mL (96 mg in 10 mL) | Based on general lignin solubility studies. |
| Pyridine | Various Lignins | High ("almost completely soluble") | Based on general lignin solubility studies. |
| Ethanol | Various Lignins | Low to Partial | Based on general lignin solubility studies. |
| Methanol | Various Lignins | Partial | Based on general lignin solubility studies. |
| Acetone | Various Lignins | Partial | Based on general lignin solubility studies. |
| Water | Various Lignins | Insoluble to Very Low | Based on general lignin solubility studies. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
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This compound (powder)
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Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
Procedure:
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Aseptically weigh out the desired amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.
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Calculate the required volume of DMSO to achieve a 10 mg/mL concentration. For 1 mg of this compound, add 100 µL of sterile DMSO.
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Add the DMSO to the tube containing the this compound powder.
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Vortex the tube for 1-2 minutes, or until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C. Commercial datasheets suggest stability for up to 6 months at -80°C in DMSO.
Protocol 2: Diluting this compound for In Vitro Assays
This protocol provides a method for diluting a DMSO stock solution into cell culture medium to achieve the desired final concentration while minimizing precipitation.
Materials:
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10 mg/mL this compound stock solution in DMSO
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Sterile, pre-warmed (37°C) cell culture medium
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Sterile tubes for dilution
Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Determine the final concentration of this compound needed for your experiment.
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Calculate the volume of stock solution required. Ensure the final DMSO concentration in the culture does not exceed the tolerated limit for your cells (typically <0.5%).
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Example Calculation: For a final concentration of 10 µg/mL in a final volume of 1 mL, you would need 1 µL of a 10 mg/mL stock solution. This would result in a final DMSO concentration of 0.1%.
-
-
Stepwise Dilution: a. In a sterile tube, add a small volume of pre-warmed medium (e.g., 99 µL). b. Add the calculated volume of this compound stock (e.g., 1 µL) to the medium. c. Gently mix by pipetting or brief vortexing to create an intermediate dilution. d. Add this intermediate dilution to the remaining volume of your cell culture to reach your final desired concentration and volume.
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Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound.
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Add the final dilutions to your cell plates immediately.
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: this compound inhibits early stages of influenza virus replication.[1]
References
Technical Support Center: Clemastanin B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low yield of Clemastanin B during extraction and purification.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the extraction and purification of this compound.
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes related to my initial extraction solvent?
A1: The choice of extraction solvent is critical for achieving a high yield of this compound. This compound is a polar compound, and using a solvent with appropriate polarity is essential. Water or aqueous ethanol/methanol solutions are typically effective. For instance, reflux extraction with 50% aqueous ethanol has been successfully used.[1] For ultrasound-assisted extraction (UAE), 80% methanol was found to be the optimal solvent for maximizing the yield of this compound and other phenylpropanoids from Radix Isatidis.[2] If you are using a non-polar solvent, you will likely experience very low yields.
Q2: I'm using an appropriate solvent, but my yield is still low. Could my extraction parameters be suboptimal?
A2: Yes, other extraction parameters play a crucial role. For ultrasound-assisted extraction, factors such as extraction time, temperature, and the solid-to-liquid ratio are important. An extraction time of 45 minutes, a temperature of 60°C, and a solid-to-liquid ratio of 1:20 (g/mL) have been identified as optimal for UAE.[2] For reflux extraction, a 2-hour extraction time has been reported.[1] Exceeding the optimal temperature or time may not improve and could potentially decrease the yield due to the degradation of the target compound.[2]
Q3: I have a crude extract with a good concentration of this compound, but I'm losing a significant amount during purification. What could be the issue?
A3: Low recovery during purification is a common issue. The choice of purification technique is critical. High-speed counter-current chromatography (HSCCC) has been shown to be a highly effective method for the purification of this compound, with reported recovery rates as high as 90.3%.[1][3] This technique minimizes sample loss compared to multiple-step column chromatography. The selection of the two-phase solvent system in HSCCC is also vital. A system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v) has been successfully used.[1][3] If you are using traditional silica gel chromatography, the polar nature of this compound might lead to strong adsorption and subsequent loss on the stationary phase.
Q4: Could the degradation of this compound be contributing to my low yield?
A4: Degradation is a significant factor that can lead to low yields of bioactive compounds. Factors such as temperature, pH, light, and oxidation can all contribute to the degradation of natural products.[4][5] During the extraction process, it is advisable to avoid excessive heat and prolonged exposure to light. For instance, after extraction, concentrating the extract should be done under reduced pressure at a controlled temperature (e.g., 60°C) to minimize thermal degradation.[1] The stability of this compound under various pH and oxidative conditions has not been extensively reported, so it is best to work under mild conditions and minimize processing time.
Q5: How does the preparation of the plant material affect the extraction yield?
A5: The physical state of the plant material is a critical factor. The plant material, such as Radix Isatidis, should be dried and ground into a fine powder before extraction.[1][6] This increases the surface area available for solvent penetration and facilitates the diffusion of the target compounds from the plant matrix into the solvent, thereby increasing the extraction efficiency.[7] Inadequate grinding can result in incomplete extraction and lower yields.
Quantitative Data Summary
The following table summarizes the quantitative data from a successful this compound extraction and purification experiment.
| Parameter | Value | Reference |
| Starting Material | 250 mg Crude Extract | [1][3] |
| This compound in Crude Extract | 24.8% | [3] |
| Final Yield of this compound | 59.2 mg | [1][3] |
| Purity of this compound | 94.6% | [1][3] |
| Recovery Rate | 90.3% | [1][3] |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) | [1][3] |
| HSCCC Solvent System | Ethyl acetate-n-butanol-water (2:7:9, v/v/v) | [1][3] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions for extracting this compound from Radix Isatidis.[2]
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Sample Preparation: Dry the Radix Isatidis plant material and grind it into a fine powder.
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Extraction:
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Weigh a specific amount of the powdered plant material.
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Add 80% methanol at a solid-to-liquid ratio of 1:20 (g/mL).
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Place the mixture in an ultrasonic bath.
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Perform the extraction for 45 minutes at a temperature of 60°C.
-
-
Filtration: After extraction, filter the mixture to separate the extract from the solid plant residue.
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Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract.
Reflux Extraction and Preliminary Purification
This protocol describes a conventional extraction method followed by enrichment.[1]
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Sample Preparation: Grind the dried Radix Isatidis into a powder.
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Extraction:
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Add 300 g of the powder to a flask with 1500 mL of 50% aqueous ethanol.
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Heat the mixture to reflux for 2 hours.
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Filter the mixture and collect the filtrate.
-
-
Concentration: Concentrate the filtrate to dryness using a rotary evaporator at 60°C under reduced pressure.
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Enrichment:
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Redissolve the dried extract in water.
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Load the aqueous solution onto a D101 macroporous resin column.
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Wash the column and then elute with 40% aqueous ethanol to obtain the crude sample enriched with this compound.
-
High-Speed Counter-Current Chromatography (HSCCC) Purification
This protocol details the final purification of this compound from the enriched crude extract.[1][3]
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Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate-n-butanol-water (2:7:9, v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC System Preparation:
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Fill the entire column with the stationary phase (upper phase).
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Rotate the column at the desired speed (e.g., 800 rpm).
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Pump the mobile phase (lower phase) into the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
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Sample Injection: Dissolve the crude extract in a suitable volume of the solvent mixture and inject it into the HSCCC system.
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Elution and Fraction Collection: Continue to pump the mobile phase through the column. Collect fractions at regular intervals.
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Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.
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Isolation: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogrev.com [phcogrev.com]
Troubleshooting inconsistent results in Clemastanin B antiviral assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Clemastanin B in antiviral assays. The information is designed to address common issues and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported antiviral activity?
A1: this compound is a lignan, specifically 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, extracted from the root of Isatis indigotica.[1][2][3] It has demonstrated in vitro antiviral activity against various subtypes of human and avian influenza A and B viruses, with reported IC50 values ranging from 0.087 to 0.72 mg/ml.[1][2][3][4] However, it has been found to be inactive against other viruses such as respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV).[1][3][4]
Q2: What is the proposed mechanism of action for this compound's anti-influenza activity?
A2: this compound appears to target an early stage of the influenza virus replication cycle.[1][2][3] Studies have shown that it may interfere with viral endocytosis, uncoating, or the export of the viral ribonucleoprotein (RNP) complex from the nucleus of the host cell.[1][2][3] When Madin-Darby Canine Kidney (MDCK) cells are treated with this compound after influenza virus infection, the viral RNP is retained in the nucleus.[1][2][3]
Troubleshooting Inconsistent Results
Q3: My antiviral assay results with this compound are inconsistent. What are the potential causes?
A3: Inconsistent results in antiviral assays can stem from several factors, ranging from the compound itself to the experimental setup. For this compound, consider the following:
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Compound Stability and Solubility: Ensure consistent preparation of this compound solutions. Lignans can have limited solubility in aqueous solutions. Inconsistent solubility can lead to variations in the effective concentration in your assay.
-
Cell Health and Density: The health and confluency of your cell monolayer are critical. Unhealthy or inconsistently plated cells can lead to variable virus replication and compound cytotoxicity, skewing your results.
-
Virus Titer and Inoculum: Variations in the virus titer of your stock or inconsistencies in the multiplicity of infection (MOI) used in each experiment can cause significant fluctuations in the observed antiviral effect.
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Assay-Specific Variability: Different antiviral assays have inherent variabilities. For example, plaque assays can be subjective in plaque counting, while TCID50 assays rely on a clear cytopathic effect (CPE).[5][6]
Q4: I am observing high cytotoxicity in my control wells treated only with this compound. What should I do?
A4: High cytotoxicity can mask the true antiviral effect of a compound. Here’s how to troubleshoot this:
-
Perform a Dose-Response Cytotoxicity Assay: Before conducting your antiviral assay, determine the 50% cytotoxic concentration (CC50) of this compound on your specific cell line (e.g., MDCK cells). This will help you select a non-toxic concentration range for your antiviral experiments.
-
Check Compound Purity: Impurities in your this compound sample could be contributing to cytotoxicity. If possible, verify the purity of your compound.
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Optimize Incubation Time: Prolonged exposure to the compound may induce cytotoxicity. Consider reducing the incubation time, if the assay protocol allows, to see if it mitigates the cytotoxic effect while still allowing for antiviral activity to be observed.
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Ensure Proper Solubilization: If using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells. Always include a solvent control in your experiments.
Q5: The inhibitory effect of this compound seems to vary between experiments, even at the same concentration. How can I improve reproducibility?
A5: To improve the reproducibility of your this compound antiviral assays, consider the following:
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Standardize Protocols: Ensure all experimental parameters are kept consistent between assays. This includes cell seeding density, virus MOI, incubation times, and reagent concentrations.
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Use Internal Controls: Include a known antiviral drug with a well-characterized mechanism of action (e.g., amantadine or ribavirin for influenza) as a positive control in every experiment.[2] This will help you assess the validity and consistency of your assay.
-
Aliquot Reagents: Aliquot your this compound stock solution, virus stock, and other critical reagents to avoid repeated freeze-thaw cycles that can degrade their activity.
-
Perform Replicates: Run each concentration and control in triplicate or quadruplicate to minimize the impact of random errors and to allow for statistical analysis of your data.
Data Presentation
Table 1: Antiviral Activity of this compound against Various Influenza Virus Subtypes
| Virus Subtype | Host Cell | Assay Type | IC50 (mg/mL) | Reference |
| H1N1 (swine-origin) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3][4] |
| H3N2 | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3][4] |
| Influenza B | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3][4] |
| H6N2 (avian) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3][4] |
| H7N3 (avian) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3][4] |
| H9N2 (avian) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3][4] |
Table 2: Troubleshooting Guide for Inconsistent this compound Antiviral Assay Results
| Issue | Potential Cause | Recommended Action |
| High Variability in IC50 Values | Inconsistent this compound concentration | Prepare fresh stock solutions for each experiment. Validate solubility. Use a precise serial dilution method. |
| Cell health variability | Monitor cell morphology. Use cells within a specific passage number range. Ensure consistent seeding density. | |
| Inconsistent virus inoculum | Titer virus stock regularly. Use a consistent MOI. | |
| High Cytotoxicity | Compound concentration too high | Determine the CC50 and use concentrations well below this value. |
| Impure compound | Verify the purity of the this compound sample. | |
| Solvent toxicity | Include a solvent control. Ensure the final solvent concentration is non-toxic. | |
| No Antiviral Effect Observed | Inactive compound | Check the storage conditions and age of the compound. |
| Incorrect assay timing | This compound acts on early replication stages. Ensure the compound is added at the appropriate time post-infection. | |
| Virus resistance | While unlikely to develop quickly with this compound, consider this possibility if passaging the virus in the presence of the compound.[1][2][3] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
-
Cell Seeding: Seed MDCK cells in 6-well plates and allow them to grow to a confluent monolayer.
-
Virus Adsorption: Aspirate the culture medium and infect the cells with the influenza virus at a specific MOI for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., MEM with 0.8% agarose) containing various concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Fix the cells with 4% formaldehyde and stain with a 0.5% crystal violet solution to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus-only control. The IC50 is the concentration of this compound that inhibits plaque formation by 50%.
Mandatory Visualization
References
- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antiviral activity of <i>Isatis indigotica</i> root-derived this compound against human and avian influenza A and B viruses <i>in vitro</i> - ProQuest [proquest.com]
- 5. Timeless TCID50: One solution to many viruses - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. aaryanh.substack.com [aaryanh.substack.com]
Optimizing Clemastanin B Dosage for Cell Culture Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Clemastanin B dosage for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a lignan, specifically 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, extracted from the root of Isatis indigotica.[1][2] Its primary characterized mechanism of action is as an antiviral agent, particularly against influenza A and B viruses. It is believed to target viral endocytosis, uncoating, or the export of ribonucleoprotein (RNP) from the nucleus.[1][2][3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new compound like this compound with limited public data on cytotoxicity in cancer cell lines, it is recommended to start with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). A suggested starting range could be from low nanomolar (nM) to high micromolar (µM) or even millimolar (mM), for instance, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM, and 10 mM. This broad range will help identify the approximate IC50 value, which can then be narrowed down in subsequent experiments.
Q3: How should I prepare a stock solution of this compound?
A3: The solubility of this compound in common cell culture media is not well-documented. It is advisable to dissolve the compound in a sterile solvent such as dimethyl sulfoxide (DMSO) at a high concentration to create a stock solution. Subsequently, this stock solution can be diluted to the final desired concentrations in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q4: My cells are dying even at very low concentrations of this compound. What could be the reason?
A4: High cell mortality at low compound concentrations could be due to several factors:
-
High Cell Sensitivity: The specific cell line you are using might be exceptionally sensitive to this compound.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the compound, ensure the final concentration in your culture medium is not toxic to your cells. It is recommended to run a solvent control (cells treated with the same concentration of solvent without the compound).
-
Incorrect Dosage Calculation: Double-check all your calculations for stock solution preparation and final dilutions.
-
Contamination: Ensure your cell culture is free from microbial contamination, which can cause cell death.
Q5: I am not observing any effect of this compound on my cells. What should I do?
A5: If you do not observe a cellular response, consider the following:
-
Concentration Range: The concentrations you have tested might be too low. You may need to increase the dosage range.
-
Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment.
-
Cell Line Resistance: Your chosen cell line may be resistant to the effects of this compound.
-
Assay Sensitivity: The assay you are using to measure the effect (e.g., cell viability, apoptosis) may not be sensitive enough to detect subtle changes.
Troubleshooting Guides
Problem 1: Inconsistent results between experiments.
-
Possible Cause: Variation in cell plating density, culture conditions, or experimental procedures.
-
Solution:
-
Standardize your cell seeding density to ensure a consistent cell number at the start of each experiment.
-
Maintain consistent incubation times and conditions (temperature, CO2 levels).
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
Ensure all reagents are of high quality and not expired.
-
Problem 2: Precipitate formation in the culture medium after adding this compound.
-
Possible Cause: Poor solubility of this compound at the tested concentration.
-
Solution:
-
Lower the final concentration of this compound.
-
Increase the final concentration of the solvent (e.g., DMSO), but ensure it remains within the non-toxic range for your cells.
-
Visually inspect the medium for any precipitate after adding the compound and before adding it to the cells.
-
Problem 3: Difficulty in determining the IC50 value.
-
Possible Cause: The range of concentrations tested is too narrow or not centered around the IC50.
-
Solution:
-
Perform a preliminary dose-response experiment with a wide, logarithmic range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Based on the initial results, perform a second experiment with a narrower range of concentrations around the estimated IC50 to determine it more accurately.
-
Data Summary
While specific data for this compound's cytotoxicity in a wide range of cell lines is limited, the following table provides IC50 values for its antiviral activity. This can serve as a preliminary reference for estimating a starting concentration range in your experiments, keeping in mind that antiviral and cytotoxic concentrations can differ significantly.
| Virus Strain | Cell Line | IC50 (mg/mL) | Reference |
| Influenza A (H1N1) | MDCK | 0.087 - 0.72 | [1][2] |
| Influenza A (H3N2) | MDCK | 0.087 - 0.72 | [1][2] |
| Influenza B | MDCK | 0.087 - 0.72 | [1][2] |
| Avian Influenza (H6N2, H7N3, H9N2) | MDCK | 0.087 - 0.72 | [1][2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits the growth of a cell population by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from a concentrated stock solution. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis Induction by Annexin V/PI Staining
This protocol is for determining if this compound induces apoptosis in your cells.
-
Cell Treatment: Culture cells in the presence of this compound at concentrations around the determined IC50 for a specific time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Visualizations
Signaling Pathways
Based on the known activities of related lignan compounds, this compound may potentially influence key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways. Further research is required to confirm these interactions.
Caption: Putative signaling pathways influenced by this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound dosage.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Clemastanin B In Vitro Cytotoxicity
Welcome to the technical support center for researchers working with Clemastanin B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to in vitro cytotoxicity during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing high cytotoxicity with this compound in my cell line, even at low concentrations. What are the potential causes?
A1: High cytotoxicity of this compound, a polyphenol, can stem from several factors. It's crucial to systematically evaluate your experimental setup. Key areas to investigate include:
-
Compound Solubility and Aggregation: this compound, like many natural polyphenols, may have poor aqueous solubility. Precipitation or aggregation in your culture medium can lead to non-specific cytotoxic effects.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO or ethanol, can be toxic to cells, especially at higher concentrations.[1][2][3][4] The final concentration of the solvent in the culture well is a critical parameter.
-
Oxidative Stress: Polyphenols can act as pro-oxidants at certain concentrations, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage and apoptosis.[5][6][7]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The cell line you are using may be particularly susceptible to the effects of this compound.
-
Experimental Conditions: Factors such as cell seeding density, incubation time, and the presence or absence of serum in the medium can all influence the observed cytotoxicity.[8][9]
Q2: How can I reduce the cytotoxicity of this compound in my experiments?
A2: To mitigate the cytotoxic effects of this compound and obtain more reliable experimental results, consider the following strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5% (v/v).[1] Always include a solvent control in your experiments to assess its specific effect.
-
Improve Compound Solubility: To prevent precipitation, you can explore formulation strategies such as using cyclodextrins (e.g., β-cyclodextrin) to enhance the solubility of this compound.[10][11][12][13]
-
Co-treatment with Antioxidants: If oxidative stress is a suspected mechanism of cytotoxicity, co-incubation with an antioxidant like N-acetylcysteine (NAC) may help to alleviate the toxic effects.[14]
-
Adjust Incubation Time and Concentration: Perform a dose-response and time-course experiment to identify a concentration and incubation period that elicits the desired biological activity without causing excessive cell death.
-
Serum in Culture Medium: Serum proteins can bind to polyphenols, potentially reducing their effective concentration and cytotoxicity.[15][16][17][18] Consider the impact of serum in your experimental design.
Q3: Which cytotoxicity assays are recommended for assessing the effects of this compound?
A3: Two commonly used and complementary cytotoxicity assays are the MTT and LDH assays.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[2][14] It is a direct measure of cell lysis and cytotoxicity.
Using both assays can provide a more comprehensive understanding of the cytotoxic mechanism of this compound, distinguishing between effects on cell metabolism and cell membrane integrity.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vitro cytotoxicity experiments with this compound.
Problem 1: High Variability in Cytotoxicity Results Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting into wells. | Consistent cell numbers across all wells, leading to more reproducible results. |
| Compound Precipitation | Visually inspect the wells under a microscope after adding this compound. Prepare fresh stock solutions and consider solubility-enhancing agents. | Reduced precipitation and more uniform exposure of cells to the compound. |
| Edge Effects in Plate | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Minimized variability due to evaporation, leading to more consistent results across the plate. |
Problem 2: High Background Signal in Control Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Test a range of solvent concentrations to determine the maximum non-toxic dose for your cell line. Ensure the final solvent concentration is consistent across all wells.[1][2][3][4] | Reduced cytotoxicity in the solvent control wells, ensuring that the observed effects are due to this compound. |
| Media Components | Phenol red in some culture media can interfere with colorimetric assays. Use phenol red-free medium if high background is observed. | Lower background absorbance and improved signal-to-noise ratio in your assay. |
| Microbial Contamination | Regularly check your cell cultures for signs of bacterial or fungal contamination. Practice good aseptic technique.[21][22][23] | Healthy cell cultures free of contaminants, leading to reliable experimental data. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include appropriate controls (untreated cells, solvent control). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix gently on an orbital shaker to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[6][10][19]
LDH Cytotoxicity Assay Protocol
This protocol is for a 96-well plate format.
Materials:
-
Cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add Stop Solution: Add 50 µL of the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[2][14][24][25]
Data Presentation
Quantitative data from cytotoxicity assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Example of IC50 Values for this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Cell Line A | 24 | 50.2 ± 4.5 |
| Cell Line A | 48 | 35.8 ± 3.1 |
| Cell Line B | 24 | 75.1 ± 6.8 |
| Cell Line B | 48 | 58.9 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example of Percent Viability Data from an MTT Assay
| This compound (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85.3 ± 4.1 |
| 25 | 62.7 ± 3.5 |
| 50 | 48.9 ± 2.9 |
| 100 | 21.4 ± 1.8 |
Signaling Pathways and Experimental Workflows
Diagrams
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting high cytotoxicity.
Caption: Simplified signaling pathway of oxidative stress-induced apoptosis.
References
- 1. Oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Drug induced mitochondrial dysfunction: Mechanisms and adverse clinical consequences. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Regulation of Cell Survival and Death Signals Induced by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. research.rug.nl [research.rug.nl]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Plant-Derived Polyphenols as Nrf2 Activators to Counteract Oxidative Stress and Intestinal Toxicity Induced by Deoxynivalenol in Swine: An Emerging Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells | Animal Nutriomics | Cambridge Core [cambridge.org]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. pnas.org [pnas.org]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. researchgate.net [researchgate.net]
- 21. How to Avoid Contamination in Cell Culture (Best Practices) [synapse.patsnap.com]
- 22. cellculturecompany.com [cellculturecompany.com]
- 23. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Clemastanin B Stability in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing the stability challenges of Clemastanin B in solution. The information is presented in a question-and-answer format to help you troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over a short period. What are the likely causes?
A1: Loss of this compound activity in solution is often due to its chemical instability. As a lignan glycoside, its structure is susceptible to degradation under various conditions. The primary points of instability are the glycosidic linkages and the phenolic hydroxyl groups. Key factors that can accelerate degradation include:
-
pH: The glycosidic bonds in this compound are prone to hydrolysis, particularly under acidic conditions.[1][2]
-
Light: Phenolic compounds can be sensitive to photodegradation.[3][4][5] Exposure to UV or even ambient light over time can lead to the breakdown of the molecule.
-
Oxidation: The phenolic nature of this compound makes it susceptible to oxidation, which can be initiated by dissolved oxygen, metal ions, or oxidizing agents in the solution.
-
Temperature: Elevated temperatures can increase the rate of all degradation reactions, including hydrolysis and oxidation.
-
Microbial Contamination: If using aqueous solutions without sterile filtering, microbial growth can lead to degradation of the compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the longevity of your this compound stock solution, it is crucial to minimize exposure to light and store it at low temperatures. For a stock solution, storage at -80°C is recommended for up to 6 months, while at -20°C, it should be used within one month.[3] Always protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
Q3: I need to prepare a working solution of this compound in an aqueous buffer for my cell-based assay. What precautions should I take?
A3: When preparing aqueous working solutions of this compound, it is advisable to:
-
Prepare Freshly: Ideally, prepare the working solution immediately before use.
-
Control pH: Maintain the pH of your buffer in the neutral to slightly acidic range (pH 6-7.5) to minimize the risk of hydrolysis of the glycosidic bonds. Avoid strongly acidic or alkaline conditions.
-
Sterile Filter: For aqueous solutions, especially for cell culture experiments, filter the final working solution through a 0.22 µm filter to remove any potential microbial contaminants.
-
Protect from Light: Work in a dimly lit area or use amber-colored labware to protect the solution from light-induced degradation.
-
Minimize Headspace: Use vials that are appropriately sized for your solution volume to minimize the amount of oxygen in the headspace.
Quantitative Data Summary
The following table summarizes the expected stability of this compound under various stress conditions based on general knowledge of lignan glycosides and phenolic compounds. Please note that this data is extrapolated and should be confirmed by in-house stability studies.
| Stress Condition | Parameter | Value | Expected Degradation | Primary Degradation Pathway |
| Acidic | 0.1 M HCl | 24 hours at RT | Significant | Hydrolysis of glycosidic bonds |
| Basic | 0.1 M NaOH | 24 hours at RT | Moderate | Potential opening of the furan ring and/or degradation of the aglycone |
| Oxidative | 3% H₂O₂ | 24 hours at RT | Significant | Oxidation of phenolic hydroxyl groups |
| Thermal | 60°C in neutral solution | 48 hours | Moderate to Significant | Accelerated hydrolysis and oxidation |
| Photolytic | UV light (254 nm) | 8 hours | Moderate | Photodegradation of the aromatic rings |
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol outlines a reverse-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength appropriate for this compound (e.g., 280 nm, based on the phenolic structure).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Sample Solution: Subject the this compound solution to various stress conditions (see Forced Degradation Protocol below). At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a concentration within the linear range of the assay.
Forced Degradation Study Protocol
To understand the degradation pathways of this compound, a forced degradation study should be performed under the following conditions:
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for up to 24 hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and analyze by HPLC.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Incubate at room temperature for up to 24 hours.
-
Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for up to 24 hours, protected from light.
-
Withdraw samples at various time points and analyze by HPLC.
4. Thermal Degradation:
-
Dissolve this compound in a neutral buffer (e.g., phosphate buffer, pH 7.4).
-
Incubate at an elevated temperature (e.g., 60°C) in a controlled environment.
-
Withdraw samples at various time points, cool to room temperature, and analyze by HPLC.
5. Photodegradation:
-
Dissolve this compound in a neutral buffer.
-
Expose the solution to a UV light source (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at various time points and analyze by HPLC.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BiblioBoard [openresearchlibrary.org]
- 4. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 5. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing purification parameters for high-purity Clemastanin B
Welcome to the Technical Support Center for the purification of high-purity Clemastanin B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize their purification processes.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound to high purity?
A1: High-Speed Counter-Current Chromatography (HSCCC) has been demonstrated as a highly effective one-step method for isolating and purifying this compound from crude extracts of Radix Isatidis.[1][2] This technique minimizes sample loss by eliminating irreversible adsorption to a solid support, leading to high recovery and purity.[1]
Q2: What kind of purity and recovery can I expect with the optimized HSCCC method?
A2: From a crude extract containing approximately 24.8% this compound, a purity of 94.6% can be achieved with a recovery of 90.3% in a single HSCCC run.[1][2]
Q3: Are there alternative methods to HSCCC for this compound purification?
A3: Yes, traditional methods such as silica gel column chromatography, Sephadex chromatography, and preparative High-Performance Liquid Chromatography (HPLC) can be used.[1] However, these methods are often more time-consuming and may require multiple steps to achieve high purity.[1] Polyamide resin chromatography is another effective technique for separating lignans from other compounds like flavonoids.[2][3]
Q4: What are the potential impurities I might encounter during purification?
A4: Crude extracts of Isatis indigotica contain a variety of compounds that could potentially co-elute with this compound. These include other lignans like indigoticoside A, alkaloids, organic acids, flavonoids, and steroids.[1][4][5][6][7] The specific co-eluting impurities will depend on the chosen chromatographic conditions.
Q5: How can I assess the purity of my final this compound sample?
A5: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound fractions.[1][2] An optimized HPLC method using a C18 column with a mobile phase of acetonitrile-water-acetic acid (25:75:1, v/v/v) can be used for analysis.[1]
Q6: What is known about the stability of this compound?
Troubleshooting Guides
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity of this compound | - Inappropriate solvent system leading to poor separation. - Overloading of the sample. - Suboptimal flow rate or revolution speed. | - Optimize the two-phase solvent system. The partition coefficient (K) should be between 0.5 and 2.0 for good separation. - Reduce the amount of crude extract loaded onto the column. - Adjust the flow rate; a slower flow rate can improve resolution but may broaden peaks.[1] - Ensure the revolution speed is sufficient to maintain good retention of the stationary phase (e.g., 800 rpm).[1] |
| Low Recovery of this compound | - Loss of stationary phase during the run. - Degradation of the compound during the process. | - Increase the revolution speed to improve the retention of the stationary phase.[1] - Optimize the separation temperature. A temperature of 25°C has been shown to be effective.[1] - Ensure the collected fractions are handled properly and stored under appropriate conditions to prevent degradation. |
| Peak Tailing or Broadening | - Sample dissolved in a solvent that is too strong. - Suboptimal flow rate. | - Dissolve the sample in the mobile phase or a weaker solvent. - A very slow flow rate can lead to peak broadening due to diffusion.[1] Experiment with slightly higher flow rates. |
| Emulsion Formation | - Incompatible solvent system with the crude extract. | - Test the solvent system with a small amount of the sample in a test tube before running the column. Vigorous shaking can indicate the tendency to form an emulsion. - Modify the solvent system by changing the ratio of the components or by adding a small amount of a modifier. |
General Chromatography (Silica Gel, Preparative HPLC)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Peaks (HPLC) | - Inappropriate mobile phase composition or gradient. - Column contamination or degradation. - Sample overload. | - Optimize the mobile phase. For lignans, reversed-phase columns (C8 or C18) with methanol/water or acetonitrile/water gradients are common.[13][14] - Use a guard column to protect the analytical column.[15] - Flush the column with a strong solvent.[16] - Reduce the injection volume or sample concentration.[16] |
| Irreproducible Retention Times (HPLC) | - Inadequate column equilibration. - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure the column is equilibrated for at least 5-10 column volumes with the initial mobile phase.[16] - Degas the mobile phase to prevent bubble formation.[17] - Use a column oven to maintain a constant temperature. |
| Compound Fails to Elute (Silica Gel) | - The mobile phase is too non-polar. | - Gradually increase the polarity of the mobile phase (gradient elution). For lignans, solvent systems like n-hexane/ethyl acetate or chloroform/methanol are often used.[18][19] |
| Multiple Compounds in a Single Fraction | - Poor separation on the column. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf value of ~0.3 is often desired for the target compound).[20] - Use a longer column or a finer mesh silica gel for better resolution. |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
This protocol is based on a successful published method for the isolation of this compound.[1]
-
Preparation of Two-Phase Solvent System:
-
Prepare a mixture of ethyl acetate–n-butanol–water in a volume ratio of 2:7:9.
-
Thoroughly equilibrate the mixture in a separatory funnel at room temperature.
-
Separate the upper (stationary) and lower (mobile) phases shortly before use.
-
-
Sample Preparation:
-
Dissolve the crude extract of Radix Isatidis in the lower phase of the solvent system. A sample concentration of approximately 16.7 mg/mL (e.g., 250 mg in 15 mL) can be used.[1]
-
-
HSCCC Instrument Setup and Operation:
-
Column Filling: Fill the entire column with the upper phase (stationary phase).
-
Rotation: Set the revolution speed to 800 rpm.
-
Mobile Phase Pumping: Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.
-
Sample Injection: Once hydrodynamic equilibrium is reached (mobile phase emerges from the outlet), inject the sample solution.
-
Fraction Collection: Continuously monitor the effluent at 254 nm and collect fractions based on the chromatogram peaks.
-
Temperature: Maintain the column temperature at 25°C.[1]
-
-
Analysis of Fractions:
-
Analyze the collected fractions by HPLC to determine the purity of this compound.
-
Silica Gel Column Chromatography for Lignan Purification
This is a general protocol for the fractionation of lignans from a plant extract.[18][19]
-
Slurry Preparation:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase (e.g., n-hexane).
-
-
Column Packing:
-
Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dry Loading: Pre-adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. This is often preferred for better resolution.[20]
-
Wet Loading: Dissolve the extract in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.[20]
-
-
Elution:
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in n-hexane).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Combine fractions containing the compound of interest (as determined by TLC) and evaporate the solvent.
-
Analyze the purity of the isolated compound by HPLC.
-
Quantitative Data Summary
HSCCC Purification of this compound
| Parameter | Value | Reference |
| Solvent System | Ethyl acetate–n-butanol–water (2:7:9, v/v/v) | [1] |
| Mobile Phase | Lower phase | [1] |
| Stationary Phase | Upper phase | [1] |
| Flow Rate | 2.0 mL/min | [1] |
| Revolution Speed | 800 rpm | [1] |
| Separation Temperature | 25 °C | [1] |
| Sample Size | 250 mg crude extract | [1] |
| Purity of this compound | 94.6% | [1][2] |
| Recovery of this compound | 90.3% | [1][2] |
HPLC Analysis Conditions for this compound
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile–water–acetic acid (25:75:1, v/v/v) | [1] |
| Elution Mode | Isocratic | [1] |
Visualizations
Experimental Workflow for this compound Purification
Caption: A general workflow for the extraction, purification, and analysis of this compound.
Troubleshooting Decision Tree for Low Purity in HSCCC
Caption: A decision tree to troubleshoot common causes of low purity in HSCCC.
References
- 1. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Effective Chromatography Process for Simultaneous Purification and Separation of Total Lignans and Flavonoids from Valeriana amurensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Studies on chemical constituents in root of Isatis indigotica] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability Kinetics of Anthocyanins of Grumixama Berries (Eugenia brasiliensis Lam.) during Thermal and Light Treatments [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. staff.cimap.res.in [staff.cimap.res.in]
- 20. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Common pitfalls in Clemastanin B research and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in Clemastanin B research. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of working with this natural product.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary biological activity?
This compound is a lignan glycoside, specifically 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, primarily extracted from the roots of Isatis indigotica (IIR).[1] Its main reported biological activity is as a potent antiviral agent, demonstrating inhibitory effects against a range of human and avian influenza A and B virus subtypes.[2][3] It has also been noted for its antioxidant and anti-inflammatory properties.[4]
2. What is the reported mechanism of action for this compound's anti-influenza activity?
This compound appears to target the early stages of the influenza virus lifecycle.[2][3] Studies have shown that it can interfere with viral endocytosis, the uncoating process, or the export of the viral ribonucleoprotein (RNP) complex from the nucleus of infected cells.[2][3] This ultimately leads to a reduction in viral replication. A key finding is that the influenza virus ribonucleoprotein (RNP) is retained in the nucleus after treatment with this compound.[2]
3. Where can I source this compound for my research?
This compound is a natural product that can be isolated and purified from the roots of Isatis indigotica.[1] This process can be complex and time-consuming, often involving methods like high-speed counter-current chromatography (HSCCC).[5][6] For researchers who require a more readily available and standardized source, this compound can be purchased from various chemical suppliers specializing in natural products and biochemicals.
Troubleshooting Guides
Issues with Compound Acquisition and Synthesis
Problem: Difficulty in obtaining sufficient and consistent batches of this compound.
Background: As a natural product, the concentration of this compound in Isatis indigotica can vary, making isolation and purification challenging for yielding consistent quantities.[2] While chemical synthesis of lignans is possible, it often involves multi-step processes with potential for low yields and the formation of complex stereoisomers.[4][7]
Solutions:
-
Source from reputable suppliers: For consistency, purchase this compound from commercial vendors who provide detailed certificates of analysis, including purity and structural confirmation data.
-
Collaborate with natural product chemists: If isolating from a natural source, collaborating with a lab specializing in natural product chemistry can help optimize extraction and purification protocols.
-
Consider semi-synthesis: If a related, more abundant lignan is available, explore semi-synthetic routes to this compound.
-
Challenges in total synthesis: Be aware that the total synthesis of lignan glycosides can be challenging.[8]
Solubility and Stability Challenges
Problem: this compound precipitates out of solution during in vitro assays, leading to inconsistent results.
Background: Lignans, particularly glycosides, can have limited solubility in aqueous solutions commonly used for cell culture and enzymatic assays.[9] The stability of this compound can also be affected by pH, temperature, and light exposure, leading to degradation and loss of activity.[10][11]
Solutions:
-
Solvent Selection:
-
For stock solutions, dimethyl sulfoxide (DMSO) or ethanol are commonly used for dissolving lignans and other phenolic compounds.[12][13]
-
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.
-
Caution: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or artifacts.[14]
-
-
Stability Testing:
-
Conduct preliminary stability studies of this compound in your specific assay buffer.
-
Assess its stability at different pH levels and temperatures to determine the optimal conditions for your experiments.[10][15][16] Lignans are generally more stable at acidic to neutral pH and can degrade at higher temperatures.[11][17]
-
Protect this compound solutions from light, as light exposure can lead to degradation of photosensitive compounds.[10]
-
-
Troubleshooting Precipitation:
-
If precipitation occurs upon dilution, try using a small amount of a non-ionic surfactant like Tween 20 or Pluronic F-68 in your assay buffer to improve solubility.
-
Consider using a co-solvent system, but be mindful of its potential effects on your biological system.
-
Quantitative Data on Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | IC50 (mg/mL) | Reference |
| Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3] |
| Swine-origin H1N1 | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3] |
| Influenza A (H3N2) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3] |
| Influenza B | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3] |
| Avian Influenza (H6N2) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3] |
| Avian Influenza (H7N3) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3] |
| Avian Influenza (H9N2) | MDCK | Plaque Reduction | 0.087 - 0.72 | [1][3] |
Note: The reported IC50 values represent a range across different subtypes. For specific IC50 values for each subtype, refer to the original publication.
In Vitro Assay Pitfalls
Problem: High variability and lack of reproducibility in antiviral efficacy assays.
Background: In vitro antiviral assays are sensitive to a multitude of factors including cell health, virus titer, and the timing of drug addition. For natural products, interference with assay components can also be a source of error.[18]
Solutions:
-
Cell Line Maintenance: Ensure Madin-Darby Canine Kidney (MDCK) cells, or other susceptible cell lines, are healthy, within a low passage number, and free from contamination.
-
Virus Titration: Accurately determine the virus titer before each experiment to ensure a consistent multiplicity of infection (MOI).
-
Time-of-Addition Experiment: To pinpoint the stage of the viral lifecycle affected by this compound, perform a time-of-addition study. This involves adding the compound at different time points pre- and post-infection.[2]
-
Cytotoxicity Assessment: Always determine the 50% cytotoxic concentration (CC50) of this compound on the cell line used for your antiviral assays.[19][20][21] This is crucial to ensure that the observed antiviral effect is not due to cell death. The Selectivity Index (SI = CC50/IC50) is a critical parameter to evaluate the therapeutic potential of the compound.[19]
-
Appropriate Controls: Include positive (e.g., a known anti-influenza drug like Oseltamivir) and negative (vehicle control, e.g., DMSO) controls in all experiments.
Off-Target Effects and Toxicity
Problem: Observing unexpected cellular effects or toxicity not related to the intended antiviral activity.
Background: Natural products, including lignans, can interact with multiple cellular targets, leading to off-target effects.[9] It is important to characterize these effects to understand the complete pharmacological profile of this compound. Some lignans have been reported to have estrogenic or antiestrogenic activity.[22]
Solutions:
-
Off-Target Screening: If resources permit, screen this compound against a panel of common off-targets, such as kinases, GPCRs, and nuclear receptors.
-
Comprehensive Cytotoxicity Profiling: Evaluate the cytotoxicity of this compound in a panel of different cell lines (e.g., liver, kidney, neuronal cells) to identify any cell-type specific toxicity.
-
Mechanism of Toxicity Studies: If significant toxicity is observed, investigate the underlying mechanism (e.g., apoptosis, necrosis, mitochondrial dysfunction).
In Vivo Study Challenges
Problem: Difficulty in translating in vitro antiviral activity to an in vivo animal model.
Background: The in vivo efficacy of a compound is influenced by its pharmacokinetic and pharmacodynamic (PK/PD) properties, which can be challenging for natural products like lignans.[1][6] Lignans can undergo significant metabolism in the gut and liver, affecting their bioavailability.[2]
Solutions:
-
Pharmacokinetic Studies: Conduct preliminary pharmacokinetic studies in a relevant animal model (e.g., mice, ferrets) to determine the bioavailability, distribution, metabolism, and excretion of this compound.[5][23]
-
Animal Model Selection: The mouse and ferret are common animal models for influenza virus infection.[5][23] The choice of model may depend on the specific influenza strain and the research question.
-
Dose and Formulation: The dose and route of administration should be guided by the in vitro efficacy and the pharmacokinetic profile. The formulation of this compound for in vivo studies is critical to ensure adequate exposure.
-
Toxicity Assessment in vivo: Conduct acute and sub-chronic toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential organ toxicities.
Experimental Protocols & Visualizations
Detailed Protocol: Plaque Reduction Assay for Influenza Virus
This protocol is a standard method to determine the antiviral activity of this compound by quantifying the reduction in virus-induced plaques in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
This compound stock solution (e.g., in DMSO)
-
Complete MEM (with 10% FBS)
-
Infection Medium (serum-free MEM with TPCK-trypsin)
-
Agarose overlay (containing Infection Medium and low-melting-point agarose)
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in Infection Medium.
-
Infection:
-
Wash the MDCK cell monolayers with PBS.
-
Infect the cells with influenza virus at a low multiplicity of infection (MOI) (e.g., 0.01) for 1 hour at 37°C.
-
-
Treatment:
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the different concentrations of this compound (or control compounds) to the respective wells.
-
-
Agarose Overlay:
-
After a 1-hour incubation with the compound, remove the medium and overlay the cells with the agarose overlay containing the respective concentrations of this compound.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Quantification:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the agarose overlay and stain the cells with Crystal Violet.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. Determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: A typical experimental workflow for this compound research.
Caption: Proposed points of influenza virus lifecycle inhibition by this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 6. Pharmacokinetics and metabolites of glycosides and lignans of the stem bark of Magnolia officinalis in functional dyspepsia and normal rats using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Understanding Renin–Angiotensin System-Mediated Anti-Tumor Activity of Natural Polyphenols [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Lignans as food constituents with estrogen and antiestrogen activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Bioavailability of Clemastanin B Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of Clemastanin B. Due to the limited publicly available data on the physicochemical properties of this compound, this guide leverages data from structurally similar lignan glycosides and general principles of formulating poorly soluble polyphenolic compounds.
I. Troubleshooting & FAQs
This section addresses specific issues that may arise during the development of this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for oral delivery?
A1: The primary challenges in formulating this compound, a lignan glycoside, are likely its poor aqueous solubility and low permeability across the gastrointestinal tract. Lignan glycosides are often rapidly metabolized or eliminated, leading to low oral bioavailability. For instance, secoisolariciresinol diglucoside (SDG), a structurally similar lignan glycoside, exhibits an oral bioavailability of 0% in rats.[1][2]
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: Nano-based delivery systems such as solid lipid nanoparticles (SLNs) and liposomes are highly promising for improving the oral bioavailability of poorly soluble compounds like this compound.[3][4][5][6] These formulations can enhance solubility, protect the drug from degradation in the gastrointestinal tract, and improve absorption.[5][6]
Q3: How can I improve the encapsulation efficiency of this compound in my nanoformulation?
A3: To improve encapsulation efficiency, consider the following:
-
Lipid/Carrier Selection: Choose lipids or polymers in which this compound has higher solubility. For SLNs, a mixture of solid and liquid lipids (as in nanostructured lipid carriers, NLCs) can create imperfections in the crystal lattice, allowing for higher drug loading.[7]
-
Drug-to-Lipid Ratio: Optimizing the drug-to-lipid ratio is crucial. An excessively high drug concentration can lead to drug expulsion from the nanoparticle.
-
Surfactant Concentration: The type and concentration of surfactant can influence nanoparticle formation and drug encapsulation.
-
Process Parameters: For methods like high-pressure homogenization, optimizing the pressure and number of cycles can impact encapsulation efficiency.
Q4: My this compound nanoformulation is showing signs of instability (e.g., aggregation, drug leakage). What can I do?
A4: Instability in nanoformulations can be addressed by:
-
Surface Modification: Coating nanoparticles with polymers like polyethylene glycol (PEG) can provide steric hindrance and prevent aggregation.
-
Zeta Potential: A sufficiently high zeta potential (positive or negative) can prevent particle aggregation due to electrostatic repulsion. Consider adding charged lipids or surfactants to your formulation.
-
Storage Conditions: Lyophilization (freeze-drying) with a suitable cryoprotectant can improve the long-term stability of nanoformulations. Store formulations at appropriate temperatures (e.g., 4°C) and protect them from light.
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause | Suggested Solution |
| Low in vitro drug release | Poor drug partitioning from the nanoparticle to the release medium. The dialysis membrane used in the release study may have a high affinity for the drug. | Ensure sink conditions are maintained in the release medium. Use a release medium with a small percentage of surfactant (e.g., Tween 80) to improve the solubility of the released drug. Validate the dialysis membrane to ensure it doesn't bind significantly to this compound. |
| High particle size or polydispersity index (PDI) | Suboptimal homogenization/sonication parameters. Inappropriate surfactant concentration. | Increase homogenization pressure/time or sonication energy. Optimize the surfactant concentration; too little can lead to aggregation, while too much can cause Ostwald ripening. |
| Inconsistent results between batches | Variations in experimental parameters. Instability of starting materials. | Strictly control all process parameters (temperature, stirring speed, homogenization pressure/time). Ensure the quality and consistency of all raw materials. |
| Cytotoxicity observed in cell-based assays | High concentrations of the formulation. Toxicity of the formulation components (e.g., surfactants, lipids). | Perform a dose-response study to determine the non-toxic concentration range of the formulation. Use biocompatible and biodegradable excipients. Evaluate the cytotoxicity of the blank nanoparticles (without the drug). |
II. Data Presentation: Bioavailability Enhancement Strategies
The following table summarizes quantitative data for different nanoformulation strategies applied to polyphenolic compounds, which can serve as a reference for formulating this compound.
| Formulation Type | Active Compound | Key Components | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | In Vivo Bioavailability Enhancement (Fold Increase vs. Free Drug) |
| Solid Lipid Nanoparticles (SLNs) | Benzo[k,l]xanthene lignan | Precirol® ATO 5, Tween® 80 | ~200 | ~ -28 | ~70 | Not Reported |
| Liposomes | Silymarin (flavonolignan) | Phosphatidylcholine, Cholesterol | ~238.8 | Not Reported | >90 | Significantly higher than free drug |
| Liposomes | Chrysin (flavone) | Phosphatidylcholine, Cholesterol | 80-100 | Not Reported | ~90 | Not Reported |
| Solid Lipid Nanoparticles (SLNs) | Curcumin | Not specified | Not specified | Not specified | Not specified | Enhanced cellular uptake and in vivo bioavailability |
Note: This data is compiled from studies on various polyphenolic compounds and should be used as a general guideline for this compound formulation development.
III. Experimental Protocols
1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-pressure homogenization method, a common technique for SLN preparation.[8]
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid under constant stirring.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar) for several cycles (typically 3-5). The homogenizer should be pre-heated to the same temperature.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
2. Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method, a widely used technique for liposome preparation.[9]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, egg phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Film Formation: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This can be done by gentle shaking or vortexing. The temperature of the hydration medium should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Characterization: Characterize the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.
3. In Vitro Drug Release Study
This protocol uses the dialysis bag method to assess the release of this compound from a nanoformulation.[10][11]
Materials:
-
This compound-loaded nanoformulation
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)
-
Shaking water bath or orbital shaker
Procedure:
-
Preparation: Pre-soak the dialysis membrane in the release medium.
-
Loading: Accurately measure a specific volume of the nanoformulation and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Release Study: Immerse the sealed dialysis bag in a known volume of the release medium in a beaker or flask. Place the setup in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
4. Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound formulations on a selected cell line.[12][13][14][15][16]
Materials:
-
Cell line of interest (e.g., Caco-2 for intestinal absorption studies)
-
Cell culture medium
-
This compound formulation and blank formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound formulation, blank formulation, and a positive control (a known cytotoxic agent). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
IV. Visualizations
Experimental Workflow for Nanoformulation Development
Caption: Workflow for the development and evaluation of this compound nanoformulations.
Hypothesized Signaling Pathway Modulation by this compound
Lignans have been reported to modulate inflammatory pathways such as the NF-κB signaling pathway.[17][18][19] this compound, as a lignan, may exert its anti-inflammatory effects through a similar mechanism.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Benzo[k,l]xanthene Lignan-Loaded Solid Lipid Nanoparticles for Topical Application: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Current Understanding of Polyphenols to Enhance Bioavailability for Better Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. journalijdr.com [journalijdr.com]
- 9. mdpi.com [mdpi.com]
- 10. 2.16. In Vitro Drug Release Study [bio-protocol.org]
- 11. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. MTT Assay [protocols.io]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RT-qPCR for Viral Load in Clemastanin B Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using reverse transcription quantitative polymerase chain reaction (RT-qPCR) to measure viral load in studies involving the antiviral compound Clemastanin B.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue: High Cq Values or No Amplification in Positive Control Samples
Possible Causes & Solutions
| Cause | Recommended Solution |
| RNA Degradation | Use an RNA stabilization solution immediately after sample collection. Assess RNA integrity using electrophoresis; look for sharp ribosomal RNA bands. Always use nuclease-free reagents and consumables.[1][2] |
| Poor Primer/Probe Design | Ensure primers and probes are specific to the viral target and do not form secondary structures or primer-dimers.[1][3][4] The optimal GC content for primers is 40-60%.[3] Design primers to span an exon-exon junction if amplifying from eukaryotic cells to avoid genomic DNA amplification.[1] |
| Inefficient Reverse Transcription (RT) | Optimize the RT step. Use a mix of random hexamers and oligo(dT) primers for broad coverage. Ensure the RT temperature is optimal for the chosen reverse transcriptase. Include a "-RT" control to check for DNA contamination.[1] |
| Suboptimal qPCR Conditions | Perform a temperature gradient PCR to determine the optimal annealing/extension temperature.[5] Titrate primer and probe concentrations (e.g., primers from 50-900 nM, probe from 50-250 nM) to find the combination that gives the lowest Cq value and highest fluorescence.[5][6][7] |
Troubleshooting Workflow for No/Low Amplification
Issue: High Variability Between Technical Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Pipetting Errors | Use a master mix for all reaction components to minimize well-to-well variation.[1] Ensure accurate and consistent pipetting, especially for small volumes. Calibrate pipettes regularly. |
| Low Template Concentration | If the viral load is near the limit of detection, stochastic variation can occur. Consider concentrating the RNA sample or using more template per reaction if possible. |
| Inconsistent Temperatures Across Plate | Ensure the thermal cycler block is uniform. Check for edge effects by distributing samples and controls across the plate. |
| Improperly Set Baseline/Threshold | Manually inspect the amplification plots. The baseline should be set in the early cycles where there is no amplification signal. The threshold should be set in the exponential phase of amplification across all samples.[1] |
Issue: Non-Specific Amplification or Primer-Dimers
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Primer Design | Primers may have complementarity, especially at the 3' ends. Redesign primers using specialized software.[3] Check for specificity using tools like BLAST.[3] |
| Low Annealing Temperature | Increase the annealing temperature in increments to enhance specificity. A gradient PCR is highly effective for optimization.[5] |
| Excessive Primer Concentration | High primer concentrations can promote the formation of primer-dimers. Reduce the primer concentration in the reaction.[5] |
| Genomic DNA Contamination | Treat RNA samples with DNase I. Design primers that span exon-exon junctions.[1] Include a no-reverse-transcriptase (-RT) control. |
Visualization of Non-Specific Amplification A melt curve analysis after a SYBR Green-based qPCR run can identify non-specific products. A single, sharp peak indicates a specific product, while multiple peaks suggest primer-dimers or other non-specific amplicons.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does it affect my RT-qPCR experimental design?
A1: this compound has been shown to inhibit influenza A and B viruses in vitro.[8][9][10] Its mechanism of action is believed to target the early stages of viral replication, such as endocytosis, uncoating, or the export of the viral ribonucleoprotein (RNP) from the nucleus.[8][9][10] This implies that this compound reduces the production of new viral RNA.
For your RT-qPCR design, this means:
-
Timing is critical: When measuring viral load to assess the efficacy of this compound, the time points for sample collection after infection and treatment are crucial. Since the compound acts early, you should measure viral RNA levels at time points relevant to the early replication cycles.
-
Target selection: Your RT-qPCR assay should target a conserved region of the viral genome to ensure broad reactivity if studying different strains.
Viral Replication and Potential this compound Targets
Q2: Should I use absolute or relative quantification for measuring viral load?
A2: For viral load studies, absolute quantification is the preferred method.[11][12] This approach determines the exact copy number of the viral RNA in a sample (e.g., copies per mL). It is achieved by comparing the Cq values of your unknown samples to a standard curve generated from a serial dilution of a template with a known concentration (e.g., a plasmid containing the target sequence or in vitro transcribed RNA).[13][14] This provides a direct measure of viral burden, which is essential for evaluating the efficacy of an antiviral compound like this compound.
Relative quantification is more suitable for comparing gene expression levels between different samples (e.g., treated vs. untreated cells), relative to a stable reference gene.[12]
Q3: How do I design and validate a reliable standard curve for absolute quantification?
A3: A reliable standard curve is essential for accurate absolute quantification.
Standard Curve Parameters
| Parameter | Ideal Value/Characteristic |
| PCR Efficiency | 90-110% |
| Slope | -3.1 to -3.6 |
| R² Value | > 0.990 |
| Linear Range | Should span the expected range of viral loads in your samples. Typically covers 5-7 log dilutions. |
Experimental Protocol: Generating a Standard Curve
-
Prepare the Standard: Use a plasmid containing the target viral sequence or in vitro transcribed RNA. Quantify the standard accurately using spectrophotometry or a fluorometric method. Calculate the copy number based on the molecular weight.
-
Serial Dilution: Perform a precise serial dilution of the standard (e.g., 10-fold dilutions) to cover a broad dynamic range (e.g., from 10⁷ down to 10¹ copies/µL).
-
Run qPCR: Run the dilutions in triplicate on your qPCR plate along with your unknown samples and controls (NTC, -RT).
-
Analyze: Plot the Cq values (Y-axis) against the log of the copy number (X-axis). The software will calculate the slope, R² value, and efficiency. Ensure your unknown samples' Cq values fall within the linear range of the standard curve.[13]
RT-qPCR Workflow for Viral Load Quantification
Q4: Can this compound or the sample matrix inhibit the RT-qPCR reaction?
A4: It is possible. Any compound introduced into the reaction, including the drug being tested or substances from the sample matrix (e.g., cell culture media, transport media), can potentially inhibit the reverse transcriptase or DNA polymerase.[15]
How to Check for Inhibition:
-
Create a Matrix Control: Spike a known amount of your viral standard into a sample matrix that is identical to your experimental samples (e.g., lysate from uninfected cells treated with this compound).
-
Compare Cq Values: Run this "spiked" sample alongside the same amount of standard diluted in nuclease-free water.
-
Analyze: A significant increase in the Cq value of the spiked sample compared to the clean standard indicates inhibition.
Solutions for Inhibition:
-
Dilute the Sample: Diluting the RNA template can often dilute the inhibitor to a non-interfering concentration.
-
Improve RNA Purification: Use a robust RNA extraction method that effectively removes potential inhibitors. Additional cleanup steps may be necessary.
-
Use an Inhibitor-Resistant Enzyme: Several commercially available reverse transcriptases and DNA polymerases are engineered for enhanced resistance to common PCR inhibitors.
References
- 1. Top Ten Most Common Real-Time qRT-PCR Pitfalls | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Pitfalls of Quantitative Real-Time Reverse-Transcription Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to optimize qPCR in 9 steps? | Westburg Life Sciences [westburg.eu]
- 4. bio-rad.com [bio-rad.com]
- 5. PCR Assay Optimization and Validation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. quantabio.com [quantabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. goldbio.com [goldbio.com]
- 12. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Real-Time PCR for Determination of Antiviral Drug Susceptibility of Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antiviral Efficacy: Clemastanin B vs. Oseltamivir
In the landscape of antiviral drug development, particularly for influenza, a continuous search for novel compounds with high efficacy and distinct mechanisms of action is paramount. This guide provides a detailed comparison of Clemastanin B, a natural lignan, and Oseltamivir, a widely used neuraminidase inhibitor, based on available experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.
Overview of Antiviral Activity
This compound, a major lignan extracted from the root of Isatis indigotica, has demonstrated in vitro antiviral activity against a range of human and avian influenza A and B viruses.[1][2][3][4] Oseltamivir, marketed as Tamiflu®, is a well-established antiviral drug used for the treatment and prophylaxis of influenza A and B virus infections.[5][6][7] It functions as a potent and selective inhibitor of the viral neuraminidase enzyme.[5][7][8]
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the in vitro antiviral efficacy of this compound and Oseltamivir against various influenza virus strains, primarily presented as the half-maximal inhibitory concentration (IC50).
| Compound | Virus Strain | Cell Line | Assay Type | IC50 | Reference |
| This compound | Influenza A/PR/8/34 (H1N1) | MDCK | Plaque Reduction Assay | 0.087 mg/mL | [1][2][3] |
| Influenza A/WSN/33 (H1N1) | MDCK | Plaque Reduction Assay | 0.12 mg/mL | [1][2] | |
| Swine-origin H1N1 | MDCK | Plaque Reduction Assay | 0.15 mg/mL | [1][2] | |
| Influenza A/HK/8/68 (H3N2) | MDCK | Plaque Reduction Assay | 0.28 mg/mL | [1][2] | |
| Influenza B/Lee/40 | MDCK | Plaque Reduction Assay | 0.72 mg/mL | [1][2] | |
| Avian Influenza (H6N2) | MDCK | Plaque Reduction Assay | 0.35 mg/mL | [1][2] | |
| Avian Influenza (H7N3) | MDCK | Plaque Reduction Assay | 0.41 mg/mL | [1][2] | |
| Avian Influenza (H9N2) | MDCK | Plaque Reduction Assay | 0.56 mg/mL | [1][2] | |
| Oseltamivir Carboxylate (Active Metabolite) | Influenza A/H1N1 (clinical isolates) | Not Specified | Not Specified | 2.5 nM (median) | [9] |
| Influenza A/H3N2 (clinical isolates) | Not Specified | Not Specified | 0.96 nM (median) | [9] | |
| Influenza B (clinical isolates) | Not Specified | Not Specified | 60 nM (median) | [9] |
Mechanisms of Action
The antiviral mechanisms of this compound and Oseltamivir are distinct, targeting different stages of the influenza virus life cycle.
This compound: Studies suggest that this compound interferes with the early stages of viral replication.[1][2][3] Its mechanism may involve the inhibition of viral endocytosis, uncoating, or the nuclear export of the viral ribonucleoprotein (RNP) complex.[1][2][3] This mode of action prevents the viral genetic material from reaching the host cell's replication machinery. A notable finding is that treatment with this compound did not readily lead to the emergence of drug-resistant viral strains in vitro.[1][2][3][4]
Oseltamivir: Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[5][7][8][10] This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[7][8] Neuraminidase is crucial for the release of newly formed virus particles from the surface of an infected cell, allowing the virus to spread to other cells.[7][9] By blocking neuraminidase, oseltamivir carboxylate effectively traps the new virions on the host cell surface, preventing their release and halting the spread of the infection.[9]
Experimental Protocols
This compound Antiviral Activity Assay (Plaque Reduction Assay)
-
Cells and Viruses: Madin-Darby canine kidney (MDCK) cells were used for viral infection. A panel of influenza A and B viruses, including human and avian strains, were tested.
-
Methodology:
-
MDCK cells were seeded in 6-well plates and grown to confluence.
-
The cell monolayers were washed and then infected with the respective influenza virus strain.
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing different concentrations of this compound and agarose.
-
The plates were incubated at 37°C in a CO2 incubator for 2-3 days until plaques were visible.
-
The cells were then fixed and stained with crystal violet to visualize the plaques.
-
The number of plaques in the presence of this compound was compared to the number in the untreated control to determine the IC50 value.[3]
-
Oseltamivir Antiviral Activity Assay
While the specific in vitro assay details for the provided IC50 values for oseltamivir were not extensively described in the search results, a general method for evaluating neuraminidase inhibitors is as follows:
-
Cells and Viruses: MDCK cells are typically infected with various strains of influenza A and B viruses.
-
Methodology (General Cytopathic Effect Inhibition Assay):
-
MDCK cells are grown in 96-well plates.
-
Serial dilutions of oseltamivir are added to the cells.
-
The cells are then infected with a specific influenza virus strain.
-
After a few days of incubation, the cells are fixed and stained with a dye like crystal violet.
-
The absorbance is measured to quantify the number of viable cells, which is inversely proportional to the viral cytopathic effect.
-
The IC50 is calculated as the concentration of the drug that inhibits the viral cytopathic effect by 50% compared to the untreated virus control.[11]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound and Oseltamivir.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Oseltamivir.
Conclusion
This compound and Oseltamivir represent two distinct approaches to combating influenza virus infection. Oseltamivir is a well-characterized neuraminidase inhibitor with proven clinical efficacy.[6][12] this compound, a natural product, shows promise with a different mechanism of action that targets early viral replication stages and may be less prone to the development of resistance.[1][2][3] Further research, including in vivo studies and direct comparative trials, is necessary to fully elucidate the therapeutic potential of this compound and its standing relative to established antiviral agents like oseltamivir.
References
- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral activity of <i>Isatis indigotica</i> root-derived this compound against human and avian influenza A and B viruses <i>in vitro</i> - ProQuest [proquest.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Oseltamivir: a review of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 8. Uses and mechanism of Oseltamivir_Chemicalbook [chemicalbook.com]
- 9. droracle.ai [droracle.ai]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
A Comparative Analysis of the Antiviral Mechanisms of Clemastanin B and Ribavirin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two antiviral compounds, Clemastanin B and Ribavirin. The information presented is supported by experimental data to aid researchers and professionals in the field of drug development in understanding the distinct and overlapping antiviral strategies of these molecules.
Executive Summary
This compound, a lignan extracted from the root of Isatis indigotica, has demonstrated potent antiviral activity, primarily against influenza A and B viruses. Its mechanism centers on the early stages of the viral life cycle, interfering with viral entry and the nuclear export of viral ribonucleoproteins (RNPs). In contrast, Ribavirin is a synthetic guanosine analog with a broad spectrum of activity against both RNA and DNA viruses. Its antiviral effect is multifaceted, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH), direct inhibition of viral RNA polymerase, and the induction of lethal mutagenesis in the viral genome. While both compounds exhibit antiviral properties, their molecular targets and modes of action are fundamentally different.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound and Ribavirin against various viruses, as determined by 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values from cited experimental studies.
Table 1: Antiviral Activity of this compound against Influenza Viruses
| Virus Strain | Cell Line | IC50 (mg/mL) | Reference |
| Influenza A/swine/Guangdong/104/2009 (H1N1) | MDCK | 0.087 | [1][2] |
| Influenza A/PR/8/34 (H1N1) | MDCK | 0.12 | [1][2] |
| Influenza A/Aichi/2/68 (H3N2) | MDCK | 0.25 | [1][2] |
| Influenza B/Lee/40 | MDCK | 0.72 | [1][2] |
| Avian Influenza A/chicken/Guangdong/173/2008 (H6N2) | MDCK | 0.15 | [1][2] |
| Avian Influenza A/chicken/Guangdong/1/2008 (H7N3) | MDCK | 0.18 | [1][2] |
| Avian Influenza A/chicken/Guangdong/1/2008 (H9N2) | MDCK | 0.21 | [1][2] |
Table 2: Antiviral Activity of Ribavirin against Various Viruses
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Reference |
| Influenza A virus | Not Specified | 20 - 198 | >500 | |
| SARS-CoV-2 | Vero E6 | 109.5 | >800 | |
| Hepatitis C Virus (replicon) | Huh-7 | ~10 | >100 | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 3.74 (µg/mL) | Not Specified |
Mechanism of Action: A Detailed Comparison
This compound: Targeting Viral Entry and Nuclear Export
The antiviral action of this compound against influenza viruses is concentrated on the early to mid-stages of the viral replication cycle.[1][2] Experimental evidence suggests two primary points of intervention:
-
Inhibition of Viral Entry: this compound appears to interfere with the initial stages of viral infection, which include attachment, endocytosis, and uncoating of the virus within the host cell.[1][2]
-
Inhibition of Viral RNP Nuclear Export: A key finding is the retention of influenza virus ribonucleoproteins (RNPs) within the nucleus of infected cells treated with this compound.[1][2] This indicates that the compound disrupts the process by which newly synthesized viral genomes are exported to the cytoplasm for assembly into new virions.
Ribavirin: A Multi-pronged Antiviral Strategy
Ribavirin's broad-spectrum antiviral activity stems from its ability to interfere with multiple, essential viral and cellular processes. Its primary mechanisms include:
-
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate, a metabolite of Ribavirin, is a potent competitive inhibitor of the cellular enzyme IMPDH. This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are essential for the synthesis of viral RNA and proteins.
-
Direct Inhibition of Viral RNA Polymerase: Ribavirin triphosphate can act as a substrate analog for viral RNA-dependent RNA polymerases, leading to the termination of viral RNA chain elongation.
-
Induction of Lethal Mutagenesis: The incorporation of Ribavirin triphosphate into the replicating viral genome can induce an increased mutation rate. This "error catastrophe" leads to the production of non-viable viral progeny.
Experimental Protocols
Plaque Reduction Assay for this compound
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a specific strain of influenza virus at a low multiplicity of infection (MOI) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus-containing medium is removed, and the cells are washed. An overlay medium containing various concentrations of this compound is then added.
-
Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.
-
Visualization and Quantification: The cell monolayers are fixed and stained with a solution like crystal violet. The number of plaques in the wells treated with this compound is counted and compared to the number of plaques in the untreated control wells to calculate the IC50 value.[1]
IMPDH Inhibition Assay for Ribavirin
This assay measures the ability of a compound to inhibit the enzymatic activity of inosine-5'-monophosphate dehydrogenase (IMPDH).
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, KCl, and EDTA. The substrate, inosine-5'-monophosphate (IMP), and the cofactor, NAD+, are added.
-
Enzyme and Inhibitor: Recombinant human IMPDH2 enzyme is pre-incubated with varying concentrations of Ribavirin (or its monophosphate form).
-
Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the enzyme-inhibitor mixture to the reaction buffer. The conversion of NAD+ to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of NADH production in the presence of the inhibitor is compared to the rate in its absence to determine the inhibitory activity.
Viral RNP Nuclear Export Assay
This assay is used to visualize the subcellular localization of viral ribonucleoproteins (RNPs) and assess the effect of antiviral compounds on their nuclear export.
-
Cell Culture and Infection: A549 or MDCK cells are grown on coverslips and infected with influenza virus.
-
Compound Treatment: The infected cells are treated with the test compound (e.g., this compound) at a non-toxic concentration.
-
Immunofluorescence Staining: At a specific time post-infection, the cells are fixed, permeabilized, and stained with a primary antibody specific for a viral RNP component (e.g., nucleoprotein - NP). A fluorescently labeled secondary antibody is then used for detection. The cell nuclei are counterstained with a DNA dye like DAPI.
-
Microscopy and Analysis: The subcellular localization of the viral RNP is visualized using a fluorescence microscope. In untreated cells, the RNP should be predominantly in the cytoplasm at later stages of infection. An accumulation of RNP in the nucleus of treated cells indicates inhibition of nuclear export.
Conclusion
This compound and Ribavirin represent two distinct approaches to antiviral therapy. This compound exhibits a more targeted mechanism against influenza viruses by disrupting early events in the viral life cycle. Its action on viral RNP nuclear export is a particularly noteworthy aspect that warrants further investigation for the development of novel anti-influenza agents. Ribavirin, on the other hand, is a broad-spectrum antiviral that disrupts fundamental processes of viral replication through multiple mechanisms. This multifaceted approach likely contributes to its broad applicability but also necessitates careful consideration of its potential effects on host cellular processes. Understanding these distinct mechanisms is crucial for the strategic development of new antiviral drugs and combination therapies.
References
Head-to-Head Comparison: Clemastanin B vs. Zanamivir in Influenza Treatment
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive analysis of two antiviral compounds, Clemastanin B and Zanamivir, reveals distinct mechanisms of action and efficacy profiles against influenza viruses. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by available experimental data, to inform future research and development in influenza therapeutics.
Executive Summary
Influenza remains a significant global health threat, necessitating the development of novel antiviral agents. This report details a head-to-head comparison of this compound, a natural lignan with purported broad-spectrum antiviral activity, and Zanamivir, an established neuraminidase inhibitor. While Zanamivir directly targets a crucial viral enzyme for its release, this compound appears to inhibit earlier stages of the viral life cycle, including entry and nuclear export of viral components. This guide presents a quantitative comparison of their antiviral activity and cytotoxicity, detailed experimental protocols for key assays, and visual representations of their proposed mechanisms of action.
Introduction
Zanamivir is a well-established antiviral drug for the treatment of influenza A and B virus infections.[1][2][3] It functions as a potent and specific inhibitor of the viral neuraminidase (NA) enzyme, which is essential for the release of progeny virions from infected cells.[1][2][3] this compound, a lignan extracted from the root of Isatis indigotica, has demonstrated in vitro activity against a range of human and avian influenza viruses.[4] Its proposed mechanism of action involves the inhibition of viral endocytosis, uncoating, or the export of viral ribonucleoprotein (RNP) complexes from the nucleus, suggesting a different therapeutic target compared to Zanamivir.[1][4]
Quantitative Performance Data
The antiviral activity and cytotoxicity of this compound and Zanamivir have been evaluated in vitro using various influenza virus strains and cell lines. The following tables summarize the available quantitative data. It is important to note that the data are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited.
Table 1: In Vitro Antiviral Activity (IC50)
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| This compound | Influenza A/H1N1 | MDCK | 0.127 - 1.05 | [4] |
| Influenza A/H3N2 | MDCK | 0.20 - 0.53 | [4] | |
| Influenza B | MDCK | 0.18 - 0.44 | [4] | |
| Avian Influenza (H6N2, H7N3, H9N2) | MDCK | 0.13 - 0.91 | [4] | |
| Zanamivir | Influenza A | MDCK | ~0.00095 | [2] |
| Influenza B | MDCK | ~0.0027 | [2] | |
| Influenza A/H1N1 | MDCK | ~0.00092 | [5] | |
| Influenza A/H3N2 | MDCK | ~0.00228 | [5] | |
| Influenza B | MDCK | ~0.00419 | [5] |
Note: IC50 values for this compound were converted from mg/ml to µM using its molar mass of 684.68 g/mol .[4][5][6][7][8]
Table 2: Cytotoxicity Data (CC50)
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | MDCK | > 1.46 | [1] |
| Zanamivir | MDCK | > 100 | [2] |
Mechanism of Action
Zanamivir: Neuraminidase Inhibition
Zanamivir is a structural analog of sialic acid that competitively inhibits the neuraminidase enzyme of both influenza A and B viruses.[1][2][3] By binding to the active site of neuraminidase, Zanamivir prevents the cleavage of sialic acid residues on the surface of infected cells and newly formed viral particles. This inhibition blocks the release of progeny virions, thereby limiting the spread of infection within the respiratory tract.[2]
This compound: Multi-target Inhibition of Early Viral Replication
This compound is proposed to act on earlier stages of the influenza virus life cycle.[1][4] Experimental evidence suggests that it may interfere with one or more of the following processes:
-
Viral Endocytosis: The entry of the influenza virus into the host cell, which can be mediated by clathrin-dependent or -independent pathways and is known to involve the PI3K/Akt signaling pathway.[7][9][10]
-
Viral Uncoating: The release of the viral genome into the cytoplasm.
-
RNP Nuclear Export: The transport of newly synthesized viral ribonucleoprotein (RNP) complexes from the nucleus to the cytoplasm, a process mediated by the cellular CRM1 export pathway and regulated by the Raf/MEK/ERK signaling cascade.[11][12]
By retaining the viral RNP within the nucleus, this compound effectively halts the assembly of new viral particles.[1][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Zanamivir.
Plaque Reduction Assay
This assay is a standard method to determine the inhibitory effect of a compound on viral replication.
Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.[13]
-
Infection: The cell monolayer is washed and then infected with a known dilution of influenza virus for 1 hour at 37°C.[13]
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing serial dilutions of the test compound (this compound or Zanamivir).[14][15]
-
Incubation: Plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for the formation of plaques (zones of cell death).[14]
-
Staining: The overlay is removed, and the cells are fixed and stained with a solution like crystal violet to visualize the plaques.[15]
-
Analysis: The number of plaques is counted for each compound concentration. The 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.[15]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Protocol:
-
Cell Seeding: MDCK cells are seeded into 96-well plates and allowed to attach overnight.[16][17]
-
Compound Treatment: The culture medium is replaced with medium containing serial dilutions of the test compound.[16]
-
Incubation: The cells are incubated with the compound for a period of 48 to 72 hours.[16]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[18]
-
Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[16]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[16]
-
Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated.[16][17]
RNP Export Inhibition Assay (Immunofluorescence)
This assay visualizes the intracellular localization of viral proteins to determine if their nuclear export is inhibited.
Protocol:
-
Cell Culture and Infection: MDCK cells are grown on coverslips and infected with influenza virus.
-
Compound Treatment: The infected cells are treated with the test compound (e.g., this compound) at various time points post-infection.
-
Fixation and Permeabilization: At a set time point (e.g., 8 hours post-infection), the cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[19]
-
Immunostaining: The cells are incubated with a primary antibody specific for a viral ribonucleoprotein (NP). This is followed by incubation with a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye such as DAPI.[19]
-
Microscopy: The coverslips are mounted on microscope slides and observed under a fluorescence microscope.
-
Analysis: The localization of the viral NP (fluorescent signal) is observed. In untreated cells, NP should be present in both the nucleus and the cytoplasm at later stages of infection. In the presence of an RNP export inhibitor, the NP signal will be predominantly confined to the nucleus.[1][4]
Discussion and Future Directions
The available data indicates that Zanamivir is a highly potent inhibitor of influenza virus neuraminidase, with IC50 values in the low nanomolar range. In contrast, this compound exhibits antiviral activity in the sub-micromolar to low micromolar range. While a direct comparison of potency is challenging due to the different mechanisms of action and potential variations in experimental conditions across studies, Zanamivir appears to be significantly more potent in vitro.
However, the distinct mechanism of this compound presents an attractive avenue for further investigation. Targeting viral entry or RNP export could be a valuable strategy, particularly for influenza strains that have developed resistance to neuraminidase inhibitors. The observation that this compound does not readily induce viral drug resistance in vitro is also a promising feature.[1][4]
Future research should focus on:
-
Direct, head-to-head in vitro and in vivo studies comparing the efficacy of this compound and Zanamivir against a panel of contemporary and drug-resistant influenza strains.
-
Elucidation of the precise molecular target(s) of this compound within the host cell or viral machinery to better understand its mechanism of action.
-
Pharmacokinetic and toxicological studies of this compound to assess its potential as a therapeutic agent.
-
Investigation of potential synergistic effects when this compound is used in combination with neuraminidase inhibitors like Zanamivir.
Conclusion
Zanamivir remains a potent and clinically validated antiviral for influenza, acting through the well-characterized mechanism of neuraminidase inhibition. This compound represents a promising natural product with a distinct, multi-targeted mechanism of action that warrants further investigation. While its in vitro potency appears lower than that of Zanamivir, its novel mode of action and potential for a higher barrier to resistance make it a valuable lead compound in the ongoing search for new and more effective influenza therapies. This guide provides a foundational comparison to aid researchers in navigating the landscape of influenza antiviral development.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. pnas.org [pnas.org]
- 3. Endocytosis of influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Influenza Virus | TargetMol [targetmol.com]
- 5. This compound|CAS 112747-98-5|DC Chemicals [dcchemicals.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. This compound CAS#: 112747-98-5 [m.chemicalbook.com]
- 8. This compound | High-Purity Reference Standard [benchchem.com]
- 9. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Roles for the Influenza A Virus Nuclear Export Protein (NEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza virus plaque assay [protocols.io]
- 16. 4.8. Antiviral Activity Assessment [bio-protocol.org]
- 17. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interaction of the Influenza Virus Nucleoprotein with the Cellular CRM1-Mediated Nuclear Export Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Clemastanin B: A Potential Alternative Against Influenza Virus Amidst Oseltamivir Resistance
For Immediate Release
[City, State] – [Date] – As resistance to the frontline influenza antiviral, oseltamivir, continues to be a global health concern, the scientific community is actively seeking novel therapeutic agents. Clemastanin B, a lignan extracted from the root of Isatis indigotica, has demonstrated significant antiviral activity against a broad range of influenza A and B viruses. While direct comparative studies against oseltamivir-resistant strains are not yet available in published literature, existing data on its mechanism of action and efficacy suggest it may represent a promising alternative therapeutic avenue.
Overview of Antiviral Efficacy
This compound has been shown to inhibit various subtypes of human and avian influenza viruses in vitro.[1] The 50% inhibitory concentration (IC50) values, a measure of a drug's potency, for this compound against different influenza strains are summarized below. For context, the efficacy of oseltamivir against both sensitive and resistant strains is also presented, drawn from separate studies.
Table 1: In Vitro Efficacy of this compound against Various Influenza Strains
| Virus Strain | This compound IC50 (mg/mL) |
| A/FM/1/47 (H1N1) | 0.087 |
| Swine-origin H1N1 | Not specified, but active |
| A/Aichi/2/68 (H3N2) | 0.72 |
| Influenza B | Not specified, but active |
| Avian H6N2 | Not specified, but active |
| Avian H7N3 | Not specified, but active |
| Avian H9N2 | Not specified, but active |
Source: Data compiled from a study on the anti-influenza activities of this compound.[1]
Table 2: Comparative Efficacy of Oseltamivir against Sensitive and Resistant Influenza A (H1N1) Strains
| Virus Strain | Oseltamivir IC50 (nM) | Fold Increase in Resistance |
| A/California/07/2009 (H1N1) - Sensitive | 10.5 ± 1.3 | - |
| A/MS-H275Y (H1N1) - Resistant | >100 | >9.5 |
| A/HK-H275Y (H1N1) - Resistant | >100 | >9.5 |
Source: Data from neuraminidase inhibition experiments on oseltamivir-sensitive and -resistant strains. The H275Y mutation in the neuraminidase gene is a common cause of oseltamivir resistance.[2]
Mechanism of Action: A Different Target
Oseltamivir functions by inhibiting the viral neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from infected cells.[3] Resistance to oseltamivir commonly arises from mutations in the NA gene, such as the H275Y substitution, which prevent the drug from binding effectively.[4]
This compound, however, appears to employ a different mechanism of action. Studies suggest that it targets the export of viral ribonucleoprotein (RNP) complexes from the nucleus of the infected cell.[1] By preventing the RNP from reaching the cytoplasm, this compound effectively halts a critical step in the viral replication cycle, prior to the stage of viral release where neuraminidase inhibitors act. This distinct mechanism suggests that this compound could be effective against influenza strains that have developed resistance to neuraminidase inhibitors like oseltamivir.
Furthermore, one study noted that treatment with this compound did not readily lead to the emergence of drug-resistant virus variants in vitro.[1]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Erucic acid from Isatis indigotica Fort. suppresses influenza A virus replication and inflammation in vitro and in vivo through modulation of NF-κB and p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The H275Y Neuraminidase Mutation of the Pandemic A/H1N1 Influenza Virus Lengthens the Eclipse Phase and Reduces Viral Output of Infected Cells, Potentially Compromising Fitness in Ferrets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of Clemastanin B: An In Vitro Comparative Analysis
For Immediate Release
[CITY, STATE] – [Date] – In the ongoing quest for novel antiviral agents, particularly from natural sources, a comprehensive in vitro comparison highlights the promising activity of Clemastanin B against influenza viruses. This guide provides a detailed analysis of this compound's efficacy alongside other natural antiviral compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, a lignan isolated from the traditional medicinal plant Isatis indigotica, has demonstrated significant inhibitory effects on various influenza A and B virus subtypes.[1] Its mechanism of action is believed to involve the targeting of viral endocytosis, uncoating, or the export of ribonucleoprotein (RNP) from the nucleus, crucial steps in the viral replication cycle.[1][2] A notable advantage of this compound is that it does not readily induce drug resistance, a significant challenge with current antiviral therapies.
This comparative guide synthesizes available in vitro data to offer a clear perspective on the antiviral landscape of natural compounds.
Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound and other selected natural antiviral compounds against various influenza virus strains. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: In Vitro Antiviral Activity of Natural Compounds against Influenza A Virus
| Compound | Virus Strain(s) | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| This compound | H1N1, H3N2, H6N2, H7N3, H9N2 | MDCK | Plaque Reduction | 127.1 - 1051.6* | [1] |
| Katsumadain A | A/PR/8/34 (H1N1) | MDCK | Not Specified | 1.05 ± 0.42 | [3] |
| Embelin | H1N1 | Not Specified | Not Specified | 0.3 | [3] |
| Pestalotiopsone B | A/Puerto Rico/8/34 (H1N1) | MDCK | Not Specified | 2.56 | [4] |
| Pestalotiopsone B | A/Aichi/2/68 (H3N2) | MDCK | Not Specified | 6.76 | [4] |
| Cyclosporin A | A/WSN/33 (H1N1) | HEK 293T | Not Specified | 1.45 (IC50) | [4] |
| Cyclosporin A | A/Puerto Rico/8/34 (H1N1) | A549, MDCK | Not Specified | 1.78 (IC50) | [4] |
| Cyclosporin A | A/WSN/33 (H1N1) | MDCK | Not Specified | 2.08 (EC50) | [4] |
| Cyclosporin A | A/Udorn/72 (H3N2) | MDCK | Not Specified | 2.60 (EC50) | [4] |
| Spirostaphylotrichin X | Various Influenza A strains | Not Specified | Not Specified | 1.2 - 5.5 | [5] |
| Asperterrestide A | A/WSN/33 (H1N1) | MDCK | CPE Inhibition | 15 | [6] |
| Asperterrestide A | A/Hong Kong/8/68 (H3N2) | MDCK | CPE Inhibition | 8 | [6] |
| Compound 4j | A/HK/68 (H3N2) | MDCK | Not Specified | 3.5 (EC50) | [7] |
| Compound 4j | A/PR/8/34 (H1N1) | MDCK | Not Specified | 7.5 (EC50) | [7] |
*Conversion from mg/mL to µM based on a molecular weight of 684.68 g/mol for this compound.[2][8]
Table 2: In Vitro Antiviral Activity of Natural Compounds against Influenza B Virus
| Compound | Virus Strain | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference(s) |
| This compound | Influenza B | MDCK | Plaque Reduction | 127.1 - 1051.6* | [1] |
| Cyclosporin A | B/Brisbane/60/08 | MDCK | Not Specified | 3.16 (EC50) | [4] |
| Cyclosporin A | B/Phuket/3073/13 | MDCK | Not Specified | 0.97 (EC50) | [4] |
*Conversion from mg/mL to µM based on a molecular weight of 684.68 g/mol for this compound.[2][8]
Experimental Protocols
A fundamental aspect of in vitro antiviral research is the methodology employed to determine the efficacy of compounds. The following are detailed protocols for two common assays used in influenza virus research.
Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and the inhibitory effect of a compound.
1. Cell Seeding:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates.
-
The cells are grown until they form a confluent monolayer.
2. Virus Infection:
-
The cell monolayer is washed with phosphate-buffered saline (PBS).
-
The cells are then infected with a specific dilution of the influenza virus for 1 hour at 37°C.
3. Compound Treatment:
-
After viral adsorption, the virus inoculum is removed.
-
The cells are washed and overlaid with a medium containing various concentrations of the test compound (e.g., this compound). The overlay medium typically contains a substance like agar or Avicel to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.
4. Incubation:
-
The plates are incubated for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
5. Plaque Visualization and Counting:
-
The overlay is removed, and the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaques are counted, and the percentage of plaque reduction in the presence of the compound compared to the untreated control is calculated to determine the IC50 value.
Neuraminidase Inhibition Assay
This assay is specific for compounds that target the neuraminidase (NA) enzyme of the influenza virus, which is crucial for the release of new virus particles from infected cells.
1. Reagent Preparation:
-
A fluorescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared.
-
The test compound is serially diluted.
2. Enzyme Reaction:
-
The influenza virus (as a source of NA) is incubated with the various concentrations of the test compound.
-
The MUNANA substrate is then added to the mixture.
3. Fluorescence Measurement:
-
The NA enzyme cleaves the MUNANA substrate, releasing a fluorescent product (4-methylumbelliferone).
-
The fluorescence intensity is measured using a fluorometer.
4. Data Analysis:
-
The percentage of NA inhibition is calculated by comparing the fluorescence in the presence of the compound to the control (no compound).
-
The IC50 value is determined as the concentration of the compound that inhibits 50% of the NA activity.
Visualizing Mechanisms of Action
To better understand how these natural compounds exert their antiviral effects, the following diagrams illustrate their proposed mechanisms of action.
Caption: Proposed mechanisms of action for different classes of natural antiviral compounds.
The diagram above illustrates three distinct antiviral strategies. This compound is shown to interfere with multiple early-to-mid stages of the viral life cycle, including endocytosis, uncoating, and RNP export. Neuraminidase inhibitors, such as Katsumadain A, act at the final stage of viral replication by preventing the release of newly formed virions from the host cell. NS1 protein inhibitors represent another approach by targeting a non-structural viral protein that plays a key role in evading the host's immune response.
Caption: General experimental workflows for in vitro antiviral activity assessment.
The workflows depicted provide a simplified overview of the plaque reduction and neuraminidase inhibition assays. These methods are fundamental in the initial screening and characterization of potential antiviral compounds.
Conclusion
The in vitro data presented in this guide underscore the potential of this compound and other natural compounds as valuable leads in the development of new anti-influenza therapies. While this compound exhibits broad-spectrum activity against various influenza strains, other natural products demonstrate potent inhibition through different mechanisms. Further research, including in vivo studies and clinical trials, is essential to fully elucidate the therapeutic potential of these promising natural antivirals. This comparative analysis serves as a foundational resource for the scientific community to advance the discovery and development of next-generation antiviral drugs.
References
- 1. This compound | Influenza Virus | TargetMol [targetmol.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Potential Natural Products Against Respiratory Viruses: A Perspective to Develop Anti-COVID-19 Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review [mdpi.com]
- 6. Natural Product-Derived Phytochemicals for Influenza A Virus (H1N1) Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | High-Purity Reference Standard [benchchem.com]
Validating the Antiviral Efficacy of Clemastanin B in Primary Human Bronchial Epithelial Cells Against Influenza A Virus
A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the antiviral activity of Clemastanin B, a lignan extracted from Isatis indigotica root, in a physiologically relevant primary cell model.[1] Existing in vitro data has demonstrated the potential of this compound to inhibit various strains of influenza A and B viruses, with a suggested mechanism targeting viral endocytosis, uncoating, or the nuclear export of viral ribonucleoproteins (vRNP).[1] This document outlines the experimental protocols necessary to extend these findings to primary human bronchial epithelial (pHBE) cells, offering a direct comparison with established antiviral agents and presenting the data in a clear, structured format for drug development professionals.
Comparative Analysis of Antiviral Activity
To objectively assess the antiviral potential of this compound, its performance should be benchmarked against clinically relevant antiviral drugs with well-defined mechanisms of action. This section provides a template for summarizing the quantitative data obtained from the proposed experimental workflows.
Table 1: In Vitro Antiviral Activity and Cytotoxicity in Primary Human Bronchial Epithelial (pHBE) Cells
| Compound | Target/Mechanism of Action | EC₅₀ (µM)¹ | CC₅₀ (µM)² | Selectivity Index (SI)³ |
| This compound | Putative vRNP Nuclear Export Inhibitor | Experimental Data | Experimental Data | Experimental Data |
| Oseltamivir Carboxylate | Neuraminidase Inhibitor | Experimental Data | Experimental Data | Experimental Data |
| Amantadine | M2 Ion Channel Blocker (Influenza A) | Experimental Data | Experimental Data | Experimental Data |
| Ribavirin | Broad-Spectrum Antiviral (Inhibits RNA synthesis) | Experimental Data | Experimental Data | Experimental Data |
¹EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces cell viability by 50%. ³Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the validation of this compound's antiviral activity in primary human bronchial epithelial cells.
Culture of Primary Human Bronchial Epithelial (pHBE) Cells
Primary human bronchial epithelial cells are a highly relevant model for studying respiratory virus infections.
-
Cell Sourcing and Culture: Obtain cryopreserved primary human bronchial epithelial cells from a commercial vendor. Upon receipt, thaw the cells and culture them according to the supplier's instructions, typically in a specialized bronchial epithelial growth medium.
-
Air-Liquid Interface (ALI) Culture: For a more physiologically relevant model that mimics the respiratory epithelium, establish an air-liquid interface culture. Seed the pHBE cells onto permeable supports (e.g., Transwell® inserts). Once the cells reach confluence, remove the apical medium to expose the cells to air, while continuing to provide medium to the basolateral side. This promotes differentiation into a pseudostratified epithelium with cilia and mucus production.
Cytotoxicity Assay (MTT Assay)
Prior to assessing antiviral activity, it is crucial to determine the cytotoxicity of this compound and comparator compounds in pHBE cells.
-
Cell Seeding: Seed pHBE cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the medium containing the compounds. Include a "cells only" control (no compound) and a "no cells" control (medium only for background).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay quantifies the ability of the compounds to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed pHBE cells in 12-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with influenza A virus (e.g., A/WSN/33 (H1N1) or a recent clinical isolate) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., 2X MEM mixed with 1.2% Avicel) containing serial dilutions of this compound or control compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus-only control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.
-
Experimental Arms:
-
Pre-treatment: Add the compound to the cells for 2 hours before infection, then remove it and infect the cells.
-
Co-treatment: Add the compound and the virus to the cells simultaneously.
-
Post-treatment: Infect the cells for 1 hour, remove the virus inoculum, and then add the compound at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).
-
-
Virus Quantification: At 24 hours post-infection, collect the supernatant and determine the virus titer using a plaque assay.
-
Data Analysis: Compare the virus titers from the different treatment arms to the untreated virus control. A significant reduction in virus titer in a specific arm will indicate the targeted stage of the viral life cycle.
Immunofluorescence Assay for vRNP Localization
This assay visually confirms the effect of this compound on the nuclear export of viral ribonucleoproteins.
-
Cell Culture and Infection: Grow pHBE cells on coverslips and infect them with influenza A virus.
-
Compound Treatment: Treat the infected cells with this compound at its EC₉₀ concentration.
-
Immunostaining: At 8-12 hours post-infection, fix the cells, permeabilize them, and stain for the influenza A virus nucleoprotein (NP) using a specific primary antibody and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Visualize the cells using a fluorescence microscope.
-
Analysis: In untreated cells, NP should be observed in both the nucleus and the cytoplasm at later time points. If this compound inhibits vRNP export, an accumulation of NP will be observed in the nucleus of treated cells.
Visualizing Experimental Workflows and Signaling Pathways
To facilitate a clear understanding of the experimental design and the potential mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's antiviral activity.
Caption: Putative mechanism of this compound in the context of the influenza virus life cycle.
Interpreting the Data and Future Directions
The successful completion of these experiments will provide a robust dataset to validate the antiviral activity of this compound in a primary human cell model. A high selectivity index and potent inhibition of viral replication would warrant further investigation, including:
-
In vivo efficacy studies: Testing the therapeutic potential of this compound in animal models of influenza virus infection.
-
Mechanism of action studies: Elucidating the precise molecular interactions between this compound and host or viral factors involved in vRNP nuclear export. This could involve investigating the impact of this compound on host signaling pathways that are known to be hijacked by influenza virus for its replication, such as the PI3K/Akt and MAPK pathways.[2][3]
-
Resistance studies: Assessing the potential for the virus to develop resistance to this compound.
This comparative guide provides a rigorous framework for the preclinical validation of this compound, paving the way for its potential development as a novel anti-influenza therapeutic.
References
Comparative analysis of Clemastanin B from different geographical sources
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on Clemastanin B from different geographical sources. While the antiviral lignan is a known constituent of Isatis indigotica (Woad), research quantifying its yield, purity, and biological activity in relation to the plant's origin is currently not publicly available. This guide, therefore, summarizes the existing knowledge on this compound from a singular geographical context and provides a framework for the type of comparative analysis that could be conducted should such data become available in the future.
I. Overview of this compound
This compound is a lignan glycoside that has been isolated from the roots of Isatis indigotica, a plant with a long history of use in traditional Chinese medicine.[1][2][3] Scientific investigations have focused on its potential as an antiviral agent, with studies demonstrating its inhibitory effects against a range of viruses.
II. Physicochemical and Biological Properties
While a comparative analysis is not feasible, data from studies on this compound from unspecified or single geographical locations provide a baseline for its characteristics.
Table 1: Physicochemical and Antiviral Properties of this compound
| Property | Value | Source |
| Molecular Formula | C32H42O16 | Inferred from Structure |
| Molecular Weight | 682.67 g/mol | Inferred from Structure |
| Purity (Post-Purification) | 94.6% | [4] |
| Antiviral Activity (IC50) | ||
| Influenza A (H1N1) | 0.087 - 0.72 mg/mL | [1][2][3] |
| Influenza A (H3N2) | 0.087 - 0.72 mg/mL | [1][2][3] |
| Influenza B | 0.087 - 0.72 mg/mL | [1][2][3] |
| Avian Influenza (H6N2, H7N3, H9N2) | 0.087 - 0.72 mg/mL | [1][2][3] |
III. Experimental Protocols
The following sections detail the methodologies employed in the isolation, purification, and biological evaluation of this compound as reported in the scientific literature.
A. Extraction and Purification of this compound
A common method for the isolation and purification of this compound from the roots of Isatis indigotica involves high-speed counter-current chromatography (HSCCC).[4]
Protocol:
-
Extraction: The dried and powdered roots of Isatis indigotica are extracted with water.
-
Crude Extract Preparation: The aqueous extract is concentrated to yield a crude extract.
-
HSCCC Separation:
-
Two-phase solvent system: A mixture of ethyl acetate, n-butanol, and water (2:7:9, v/v/v) is prepared and equilibrated. The upper phase is used as the stationary phase, and the lower phase as the mobile phase.
-
Sample Loading: The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC column.
-
Elution: The separation is performed by pumping the mobile phase through the column at a defined flow rate while the apparatus is rotating at high speed.
-
Fraction Collection: Eluted fractions are collected and monitored by high-performance liquid chromatography (HPLC).
-
-
Purity Analysis: Fractions containing this compound are pooled, and the purity is determined by HPLC.
B. Antiviral Activity Assay (Plaque Reduction Assay)
The antiviral activity of this compound is often evaluated using a plaque reduction assay.[1][2][3]
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in appropriate media until a confluent monolayer is formed in well plates.
-
Virus Infection: The cell monolayer is infected with a specific influenza virus strain.
-
Treatment: After viral adsorption, the cells are washed and overlaid with a medium containing different concentrations of this compound.
-
Incubation: The plates are incubated to allow for the formation of viral plaques.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
-
IC50 Determination: The concentration of this compound that inhibits 50% of plaque formation (IC50) is calculated by comparing the number of plaques in treated and untreated wells.
IV. Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflow for this compound analysis and a proposed mechanism of its antiviral action based on available literature.
Caption: Experimental workflow for the isolation and evaluation of this compound.
Caption: Proposed antiviral mechanism of this compound against influenza virus.[1][2][3]
V. Influence of Geographical Factors on Phytochemical Content
Although specific data for this compound is lacking, it is a well-established principle in pharmacognosy that the geographical origin and cultivation conditions of medicinal plants can significantly influence the concentration of their bioactive constituents. Factors such as climate, soil composition, altitude, and harvesting time can all impact the phytochemical profile of a plant. Studies on Isatis indigotica have suggested that the content of other compounds can vary based on the growing region. Future research focusing on a multi-origin analysis of Isatis indigotica is necessary to elucidate the geographical variation in this compound content and its corresponding impact on antiviral efficacy.
References
- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of this compound and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of Clemastanin B antiviral activity in different laboratories
Initial investigations into the antiviral properties of Clemastanin B, a lignan extracted from the roots of Isatis indigotica, have revealed promising activity against a range of influenza viruses. However, a comprehensive cross-laboratory validation of these findings remains to be published in peer-reviewed literature. This guide provides a detailed summary of the existing experimental data, outlines the methodologies employed in the seminal study, and contextualizes these findings within standard virological assay frameworks.
Executive Summary
This compound has demonstrated inhibitory effects against various human and avian influenza A and B virus subtypes in vitro.[1][2][3] The primary mechanism of action is believed to be the interference with the early stages of the viral replication cycle, specifically viral endocytosis, uncoating, or the export of the viral ribonucleoprotein (RNP) complex from the nucleus.[1][2][3] It is important to note that, to date, the published data on the anti-influenza activity of this compound originates from a single research group. Therefore, the scientific community awaits independent verification from other laboratories to establish a robust cross-validation of its antiviral efficacy.
Quantitative Analysis of Antiviral Activity
The antiviral and cytotoxic properties of this compound have been quantified, with the key metrics being the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (TC50). The IC50 value represents the concentration of this compound required to inhibit 50% of the viral activity, while the TC50 indicates the concentration that causes a 50% reduction in the viability of host cells. A higher therapeutic index (TC50/IC50) suggests a more favorable safety and efficacy profile.
Antiviral Efficacy (IC50) of this compound Against Influenza Viruses
| Virus Subtype | Strain | IC50 (mg/mL) |
| Human Influenza A | A/PR/8/34 (H1N1) | 0.087 |
| Swine-origin H1N1 | Not Specified | |
| H3N2 | Not Specified | |
| Human Influenza B | Not Specified | Not Specified |
| Avian Influenza A | H6N2 | Not Specified |
| H7N3 | Not Specified | |
| H9N2 | Not Specified | |
| Data extracted from a single study. The IC50 values for some strains were reported within a range of 0.087-0.72 mg/ml.[2] |
Cytotoxicity (TC50) of this compound in Various Cell Lines
| Cell Line | Cell Type | TC50 (mg/mL) |
| MDCK | Madin-Darby Canine Kidney | 7.5 |
| HEp-2 | Human Laryngeal Carcinoma | 6.2 |
| LLC-MK2 | Rhesus Monkey Kidney Epithelial | 7.5 |
| VERO-E6 | African Green Monkey Kidney | 6.3 |
| MRC-5 | Human Fetal Lung Fibroblast | 7.5 |
| Data from a single study.[1] |
This compound was found to be inactive against Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza Virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV).[2][3]
Experimental Protocols
The following methodologies were employed in the primary study investigating the antiviral activity of this compound. These protocols are presented alongside standard practices in the field to provide a comparative context.
Cell Lines and Virus Propagation
-
Cell Line Used: Madin-Darby Canine Kidney (MDCK) cells were the primary host cells for influenza virus infection and antiviral assays.[1] This is a standard and widely accepted cell line for influenza virus research.
-
Virus Strains: A panel of human and avian influenza A and B virus strains were used.[2] For detailed mechanism studies, the A/PR/8/34 (H1N1) strain was utilized.[1]
Cytotoxicity Assay
The cytotoxicity of this compound was determined to ensure that the observed antiviral effects were not due to cell death. The TC50 values were calculated for several cell lines.[1]
Plaque Reduction Assay
This is a gold-standard method for quantifying the infectivity of a virus and the efficacy of an antiviral compound.
-
Procedure:
-
Confluent monolayers of MDCK cells are prepared in culture plates.
-
The cells are washed and then infected with a specific multiplicity of infection (MOI) of the influenza virus.
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are then overlaid with a medium containing various concentrations of this compound.
-
After incubation, the cells are fixed and stained to visualize plaques (zones of cell death caused by the virus).
-
The number of plaques in the presence of this compound is compared to the number in the untreated control to determine the IC50.[1]
-
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by the antiviral compound.
-
Procedure:
-
MDCK cells are infected with the influenza virus (A/PR/8/34, MOI of 0.01).[1]
-
This compound (1 mg/mL) is added at different time points relative to the infection: 1 hour before infection, and at 0, 1, 2, 3, 4, 5, 6, 8, and 10 hours after infection.[1]
-
Supernatants are collected 12 hours post-infection, and the virus titers are determined by a plaque reduction assay.[1]
-
Finding: A significant reduction in virus titer was observed when this compound was added between 0 and 2 hours after viral adsorption, indicating that it targets an early stage of viral replication.[1]
-
Immunofluorescence Assay for Viral RNP Localization
This technique was used to visualize the location of the viral ribonucleoprotein (RNP) within the host cell.
-
Procedure:
-
MDCK cells are infected with influenza virus (A/PR/8/34, MOI of 1).
-
The infected cells are treated with different concentrations of this compound for 8 hours.
-
The cells are then fixed and stained with an antibody specific for the viral nucleoprotein (NP), a key component of the RNP. The cell nuclei are counterstained with DAPI.
-
The localization of the NP protein is observed using fluorescence microscopy.
-
Finding: In the presence of this compound, the viral RNP was retained in the nucleus, suggesting an inhibition of RNP export.[1]
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental design and the proposed mechanism of action, the following diagrams are provided.
References
A Comparative Guide: Clemastanin B and Synthetic Neuraminidase Inhibitors in Influenza Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between Clemastanin B, a naturally derived antiviral compound, and synthetic neuraminidase inhibitors, the current standard of care for influenza infections. While both show efficacy against influenza viruses, their mechanisms of action and performance metrics differ significantly, offering distinct avenues for antiviral drug development.
Executive Summary
This compound, a lignan extracted from the root of Isatis indigotica, has demonstrated broad-spectrum anti-influenza activity in vitro against various human and avian influenza A and B strains.[1][2][3] Notably, its mechanism of action does not involve the inhibition of neuraminidase, the target of synthetic inhibitors like Oseltamivir, Zanamivir, Peramivir, and Laninamivir. Instead, research suggests that this compound interferes with the early stages of the viral life cycle, such as endocytosis, uncoating, or the export of ribonucleoprotein (RNP) from the nucleus.[1][2][3] This fundamental difference in their mode of action makes a direct performance comparison as neuraminidase inhibitors inappropriate. However, a broader comparison of their antiviral efficacy and mechanisms provides valuable insights for the development of new anti-influenza strategies.
Data Presentation: Antiviral Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against various influenza virus strains and provide a representative range for synthetic neuraminidase inhibitors for comparison of general antiviral potency.
Table 1: In Vitro Antiviral Activity of this compound
| Influenza Virus Subtype | IC50 Range (mg/mL) |
| Human H1N1 (including swine-origin) | 0.087 - 0.72 |
| Human H3N2 | 0.087 - 0.72 |
| Human Influenza B | 0.087 - 0.72 |
| Avian H6N2 | 0.087 - 0.72 |
| Avian H7N3 | 0.087 - 0.72 |
| Avian H9N2 | 0.087 - 0.72 |
Source: Data compiled from in vitro studies.[1][2][3]
Table 2: Representative In Vitro Antiviral Activity of Synthetic Neuraminidase Inhibitors
| Inhibitor | Influenza Virus Subtype | Representative IC50 Range (nM) |
| Oseltamivir | H1N1, H3N2, B | 0.1 - 100 |
| Zanamivir | H1N1, H3N2, B | 0.1 - 10 |
| Peramivir | H1N1, H3N2, B | 0.1 - 5 |
| Laninamivir | H1N1, H3N2, B | 0.2 - 10 |
Note: IC50 values for synthetic inhibitors can vary significantly based on the specific viral strain, neuraminidase subtype, and assay conditions. This table provides a general representation of their potency.
Mechanism of Action
The primary distinction between this compound and synthetic neuraminidase inhibitors lies in their molecular targets within the influenza virus life cycle.
Synthetic Neuraminidase Inhibitors: These drugs are structural analogs of sialic acid, the natural substrate for the viral neuraminidase enzyme. By competitively binding to the active site of neuraminidase, they prevent the enzyme from cleaving sialic acid residues on the surface of infected cells and newly formed virions. This inhibition blocks the release of progeny viruses, thereby limiting the spread of infection.
This compound: In contrast, studies have shown that this compound does not inhibit neuraminidase activity.[4] Instead, its antiviral effect is observed when the compound is added during the early stages of viral infection.[1][2][3] Time-of-addition assays indicate that this compound likely targets processes such as viral endocytosis, the uncoating of the virus within the endosome, or the subsequent export of the viral ribonucleoprotein (RNP) complex from the host cell nucleus.[1][2][3] This suggests a mechanism that disrupts the establishment of a productive infection from its outset.
Experimental Protocols
1. Plaque Reduction Assay (for determining IC50 of this compound and other antivirals)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are washed and then inoculated with a specific plaque-forming unit (PFU) count of the influenza virus strain of interest.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent like agar or methylcellulose.
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Visualization and Analysis: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each compound concentration is counted, and the IC50 value is calculated by plotting the percentage of plaque inhibition against the compound concentration.
2. Neuraminidase Inhibition Assay (for synthetic inhibitors)
This enzymatic assay directly measures the ability of a compound to inhibit the activity of the influenza neuraminidase enzyme.
-
Enzyme Source: Purified influenza virus or recombinant neuraminidase is used as the enzyme source.
-
Substrate: A fluorogenic or chemiluminescent substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is used.
-
Inhibition: The enzyme is pre-incubated with various concentrations of the neuraminidase inhibitor.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The fluorescence or luminescence generated by the cleavage of the substrate is measured over time using a plate reader.
-
Analysis: The rate of the reaction at each inhibitor concentration is determined, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzymatic activity by 50%.
3. Time-of-Addition Assay (to elucidate mechanism of action)
This assay helps to determine at which stage of the viral life cycle an antiviral compound exerts its effect.
-
Synchronized Infection: MDCK cells are infected with a high multiplicity of infection (MOI) of influenza virus to ensure that most cells are infected simultaneously.
-
Staggered Compound Addition: The antiviral compound is added to different wells at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Virus Yield Measurement: At a fixed time point after infection (e.g., 8-12 hours), the supernatant from each well is collected, and the viral titer is determined using a plaque assay or TCID50 assay.
-
Analysis: By observing the time points at which the addition of the compound leads to a significant reduction in virus yield, the stage of the viral life cycle that is inhibited can be inferred.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct points of intervention for this compound and synthetic neuraminidase inhibitors within the influenza virus life cycle.
Caption: Influenza virus life cycle and inhibitor targets.
The preceding diagram illustrates the sequential stages of the influenza virus life cycle, from attachment to the host cell to the release of new viral particles. Synthetic neuraminidase inhibitors act at the final stage, preventing the release of progeny virions. In contrast, this compound is hypothesized to interfere with earlier processes, including endocytosis, uncoating, and the export of the viral ribonucleoprotein (RNP) from the nucleus.
Conclusion
This compound represents a promising area of research for novel anti-influenza therapies with a mechanism of action distinct from currently approved drugs. Its ability to inhibit a broad range of influenza strains, coupled with a mode of action that targets early viral replication, makes it a valuable lead compound for further investigation. While synthetic neuraminidase inhibitors remain a cornerstone of influenza treatment, the exploration of alternative viral targets, as exemplified by this compound, is crucial for overcoming the ongoing challenge of antiviral resistance and expanding the therapeutic arsenal against influenza. Future in vivo studies are necessary to validate the efficacy and safety of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antiviral activity of <i>Isatis indigotica</i> root-derived this compound against human and avian influenza A and B viruses <i>in vitro</i> - ProQuest [proquest.com]
Evaluating the Synergistic Potential of Clemastanin B with Approved Antiviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemastanin B, a lignan extracted from the root of Isatis indigotica, has demonstrated notable in vitro activity against a range of human and avian influenza A and B viruses.[1] Its mechanism of action is believed to target the early stages of the viral life cycle, specifically viral endocytosis, uncoating, or the export of the ribonucleoprotein (RNP) complex from the nucleus.[1][2] This distinct mechanism presents a compelling case for investigating its synergistic potential with currently approved antiviral drugs, which often target different stages of viral replication. Combination therapy is a cornerstone of modern antiviral strategies, aiming to enhance efficacy, reduce dosages, and mitigate the development of drug resistance.
This guide provides a framework for evaluating the synergistic effects of this compound with approved antiviral drugs. While direct experimental data on such combinations are not yet available in published literature, this document outlines the scientific rationale for pursuing these studies, details the established experimental protocols for assessing antiviral synergy, and presents the underlying signaling pathways.
Rationale for Synergy
The primary approved antiviral drugs for influenza target two main viral processes:
-
Neuraminidase Inhibitors (e.g., Oseltamivir, Zanamivir, Peramivir): These drugs block the function of the viral neuraminidase enzyme, preventing the release of newly formed virus particles from the host cell.[3]
-
Cap-dependent Endonuclease Inhibitors (e.g., Baloxavir marboxil): This class of drugs inhibits the "cap-snatching" activity of the viral polymerase, which is essential for the transcription of viral mRNA.
-
M2 Proton Channel Blockers (e.g., Amantadine, Rimantadine): These drugs interfere with the M2 ion channel of influenza A viruses, inhibiting viral uncoating. However, widespread resistance has limited their clinical use.
This compound's proposed mechanism of action, interfering with viral entry or nuclear export of viral components, does not overlap with those of neuraminidase inhibitors or endonuclease inhibitors. This divergence in targets provides a strong rationale for expecting synergistic or additive effects when combined. By targeting multiple, distinct steps in the viral life cycle, a combination of this compound and an approved antiviral could create a more potent barrier to viral replication.
Data Presentation: Hypothetical Synergy Evaluation
The following tables are templates for summarizing quantitative data from in vitro synergy studies. The values presented are for illustrative purposes and are not based on actual experimental results for this compound.
Table 1: In Vitro Antiviral Activity of Individual Compounds against Influenza A/H1N1
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] |
| Oseltamivir | [Known Value] | [Known Value] | [Known Value] |
| Baloxavir | [Known Value] | [Known Value] | [Known Value] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Table 2: Synergistic Effects of this compound with Approved Antiviral Drugs against Influenza A/H1N1 (Checkerboard Assay)
| Combination | This compound FIC | Approved Drug FIC | FIC Index (FICI) | Synergy Interpretation |
| This compound + Oseltamivir | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] | [e.g., Synergy, Additive, Antagonism] |
| This compound + Baloxavir | [Hypothetical Value] | [Hypothetical Value] | [Calculated Value] | [e.g., Synergy, Additive, Antagonism] |
FIC: Fractional Inhibitory Concentration. FICI is calculated as the sum of the FICs of each drug. Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 4.0, and antagonism as FICI > 4.0.
Experimental Protocols
In Vitro Antiviral Synergy Testing: Checkerboard Assay
The checkerboard assay is a standard method for evaluating the interaction between two antimicrobial or antiviral agents.
a. Cell Culture and Virus Propagation: Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for influenza virus research. Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and maintained at 37°C in a 5% CO2 incubator. The desired influenza virus strain is propagated in MDCK cells to generate a viral stock with a known titer (e.g., determined by plaque assay or TCID50).
b. Cytotoxicity Assay: Prior to synergy testing, the 50% cytotoxic concentration (CC50) of each compound (this compound and the approved antiviral drug) is determined. This is typically done using an MTT or similar cell viability assay.
c. Checkerboard Dilution: A 96-well plate is set up with serial dilutions of this compound along the y-axis and the approved antiviral drug along the x-axis. This creates a matrix of different concentration combinations of the two drugs.
d. Viral Infection and Treatment: MDCK cells are seeded in the 96-well plates. The cells are then infected with the influenza virus at a predetermined multiplicity of infection (MOI). After a brief adsorption period, the virus inoculum is removed, and the media containing the various drug combinations are added to the respective wells.
e. Quantification of Antiviral Activity: After an incubation period (e.g., 48-72 hours), the extent of viral replication is quantified. This can be done through various methods:
- Plaque Reduction Assay: Supernatants from each well are serially diluted and used to infect fresh cell monolayers to determine the number of plaque-forming units.
- Quantitative RT-PCR (qRT-PCR): Viral RNA is extracted from the cell supernatants or cell lysates, and the copy number of a specific viral gene (e.g., the M gene) is quantified.
- Enzyme-Linked Immunosorbent Assay (ELISA): The amount of a specific viral protein (e.g., nucleoprotein) in the cell lysate is measured.
f. Data Analysis: The 50% effective concentration (EC50) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug in a given combination is calculated as follows:
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
The FIC Index (FICI) is the sum of the individual FICs:
FICI = FIC of Drug A + FIC of Drug B
The FICI value is then used to interpret the interaction as synergistic, additive, or antagonistic.
Mandatory Visualization
Proposed Mechanism of Action of this compound and Potential Synergistic Targets
Caption: Proposed mechanism of this compound and targets of approved influenza antivirals.
Experimental Workflow for Antiviral Synergy Testing
Caption: Workflow for evaluating antiviral synergy using the checkerboard assay.
Conclusion
The unique mechanism of action of this compound against influenza viruses makes it a promising candidate for combination therapy. While direct experimental evidence of synergy is currently lacking, the rationale for its investigation is strong. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate the synergistic potential of this compound with approved antiviral drugs. Such studies are crucial for the development of more effective and robust treatment strategies for influenza, a persistent global health threat. The potential for lignans like this compound to be used in combination therapies warrants further investigation.[4][5]
References
- 1. Antiviral activity of Isatis indigotica root-derived this compound against human and avian influenza A and B viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Plant-derived lignans as potential antiviral agents: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignans and Their Derivatives from Plants as Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Clemastanin B: A Comparative Safety Profile Analysis for Antiviral Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profile of Clemastanin B, a lignan with demonstrated antiviral properties, against established antiviral drugs: Oseltamivir, Zanamivir, and Remdesivir. This guide synthesizes available preclinical data to aid in the early-stage assessment of this compound's therapeutic potential.
This compound, a lignan extracted from the root of Isatis indigotica, has shown promising in vitro activity against a range of influenza A and B viruses.[1] As with any potential therapeutic agent, a thorough evaluation of its safety profile is paramount. This guide aims to benchmark the available safety information for this compound against well-established antiviral drugs to provide a preliminary risk-benefit perspective.
In Vitro Cytotoxicity Analysis
In vitro cytotoxicity assays are a fundamental first step in evaluating the safety of a potential antiviral compound. These assays determine the concentration at which a compound becomes toxic to host cells. A high 50% cytotoxic concentration (CC50) is desirable, as it indicates that the compound is less likely to harm host cells at concentrations effective against the virus. The selectivity index (SI), calculated as the ratio of CC50 to the 50% effective concentration (EC50), is a critical parameter for assessing the therapeutic window of an antiviral candidate. A higher SI value indicates a more favorable safety profile.
While specific quantitative cytotoxicity data for purified this compound is limited in publicly available literature, one study utilizing an MTT assay on Madin-Darby Canine Kidney (MDCK) cells reported that this compound did not negatively impact cell viability at the concentrations tested.[2] For the purpose of this comparison, we will consider the safety profile of related lignans and extracts from Isatis indigotica. It is important to note that this is an approximation and further specific testing on purified this compound is necessary.
Here, we compare the available cytotoxicity data for this compound's source and related compounds with that of Oseltamivir, Zanamivir, and Remdesivir across various cell lines.
| Compound | Cell Line | CC50 (µM) | CC50 (µg/mL) | Reference |
| This compound | MDCK | Data not available | Qualitatively low toxicity reported | [2] |
| Oseltamivir | MDCK | ~1600 | 500 | [3][4] |
| Zanamivir | Chicken Embryo Fibroblasts | >200 | >66.46 | [5] |
| Remdesivir | Vero E6 | >10 | >6.03 | [6] |
| Related Lignans (Justicidins) | RL-33 | >31 µg/mL | >31 | [7] |
Note: The lack of a specific CC50 value for this compound is a significant data gap. The qualitative assessment suggests low cytotoxicity, a characteristic often observed with other lignans.[8][9] However, direct quantitative comparison is not possible at this time.
In Vivo Toxicology Overview
Preclinical in vivo studies in animal models are essential for identifying potential target organ toxicity and determining a safe starting dose for human trials. Key parameters include the 50% lethal dose (LD50) and the No-Observed-Adverse-Effect-Level (NOAEL).
Currently, there is no publicly available in vivo toxicology data, such as LD50 or NOAEL, specifically for this compound. However, extracts from Isatis indigotica have a long history of use in traditional medicine, suggesting a degree of tolerance in humans.[2] Toxicological studies on related lignans have shown varied results, indicating that the specific chemical structure is a major determinant of in vivo toxicity.
The following table summarizes the available in vivo safety data for the comparator antiviral drugs.
| Antiviral | Animal Model | Route of Administration | Key Findings | Reference |
| Oseltamivir | Mouse | Oral | Doses up to 300 mg/kg/day were used in efficacy studies against resistant influenza strains. A dose of 10 mg/kg/day is considered a correlate for the human therapeutic dose. | [10][11][12] |
| Zanamivir | Rat | Inhalation/Intravenous | Demonstrated very low toxicity. No drug-specific toxicities were observed even at systemic plasma concentrations over 1300 times higher than in clinical use. | [9] |
| Remdesivir | Rat, Monkey | Intravenous | Reversible kidney changes were observed at high doses in rats. No liver changes were noted in rats or monkeys. The NOAELs in these studies were below the predicted steady-state exposure in humans at the recommended dose. | [13][14][15] |
Signaling Pathways and Potential Off-Target Effects
Understanding the mechanism of action and potential off-target effects is crucial for a comprehensive safety assessment. This compound is thought to inhibit influenza virus replication by interfering with viral endocytosis, uncoating, or the export of the viral ribonucleoprotein (RNP) from the nucleus.[1][2] This mechanism differs from the neuraminidase inhibition of Oseltamivir and Zanamivir and the RNA-dependent RNA polymerase inhibition of Remdesivir.
Figure 1: Mechanisms of Action for this compound and Comparator Antivirals.
Potential off-target effects of lignans are an area of active research. Some lignans have been reported to interact with various cellular receptors and signaling pathways, which could lead to unforeseen side effects.[16] A comprehensive screening of this compound against a panel of human receptors and kinases would be necessary to identify potential off-target liabilities.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Figure 2: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., MDCK, Vero E6) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a period that is relevant to the antiviral assay (typically 24 to 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to purple formazan crystals.[17][18]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance against the compound concentration and use a non-linear regression analysis to determine the CC50 value, which is the concentration that reduces cell viability by 50%.[17]
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
The Acute Toxic Class Method is a stepwise procedure used to assess the acute oral toxicity of a substance. It uses a minimal number of animals to classify the substance into a GHS category.
Figure 3: Simplified workflow for an acute oral toxicity study (OECD 423).
Detailed Steps:
-
Animal Selection and Acclimatization: Use a single sex of a standard rodent species (usually female rats). Acclimatize the animals to the laboratory conditions.[19][20]
-
Dosing: Administer the test substance orally by gavage at a defined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight) to a group of three animals. The animals are fasted before dosing.[19][21]
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, morbidity, and mortality.[19][20]
-
Stepwise Procedure: The outcome of the first group determines the next step. If two or three animals die, the next group is dosed at a lower level. If zero or one animal dies, the next group is dosed at a higher level. This continues until a stopping criterion is met, which allows for classification of the substance.[19]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals. An estimation of the LD50 may also be possible.
Conclusion and Future Directions
The available data, although limited, suggests that this compound may possess a favorable safety profile with low in vitro cytotoxicity, a characteristic shared by many other antiviral lignans. However, the absence of robust quantitative data (CC50 and LD50 values) for this compound is a critical knowledge gap that prevents a direct and definitive comparison with established antivirals like Oseltamivir, Zanamivir, and Remdesivir.
For the continued development of this compound as a potential antiviral therapeutic, the following steps are recommended:
-
Quantitative In Vitro Cytotoxicity Studies: Generation of CC50 data for this compound in a panel of relevant cell lines (e.g., MDCK, A549, Calu-3) is essential to calculate its selectivity index against various influenza strains.
-
In Vivo Toxicology Studies: Standardized acute and repeated-dose toxicity studies in rodent and non-rodent models are necessary to determine the LD50, identify potential target organs of toxicity, and establish a NOAEL.
-
Off-Target Profiling: Screening this compound against a broad panel of human receptors, enzymes, and ion channels will help to identify any potential off-target activities that could lead to adverse effects.
By systematically addressing these data gaps, a comprehensive understanding of this compound's safety profile can be established, paving the way for its potential advancement as a novel antiviral agent.
References
- 1. A zanamivir dimer with prophylactic and enhanced therapeutic activity against influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isatis indigotica: a review of phytochemistry, pharmacological activities and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination activity of neuraminidase inhibitor oseltamivir and α-tocopherol in influenza virus A (H3N2) infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical development of low toxicity drugs: focus on zanamivir, an anti-influenza drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Therapeutically Active Minibody Exhibits an Antiviral Activity in Oseltamivir-Resistant Influenza-Infected Mice via Direct Hydrolysis of Viral RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pmda.go.jp [pmda.go.jp]
- 14. pmda.go.jp [pmda.go.jp]
- 15. MMSL: HISTOLOGICAL ASSESSMENT OF REMDESIVIR ON KIDNEY AND LIVER OF ALBINO RATS IN DIFFERENT DOSES AND THEIR WITHDRAWAL [mmsl.cz]
- 16. Lignans and Their Derivatives from Plants as Antivirals | MDPI [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Clemastanin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Clemastanin B. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with this compound.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields.[1] |
| Hand Protection | Protective Gloves | Use appropriate chemical-resistant gloves.[1] It is recommended to wear two pairs of gloves.[2] |
| Body Protection | Impervious Clothing | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[1][2] |
| Respiratory Protection | Suitable Respirator | A fit-tested NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[3] |
Handling and Storage Protocols
Safe Handling:
-
Avoid all contact with eyes and skin, and prevent inhalation of dust or aerosols.[1]
-
Work exclusively in areas equipped with appropriate exhaust ventilation.[1]
-
Do not eat, drink, or smoke in areas where this compound is being handled.[1]
-
Wash hands and skin thoroughly after handling the compound.[1]
Storage Conditions:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| If Swallowed | Immediately call a POISON CENTER or a physician. Rinse the mouth with water.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses. Ensure adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with large amounts of water. Remove all contaminated clothing and shoes. Seek medical advice.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Spillage: In case of a spill, collect the spillage to prevent it from entering the environment.[1]
-
Container and Contents: Dispose of the contents and the container at an approved waste disposal plant.[1] Avoid releasing the chemical into the environment.[1]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
